molecular formula C4H9ClFNO B3040433 (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride CAS No. 2006333-41-9

(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

货号: B3040433
CAS 编号: 2006333-41-9
分子量: 141.57
InChI 键: ZZJHCOUWDLIGPH-VKKIDBQXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride is a useful research compound. Its molecular formula is C4H9ClFNO and its molecular weight is 141.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(3R,4R)-4-fluoropyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJHCOUWDLIGPH-VKKIDBQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006333-41-9
Record name rac-(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. The strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool to achieve these desirable attributes. The pyrrolidine ring, a ubiquitous motif in a vast array of biologically active compounds, offers a versatile, three-dimensional framework for probing pharmacophore space. When combined with fluorine, the resulting fluorinated pyrrolidines present a unique set of properties that are highly advantageous for the development of novel therapeutics.

(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride (CAS 1523530-25-7) is a chiral building block that embodies the synergistic benefits of these two chemical entities. The presence of the fluorine atom can significantly influence the pKa of the neighboring amine, alter metabolic pathways by blocking potential sites of oxidation, and induce specific conformational preferences in the pyrrolidine ring. These modifications can lead to improved target engagement, enhanced cell permeability, and a more favorable pharmacokinetic profile. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application as a key intermediate in the generation of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and analytical workflows.

PropertyValueSource
CAS Number 1523530-25-7--INVALID-LINK--
Molecular Formula C₄H₉ClFNO--INVALID-LINK--
Molecular Weight 141.57 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Storage Store at room temperature, keep dry and cool.--INVALID-LINK--
Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, quantified public spectra for this specific compound are limited, data from analogous structures and supplier-provided information confirm its structural integrity. A representative ¹H NMR spectrum in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would exhibit characteristic signals for the pyrrolidine ring protons, with splitting patterns influenced by the fluorine and hydroxyl substituents. The proton attached to the fluorine-bearing carbon would show a large doublet of doublets due to geminal and vicinal coupling with fluorine and adjacent protons.

Based on analogous fluorinated pyrrolidine structures, the following is a representative, though not experimentally verified, summary of expected NMR data:

NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants
¹H NMR
H-3~4.5m
H-4~5.0dm, J(H,F) ≈ 45-55 Hz
H-2, H-5~3.2 - 3.8m
NH₂⁺~9.0 - 10.5br s
¹³C NMR
C-3~70-75d, ²J(C,F) ≈ 15-25 Hz
C-4~90-95d, ¹J(C,F) ≈ 170-190 Hz
C-2, C-5~50-55
¹⁹F NMR ~ -175 to -195m

Note: These are estimated values and will vary depending on the solvent and experimental conditions.

Stereoselective Synthesis: A Representative Protocol

The stereoselective synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol is a critical aspect of its utility, as the specific stereochemistry is often crucial for biological activity. While proprietary synthesis routes are common for such specialized building blocks, a plausible and robust synthetic strategy can be adapted from published methods for closely related 3-fluoro-4-hydroxyprolines.[1] The following protocol is a representative, multi-step synthesis starting from a readily available chiral precursor, N-Boc-4-oxo-L-proline benzyl ester.

Synthetic Workflow Diagram

G start N-Boc-4-oxo-L-proline benzyl ester step1 Electrophilic Fluorination (e.g., NFSI, KHMDS, THF, -78°C) start->step1 1 step2 Diastereoselective Reduction (e.g., NaBH4, MeOH, 0°C) step1->step2 2 step3 Deprotection (e.g., H2, Pd/C, then HCl/Dioxane) step2->step3 3 product (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride step3->product 4

Caption: Representative synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol HCl.

Step-by-Step Experimental Protocol

Step 1: Electrophilic Fluorination of N-Boc-4-oxo-L-proline benzyl ester

  • To a solution of N-Boc-4-oxo-L-proline benzyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in THF dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the fluorinated ketone intermediate.

Step 2: Diastereoselective Reduction of the Fluorinated Ketone

  • Dissolve the fluorinated ketone intermediate (1.0 eq) in methanol and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the dropwise addition of acetone, followed by water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The diastereomers can be separated at this stage by careful column chromatography to isolate the desired (3R,4R)-N-Boc-4-fluoropyrrolidin-3-ol benzyl ester.

Step 3: Deprotection to Yield the Final Product

  • Dissolve the isolated (3R,4R)-N-Boc-4-fluoropyrrolidin-3-ol benzyl ester (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add palladium on carbon (10 wt. %, ~0.1 eq) to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude N-Boc protected amino alcohol in a minimal amount of 1,4-dioxane.

  • Add a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) in excess.

  • Stir the mixture at room temperature for 2-4 hours. The product will precipitate as the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is imperative to ensure the identity, purity, and stereochemical integrity of this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. Due to the lack of a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) is often necessary.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD or CAD.

Chiral HPLC

To confirm the enantiomeric purity, a chiral HPLC method is essential.

Illustrative Chiral HPLC Method:

  • Column: A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak® series).

  • Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol or isopropanol) and an alkane (e.g., hexane), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm) if possible, or as described above.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the fluoro and hydroxyl groups provides key hydrogen bonding interactions and can impart favorable conformational constraints.

Role as a Key Intermediate in Kinase Inhibitors

The pyrrolidine scaffold is frequently employed in the design of inhibitors that target the ATP-binding site of kinases. The hydroxyl and amino groups of (3R,4R)-4-fluoropyrrolidin-3-ol can serve as crucial anchor points for interaction with the hinge region of the kinase, while the fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

G building_block (3R,4R)-4-fluoropyrrolidin-3-ol HCl synthesis Multi-step Synthesis building_block->synthesis kinase_inhibitor Kinase Inhibitor Candidate synthesis->kinase_inhibitor preclinical Preclinical Development kinase_inhibitor->preclinical clinical Clinical Trials preclinical->clinical

References

physicochemical properties of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chiral, fluorinated heterocyclic compound of significant interest in medicinal chemistry. As a key building block, its incorporation into larger molecules can profoundly influence their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of its core physicochemical properties and details the authoritative analytical methodologies required for its structural elucidation, purity assessment, and characterization. By explaining the causality behind experimental choices, this document serves as a practical resource for scientists engaged in the synthesis and application of this versatile intermediate.

Introduction: The Strategic Role of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved therapeutic agents.[1] The strategic introduction of fluorine into such scaffolds is a widely employed tactic to modulate a molecule's physicochemical and pharmacokinetic profiles. The high electronegativity and small size of the fluorine atom can lead to enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electrostatic interactions, and altered basicity (pKa) of nearby functional groups.[2]

This compound offers a unique combination of features: a defined stereochemistry, a polar hydroxyl group, and a strategically placed fluorine atom. Understanding its fundamental properties is not merely an academic exercise; it is a prerequisite for its effective and reliable use in multi-step syntheses, ensuring the quality, reproducibility, and ultimate success of drug development campaigns. This guide provides the technical foundation for its comprehensive characterization.

Core Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. While some parameters like melting point and pKa are not consistently reported in public literature, standard methodologies for their determination are well-established.

PropertyData / ValueSource / Method
Chemical Name This compoundIUPAC Nomenclature
Synonyms 3-Pyrrolidinol, 4-fluoro-, hydrochloride (1:1), (3R,4R)-N/A
CAS Number 1523530-25-7[3]
Molecular Formula C₄H₉ClFNO[3]
Molecular Weight 141.57 g/mol [3]
Appearance White to off-white solid[3]
Purity ≥98% (typically determined by NMR)[3]
Solubility 87.5 mg/mL in H₂O (ultrasonication may be required)[4]
Melting Point Not consistently reported. Determined via Differential Scanning Calorimetry (DSC) or capillary method.N/A
pKa Not experimentally reported. Expected to be lower than non-fluorinated analogues due to the inductive effect of fluorine.[2] Determined via potentiometric titration.N/A
Optical Rotation Not reported. Determined via polarimetry to confirm enantiomeric purity.N/A
Storage Store at room temperature, keep dry and cool. Stock solutions: stable for 2 years at -80°C or 1 year at -20°C.[3]

Analytical & Characterization Methodologies: A Self-Validating Approach

A robust analytical package is essential to confirm the identity, purity, and stereochemical integrity of this compound. The following techniques form a comprehensive and self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a suite of 1D NMR experiments (¹H, ¹³C, and ¹⁹F) is necessary.

  • Expertise & Causality: The presence of fluorine provides a unique spectroscopic handle. ¹⁹F NMR is a highly sensitive, background-free technique that confirms the presence of the fluorine atom.[5][6] Furthermore, heteronuclear coupling between fluorine and adjacent protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF) provides definitive proof of the fluorine's position within the pyrrolidine ring.[7]

  • ¹H NMR Spectroscopy: Provides information on the proton environment. The protons on C3 and C4 will be significantly affected by the hydroxyl and fluoro substituents, respectively, and will show characteristic splitting patterns due to both H-H and H-F coupling.

  • ¹³C NMR Spectroscopy: Reveals the carbon skeleton. The carbon atom bonded to fluorine (C4) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 170-200 Hz), while the adjacent carbon (C3) will show a smaller two-bond coupling (²JCF ≈ 15-25 Hz).

  • ¹⁹F NMR Spectroscopy: This experiment is crucial for any fluorinated compound.[8] It provides a single signal (or a multiplet if coupled to protons) in a chemical shift region characteristic of aliphatic fluorides. Its high sensitivity and 100% natural abundance make it an excellent tool for purity assessment and reaction monitoring.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Expertise & Causality: As a hydrochloride salt, the compound is highly polar and pre-ionized. Electrospray Ionization (ESI) in positive mode is the method of choice. The analysis will detect the protonated molecule of the free base ([M+H]⁺), not the intact salt. This is because the hydrochloride salt dissociates in the ESI source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm), providing a high degree of confidence in the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a chemical compound.

  • Expertise & Causality: Due to the polar nature of this amine hydrochloride, traditional reversed-phase liquid chromatography (RPLC) can result in poor retention and peak shape.[10] To achieve robust and reproducible analysis, several approaches can be employed:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a partially aqueous mobile phase, which is ideal for retaining highly polar compounds.

    • Ion-Pairing Chromatography: Adding an ion-pairing agent to the mobile phase can improve the retention of the protonated amine on a standard RPLC column.[11]

    • pH Modification: Using a high pH mobile phase (on a pH-stable column) can neutralize the amine, increasing its retention on an RPLC column.[12] The choice of method depends on available instrumentation, but the goal remains the same: to achieve a sharp, symmetrical peak that can be integrated to assess purity against potential impurities.

Chiral Analysis & Optical Rotation

Given the defined stereochemistry, confirming the enantiomeric purity is critical.

  • Expertise & Causality: The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, verifying the stereochemical integrity of a chiral building block is paramount.

    • Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. While it does not provide an absolute measure of enantiomeric excess (ee), it can confirm the correct enantiomer is present (e.g., dextrorotatory vs. levorotatory) when compared to a reference value.

    • Chiral HPLC: This is the gold standard for determining enantiomeric purity. By using a chiral stationary phase, the two enantiomers can be separated, allowing for precise quantification of the enantiomeric excess.

X-ray Crystallography

For an ultimate, unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the definitive technique.

  • Expertise & Causality: This method provides the precise coordinates of every atom in the crystal lattice, confirming not only the constitution but also the relative and absolute stereochemistry of the molecule.[13] While obtaining suitable crystals can be challenging, a successful crystal structure provides irrefutable proof of the compound's identity and conformation.

Experimental Protocols & Workflows

The following protocols represent standard, field-proven methodologies for the characterization of this compound.

Safety Precautions

Before handling, consult the Safety Data Sheet (SDS).[14] The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses.

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive analysis and structural confirmation of the title compound.

G cluster_0 Initial Characterization cluster_2 Definitive Structure Sample Sample of (3R,4R)-4-fluoropyrrolidin-3-ol HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F in D₂O or DMSO-d₆) Sample->NMR Primary Structure MS LC-MS (ESI+) HRMS for Formula Confirmation Sample->MS Molecular Weight HPLC Purity Assessment (HILIC or Ion-Pair HPLC) NMR->HPLC MS->HPLC Confirm Identity Chiral Chiral Analysis (Optical Rotation & Chiral HPLC) HPLC->Chiral Xtal Single Crystal X-ray Diffraction Chiral->Xtal Confirm Stereochem

Caption: Logical workflow for the analysis and structural confirmation.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) is a good first choice given the compound's solubility. DMSO-d₆ is an alternative that allows for the observation of exchangeable protons (OH, NH₂⁺).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the spectrum with and without proton decoupling to observe H-F coupling constants. Ensure the spectral width is adequate to cover the region for aliphatic fluorides.

Protocol 2: LC-MS Analysis for Identity and Purity
  • Sample Preparation: Prepare a stock solution of the compound in water or a water/methanol mixture at a concentration of ~1 mg/mL. Dilute this stock to a working concentration of ~1-10 µg/mL using the initial mobile phase.

  • Chromatographic Method (HILIC Example):

    • Column: HILIC column (e.g., silica, amide).

    • Mobile Phase A: Water with 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at high %B (e.g., 95% B), and run a gradient to a lower %B (e.g., 40% B) over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Conditions (ESI+):

    • Ionization Mode: Electrospray Positive (ESI+).

    • Scan Range: m/z 50-300.

    • Data Analysis: Extract the ion chromatogram for the expected protonated molecule of the free base (C₄H₈FNO + H⁺ = m/z 106.06). Integrate the peak area at a suitable wavelength (e.g., 210 nm) from the UV detector to determine purity.

Experimental Workflow Diagram

G start Start: Compound Sample prep Prepare Stock Solution (1 mg/mL in H₂O) start->prep dilute Dilute to 10 µg/mL with Mobile Phase A prep->dilute inject Inject 2 µL onto HILIC-HPLC System dilute->inject separate Gradient Elution (95% to 40% MeCN) inject->separate detect UV (210 nm) & ESI-MS (Positive Mode) separate->detect analyze Analyze Data: - Purity from UV Peak Area - Confirm m/z 106.06 detect->analyze end End: Purity & Identity Confirmed analyze->end

References

A Comprehensive Technical Guide to the Stereoselective Synthesis of (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, in-depth exploration of a robust synthetic pathway for (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride, a valuable fluorinated building block in medicinal chemistry and drug development. The proposed synthesis is designed for researchers, scientists, and drug development professionals, emphasizing stereochemical control, practical experimental considerations, and the underlying chemical principles.

Introduction: The Significance of Fluorinated Pyrrolidines

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] The pyrrolidine scaffold is a privileged motif in a multitude of biologically active compounds and approved drugs.[2][3] Consequently, the stereoselective synthesis of fluorinated pyrrolidine derivatives, such as (3R,4R)-4-fluoropyrrolidin-3-ol, is of significant interest for the development of novel therapeutics. This guide outlines a rational, multi-step synthesis to obtain the target compound with high stereopurity.

Strategic Approach: A Chiral Pool-Based Synthesis

The proposed synthetic route commences from a readily available and inexpensive chiral precursor, L-(+)-tartaric acid, to establish the required stereochemistry early in the synthesis. This "chiral pool" approach is a powerful strategy for the efficient construction of complex chiral molecules.[4][5] The key transformations involve the formation of a pyrrolidine ring, followed by a stereoselective fluorination step.

Overall Synthetic Strategy

The synthesis can be conceptually divided into three main stages:

  • Pyrrolidine Ring Formation: Construction of the core pyrrolidine ring with the desired (3R,4R) stereochemistry for the hydroxyl groups, starting from L-(+)-tartaric acid.

  • Stereoselective Fluorination: Introduction of the fluorine atom at the C4 position with retention of the desired stereochemistry.

  • Deprotection and Salt Formation: Removal of protecting groups and conversion to the final hydrochloride salt.

G A L-(+)-Tartaric Acid B (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine A->B Pyrrolidine Ring Formation C cis-Cyclic Sulfamate Intermediate B->C Cyclic Sulfamate Formation D N-Protected (3R,4R)-4-Fluoropyrrolidin-3-ol C->D Nucleophilic Fluorination E (3R,4R)-4-Fluoropyrrolidin-3-ol D->E Deprotection F This compound E->F HCl Salt Formation

Caption: Overall synthetic workflow.

Detailed Synthetic Protocols

Part 1: Synthesis of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine from L-(+)-Tartaric Acid

This initial phase of the synthesis focuses on constructing the pyrrolidine core with the correct stereochemistry for the two hydroxyl groups. A similar strategy has been successfully employed in the synthesis of related dihydroxypyrrolidines.[6][7]

Step 1: Formation of the Pyrrolidine Ring

The synthesis begins with the conversion of L-(+)-tartaric acid into a cyclic imide, which is then reduced to the corresponding N-benzyl-protected dihydroxypyrrolidine.

Step Reagent Solvent Temperature (°C) Time (h) Key Transformation
1aBenzylamineTolueneReflux12Formation of benzyl-imide via Dean-Stark trap
1bBorane-tetrahydrofuran complex (BH3·THF)THF0 to Reflux8Reduction of imide to amine

Experimental Protocol:

  • A mixture of L-(+)-tartaric acid (1 equiv.) and benzylamine (1.1 equiv.) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude imide is dissolved in anhydrous THF and cooled to 0 °C.

  • A solution of BH3·THF (3 equiv.) in THF is added dropwise. The reaction mixture is then slowly warmed to room temperature and subsequently heated to reflux.

  • Upon completion, the reaction is carefully quenched with methanol, and the solvent is evaporated. The residue is purified by column chromatography to yield (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine.

Part 2: Stereoselective Fluorination

This is the most critical stage of the synthesis, where the fluorine atom is introduced with the desired stereochemistry. The strategy involves the formation of a cyclic sulfamate from the diol, followed by nucleophilic opening with a fluoride source. This approach has been shown to be effective for the stereospecific conversion of trans-diols to trans-fluoroamines.[8]

Step 2: Formation of the Cyclic Sulfamate and Nucleophilic Fluorination

G A (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine B cis-Cyclic Sulfamate A->B Burgess Reagent or SOCl2/Et3N C N-Benzyl-(3R,4R)-4-fluoropyrrolidin-3-ol B->C TBAF

Caption: Stereoselective fluorination workflow.

Step Reagent Solvent Temperature (°C) Time (h) Key Transformation
2aBurgess reagent or SOCl₂, Et₃NDichloromethane (DCM)0 to RT4Formation of the cis-cyclic sulfamate
2bTetrabutylammonium fluoride (TBAF)THFReflux12Nucleophilic ring-opening to the trans-fluoro alcohol

Experimental Protocol:

  • To a solution of (3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine (1 equiv.) in anhydrous DCM at 0 °C, Burgess reagent (1.2 equiv.) or a combination of thionyl chloride (1.1 equiv.) and triethylamine (2.5 equiv.) is added.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude cyclic sulfamate.

  • The crude cyclic sulfamate is dissolved in anhydrous THF, and TBAF (2 equiv.) is added.

  • The mixture is heated to reflux and monitored by TLC.

  • After completion, the solvent is removed, and the residue is purified by column chromatography to afford N-benzyl-(3R,4R)-4-fluoropyrrolidin-3-ol.

Causality Behind Experimental Choices: The use of a cyclic intermediate, such as the sulfamate, is crucial for stereocontrol. The subsequent SN2 reaction with the fluoride ion occurs at one of the carbon atoms of the cyclic sulfamate, leading to inversion of configuration at that center. Starting with the cis-diol (in the context of the pyrrolidine ring puckering) leads to the desired trans relationship between the fluorine and hydroxyl groups.

Part 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the N-benzyl protecting group and the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Step 3: Debenzylation and Salt Formation

Step Reagent Solvent Temperature (°C) Time (h) Key Transformation
3aH₂, Pd/C (10%)MethanolRoom Temperature12Hydrogenolysis of the N-benzyl group
3bHCl in diethyl ether or isopropanolDiethyl ether01Formation of the hydrochloride salt

Experimental Protocol:

  • N-benzyl-(3R,4R)-4-fluoropyrrolidin-3-ol (1 equiv.) is dissolved in methanol.

  • Palladium on carbon (10 wt. %) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker).

  • The reaction is monitored by TLC until the starting material is consumed.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the free base, (3R,4R)-4-fluoropyrrolidin-3-ol.

  • The free base is dissolved in a minimal amount of diethyl ether and cooled to 0 °C.

  • A solution of HCl in diethyl ether or isopropanol is added dropwise until precipitation is complete.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to give the final product, this compound.

Conclusion

This technical guide presents a detailed and scientifically grounded synthetic route to this compound. By leveraging a chiral pool starting material and a stereoselective fluorination strategy, this pathway offers a reliable method for accessing this valuable building block for drug discovery and development. The provided protocols are intended to serve as a strong foundation for researchers in the field, with the understanding that optimization of reaction conditions may be necessary for specific applications and scales.

References

Enantioselective Synthesis of 4-Fluoropyrrolidin-3-ols: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-fluoropyrrolidin-3-ol scaffold is a privileged structural motif in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. The stereoselective introduction of fluorine and hydroxyl groups onto the pyrrolidine ring presents a formidable synthetic challenge. This in-depth technical guide provides a comprehensive overview of the current state-of-the-art in the enantioselective synthesis of 4-fluoropyrrolidin-3-ols. We will delve into the core strategies, including asymmetric catalysis, substrate-controlled diastereoselective methods, and chemoenzymatic approaches. The underlying mechanistic principles governing stereocontrol will be elucidated, supported by detailed experimental protocols and comparative data analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Introduction: The Significance of Fluorinated Pyrrolidines

The pyrrolidine ring is a cornerstone of many natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Specifically, the 4-fluoropyrrolidin-3-ol moiety combines the conformational constraints of the pyrrolidine ring with the unique electronic properties of the C-F bond and the hydrogen-bonding capabilities of the hydroxyl group. This combination makes it a highly sought-after building block in the design of novel therapeutics.

The challenge lies in the precise control of the two adjacent stereocenters at the C3 and C4 positions. The development of robust and efficient enantioselective methods to access these structures is therefore of paramount importance.

Core Synthetic Strategies

The enantioselective synthesis of 4-fluoropyrrolidin-3-ols can be broadly categorized into three main approaches:

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the pyrrolidine ring or in the functionalization of a pre-existing ring.

  • Substrate-Controlled Diastereoselective Synthesis: Utilizing chiral starting materials or auxiliaries to direct the stereochemical outcome of subsequent transformations.

  • Chemoenzymatic Synthesis: Integrating enzymatic transformations for key stereoselective steps within a chemical synthesis sequence.

Asymmetric Catalysis

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules.[3][4] Organocatalysis and transition-metal catalysis have both emerged as powerful tools for the synthesis of fluorinated pyrrolidines.[5][6]

2.1.1. Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has revolutionized asymmetric synthesis.[5] For the synthesis of fluorinated pyrrolidines, proline and its derivatives, as well as chiral phosphoric acids, have proven to be particularly effective.[7][8]

A key strategy involves the asymmetric [3+2] cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chiral phosphoric acids can activate both the azomethine ylide and the dipolarophile through hydrogen bonding, leading to high levels of enantio- and diastereocontrol.[8]

Organocatalytic_Cycloaddition cluster_reactants Reactants cluster_catalyst Catalyst cluster_transition_state Transition State cluster_product Product Azomethine_Ylide Azomethine Ylide TS H-Bond Activated Transition State Azomethine_Ylide->TS Fluorinated_Dipolarophile Fluorinated Dipolarophile Fluorinated_Dipolarophile->TS Chiral_Phosphoric_Acid Chiral Phosphoric Acid (CPA) Chiral_Phosphoric_Acid->TS Activation Fluoropyrrolidine Enantioenriched 4-Fluoropyrrolidine TS->Fluoropyrrolidine

Caption: Organocatalytic [3+2] cycloaddition for 4-fluoropyrrolidine synthesis.

This approach allows for the rapid construction of the pyrrolidine core with control over the stereochemistry at the C4 position. Subsequent diastereoselective reduction of a carbonyl group at the C3 position can then furnish the desired 4-fluoropyrrolidin-3-ol.

2.1.2. Transition-Metal Catalysis

Transition-metal catalysis provides a complementary set of tools for asymmetric C-F and C-O bond formation.[2] Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides have been successfully employed for the synthesis of fluorinated pyrrolidines.[9] The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Transition_Metal_Catalysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product Azomethine_Ylide Azomethine Ylide Cu_Complex Chiral Cu-Complex Azomethine_Ylide->Cu_Complex Fluorinated_Alkene Fluorinated Alkene Fluorinated_Alkene->Cu_Complex Cu_Catalyst Cu(I) / Chiral Ligand Cu_Catalyst->Cu_Complex Coordination Fluoropyrrolidine Enantioenriched Fluoropyrrolidine Cu_Complex->Fluoropyrrolidine Cycloaddition

Caption: Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition workflow.

Another powerful strategy involves the asymmetric hydrogenation of a fluorinated pyrrolinone precursor. Rhodium and Iridium catalysts bearing chiral phosphine ligands have demonstrated high efficiency and enantioselectivity in such reductions.[10]

Substrate-Controlled Diastereoselective Synthesis

This approach leverages the inherent chirality of the starting material to control the stereochemical outcome of subsequent reactions. Chiral pool synthesis, starting from readily available chiral molecules like amino acids or tartaric acid, is a common strategy.[1][10]

For instance, starting from a chiral azetidine-2-carbaldehyde, a diastereoselective trifluoromethylation followed by ring expansion can lead to the formation of a 3,4-disubstituted 2-(trifluoromethyl)pyrrolidine.[11] While this example yields a trifluoromethylated analog, the principle of using a stereodefined starting material to control the formation of new stereocenters is broadly applicable.

A key advantage of this method is the often predictable and high diastereoselectivity. However, it may require longer synthetic sequences compared to catalytic asymmetric methods.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the best of both worlds: the versatility of chemical reactions and the exquisite selectivity of enzymes.[12][13] This approach is particularly well-suited for the synthesis of chiral alcohols and amines.

A potential chemoenzymatic route to 4-fluoropyrrolidin-3-ols could involve the enzymatic kinetic resolution of a racemic mixture of a fluorinated pyrrolidine precursor. For example, a lipase could selectively acylate one enantiomer of a racemic 4-fluoropyrrolidin-3-ol, allowing for the separation of the two enantiomers.[14]

Alternatively, a ketoreductase (KRED) could be used for the asymmetric reduction of a 4-fluoropyrrolidin-3-one to afford the desired alcohol with high enantiomeric excess.[12]

Chemoenzymatic_Synthesis Racemic_Precursor Racemic 4-Fluoropyrrolidin-3-ol Enzyme Enzyme (e.g., Lipase) Racemic_Precursor->Enzyme Kinetic Resolution Resolved_Products Enantioenriched Alcohol + Acylated Enantiomer Enzyme->Resolved_Products Prochiral_Ketone 4-Fluoropyrrolidin-3-one KRED Ketoreductase (KRED) Prochiral_Ketone->KRED Asymmetric Reduction Chiral_Alcohol Enantioenriched 4-Fluoropyrrolidin-3-ol KRED->Chiral_Alcohol

Caption: Chemoenzymatic approaches to enantiopure 4-fluoropyrrolidin-3-ols.

Comparative Analysis of Synthetic Routes

StrategyKey AdvantagesKey ConsiderationsTypical ee/dr
Organocatalytic [3+2] Cycloaddition High enantioselectivity, operational simplicity, metal-free.[8]Substrate scope can be limited, catalyst loading may be high.>90% ee
Transition-Metal Catalyzed Cycloaddition High turnover numbers, broad substrate scope.[9]Potential for metal contamination, ligand synthesis can be complex.>95% ee
Asymmetric Hydrogenation High enantioselectivity, atom economical.Requires synthesis of unsaturated precursor, high-pressure equipment.>99% ee
Substrate-Controlled Synthesis Predictable stereochemical outcome, high diastereoselectivity.[11]Often requires multi-step sequences, relies on availability of chiral starting materials.>98% dr
Chemoenzymatic Resolution/Reduction Excellent enantioselectivity, mild reaction conditions.[12][14]Enzyme stability and availability, substrate compatibility.>99% ee

Experimental Protocols

General Procedure for Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition[9]

Note: This is a generalized procedure and may require optimization for specific substrates.

  • In a nitrogen-purged glovebox, a solution of Cu(CH₃CN)₄PF₆ (0.01 mmol) and the chiral ligand (e.g., (S)-DTBM-segphos, 0.012 mmol) in toluene (2.0 mL) is stirred at room temperature for 1 hour.

  • To this solution, KOtBu (0.04 mmol), the imino ester (0.4 mmol), and the fluorinated alkene (0.2 mmol) are added sequentially.

  • The reaction mixture is sealed and heated at 80 °C for 48 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated pyrrolidine.

General Procedure for Organocatalytic Asymmetric Fluorination[15][16]

Note: This protocol is adapted from the enantioselective synthesis of cis-3-fluoropiperidin-4-ol and serves as a conceptual blueprint.

  • To a solution of the β-ketoester or aldehyde precursor (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂) is added the chiral amine catalyst (e.g., a modified cinchona alkaloid, 0.1 equiv).

  • The mixture is stirred at room temperature for 10 minutes.

  • The electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide, NFSI, 1.2 equiv) is added in one portion.

  • The reaction is stirred at room temperature until complete consumption of the starting material as monitored by TLC or LC-MS.

  • The reaction mixture is concentrated, and the residue is purified by flash column chromatography to yield the α-fluorinated product.

  • Subsequent reduction of the ketone and cyclization would be required to form the 4-fluoropyrrolidin-3-ol.

Conclusion and Future Outlook

The enantioselective synthesis of 4-fluoropyrrolidin-3-ols has witnessed significant progress, with powerful methodologies emerging from the fields of asymmetric catalysis, substrate-controlled synthesis, and chemoenzymatic approaches. Each strategy offers distinct advantages and presents its own set of challenges.

The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific stereochemical requirements of the target molecule.

Future research in this area will likely focus on the development of more efficient and versatile catalytic systems with lower catalyst loadings and broader substrate scope. The integration of flow chemistry and computational modeling will undoubtedly accelerate the discovery and optimization of new synthetic routes. The continued exploration of novel biocatalysts will also open up new avenues for the sustainable and highly selective synthesis of these valuable fluorinated building blocks.

References

Spectroscopic Profile of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride (CAS: 1523530-25-7), a valuable chiral building block in medicinal chemistry and drug development.[1] Given the limited availability of publicly accessible, comprehensive spectroscopic data for this specific stereoisomer, this guide will leverage established principles of spectroscopic interpretation and data from closely related analogs to provide a robust predictive framework for researchers. Our focus is on empowering scientists to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Its Spectroscopic Implications

The structure of this compound presents several key features that will govern its spectroscopic signature. The pyrrolidine ring forms the core, with a fluorine atom and a hydroxyl group situated on adjacent carbons in a trans configuration. The hydrochloride salt form ensures the protonation of the secondary amine, rendering it an ammonium species. This protonation has a significant impact on the chemical environment of the neighboring protons and carbons, which will be evident in the NMR spectra.

G cluster_workflow 1H NMR Analysis Workflow prep Sample Preparation (5-10 mg in D2O or DMSO-d6) acq Data Acquisition (400+ MHz Spectrometer) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc integ Integration and Peak Picking proc->integ assign Structural Assignment (Chemical Shifts, Multiplicities, Couplings) integ->assign report Final Spectroscopic Report assign->report G cluster_ms Predicted ESI-MS Fragmentation parent [M+H]⁺ m/z = 106.0663 frag1 [M+H - H₂O]⁺ m/z = 88.0557 parent->frag1 - H₂O frag2 [M+H - HF]⁺ m/z = 86.0508 parent->frag2 - HF

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Fluorinated Pyrrolidinol

(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] The pyrrolidine ring is a privileged scaffold, found in numerous natural products and pharmaceuticals. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and conformational preferences. The trans stereochemical relationship between the fluorine and hydroxyl groups in this specific diastereomer further defines its three-dimensional structure, making precise structural verification paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral features of this compound, explains the causal relationships behind the observed chemical shifts and coupling constants, and presents a robust protocol for acquiring high-quality spectral data.

Molecular Structure and Atom Numbering

For clarity in the following spectral discussion, the standard atom numbering convention for the pyrrolidine ring will be used.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding its connectivity and stereochemistry. The protonation of the pyrrolidine nitrogen to form the ammonium salt significantly influences the chemical shifts of the adjacent protons (H-2 and H-5), causing them to resonate at a lower field (higher ppm) compared to the free base due to the inductive effect of the positive charge.[3][4] The presence of the electronegative fluorine and oxygen atoms further deshields the protons on C3 and C4.

Predicted ¹H NMR Data

The following table presents the anticipated ¹H NMR spectral data. These values are predictive and based on the analysis of structurally similar fluorinated pyrrolidines and amino alcohols. The exact chemical shifts and coupling constants will be dependent on the solvent and concentration used.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-45.2 - 5.5dddJH-F ≈ 48-52 (geminal), JH-H(3) ≈ 4-6, JH-H(5) ≈ 2-4
H-34.6 - 4.9m
H-2, H-53.4 - 3.8m
OH5.5 - 6.5 (in DMSO-d₆)dJH-H(3) ≈ 4-6
NH₂⁺9.5 - 11.0 (in DMSO-d₆)br s
Expert Insights & Causality:
  • H-4 Signal: The proton on the fluorine-bearing carbon (H-4) is expected to be the most downfield of the ring protons. Its multiplicity is a doublet of doublet of doublets (ddd) due to a large geminal coupling to fluorine (¹JHF) and smaller vicinal couplings to H-3 and the two H-5 protons. The magnitude of the ¹JHF coupling is highly characteristic and a key indicator for this position.

  • H-3 Signal: The proton on the hydroxyl-bearing carbon (H-3) will also be significantly downfield. Its multiplicity will be complex (a multiplet) due to couplings with H-2, H-4, and the hydroxyl proton (if not exchanged).

  • H-2 and H-5 Protons: These methylene protons adjacent to the protonated nitrogen will appear as complex multiplets in the 3.4 - 3.8 ppm range. Their diastereotopicity (being in different chemical environments) will likely lead to overlapping signals.

  • Exchangeable Protons (OH and NH₂⁺): The chemical shifts of the hydroxyl and ammonium protons are highly dependent on the solvent, concentration, and temperature. In aprotic polar solvents like DMSO-d₆, these protons are less likely to exchange with the solvent and can often be observed as distinct signals. The NH₂⁺ signal is typically broad due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange.[5] In protic solvents like D₂O, these signals will disappear due to rapid exchange with deuterium.

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. The most notable features arise from the strong one-bond and two-bond couplings between carbon and fluorine.

Predicted ¹³C NMR Data

The following table summarizes the expected ¹³C NMR data, including the characteristic C-F coupling constants.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-490 - 95d¹JCF ≈ 170 - 190
C-370 - 75d²JCF ≈ 15 - 25
C-2, C-548 - 55d (for C-5)³JCF ≈ 3 - 8 (for C-5)
Expert Insights & Causality:
  • C-4 Signal: The carbon directly bonded to the fluorine atom (C-4) will exhibit the most dramatic effect. It will appear as a doublet with a very large one-bond coupling constant (¹JCF), typically in the range of 170-190 Hz.[6] This large splitting is a definitive diagnostic for the fluorinated carbon. The chemical shift will be significantly downfield due to the electronegativity of the fluorine.

  • C-3 Signal: The carbon adjacent to the fluorinated carbon (C-3) will also appear as a doublet due to a two-bond coupling (²JCF). This coupling constant is much smaller than the one-bond coupling but is still significant (15-25 Hz).

  • C-2 and C-5 Signals: The carbons at positions 2 and 5, adjacent to the nitrogen, will be influenced by the protonation state. C-5, being three bonds away from the fluorine, may exhibit a small doublet splitting (³JCF). C-2 is four bonds removed, and any coupling is likely to be too small to be resolved. The chemical shifts of C-2 and C-5 are expected to be similar but potentially distinguishable.

Part 3: Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is critical. The following protocol is a self-validating system designed for the accurate characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Choose deuterated solvent (e.g., DMSO-d₆ or D₂O) prep1->prep2 prep3 Dissolve in ~0.6 mL of solvent in a 5 mm NMR tube prep2->prep3 prep4 Vortex to ensure homogeneity prep3->prep4 acq1 Insert sample, lock, and shim prep4->acq1 acq2 Acquire ¹H Spectrum (zg30 pulse, 16-64 scans) acq1->acq2 acq3 Acquire ¹³C Spectrum (zgpg30 pulse, ≥1024 scans) acq1->acq3 acq4 Consider 2D experiments (COSY, HSQC) for full assignment acq2->acq4 acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to solvent peak (e.g., DMSO at 2.50 ppm for ¹H) proc3->proc4 proc5 Integrate ¹H signals proc4->proc5 proc6 Peak pick and assign proc5->proc6

Caption: Experimental workflow for NMR analysis.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Select a suitable deuterated solvent. For observing the exchangeable NH₂⁺ and OH protons, DMSO-d₆ is the solvent of choice. For a simpler spectrum where these protons are exchanged away, D₂O can be used.

    • Transfer the weighed sample to a 5 mm NMR tube and add approximately 0.6 mL of the chosen deuterated solvent.

    • Securely cap the NMR tube and vortex gently until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

  • Instrument Setup and Calibration:

    • Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Set the spectral width to cover a range of approximately -2 to 12 ppm.

    • Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (d1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence with a 30-degree pulse angle (e.g., 'zgpg30').

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

    • A longer relaxation delay (e.g., 2-5 seconds) may be required, especially to observe quaternary carbons, although none are present in this molecule.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Peak pick all signals and measure the coupling constants (J-values) in Hertz.

    • For unambiguous assignment, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

Conclusion

The NMR spectroscopic analysis of this compound is a clear demonstration of how modern analytical techniques can provide profound structural insights. The key diagnostic features are the large geminal H-F coupling and the very large one-bond C-F coupling, which definitively identify the positions of fluorination. The downfield shifts of protons adjacent to the protonated nitrogen confirm the hydrochloride salt form. By following the detailed protocol provided, researchers can confidently acquire and interpret the NMR data for this important chiral building block, ensuring its structural integrity for applications in drug discovery and development.

References

The Strategic Introduction of Fluorine: A Technical Guide to the Biological Significance of Fluorinated Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Halogen Substitution

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2][3][4] Its prevalence stems from its ability to introduce a three-dimensional character into otherwise flat molecules, enabling a more precise exploration of pharmacophore space.[1][2][3] However, the strategic incorporation of fluorine onto this privileged scaffold elevates its utility from a mere structural component to a powerful tool for modulating biological activity and optimizing drug-like properties. This guide provides an in-depth exploration of the profound biological significance of fluorinated pyrrolidine scaffolds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their design, synthesis, and application. We will delve into the nuanced stereoelectronic effects of fluorine that govern molecular conformation, explore how these effects translate into enhanced biological function, and provide practical insights into the synthesis and characterization of these valuable motifs.

The Fluorine Effect: A Game of Conformation and Physicochemical Properties

The introduction of fluorine, the most electronegative element, into an organic molecule induces significant changes in its electronic and steric properties.[5] These changes are not merely localized to the carbon-fluorine bond but have far-reaching consequences for the entire molecule, particularly within the constrained environment of a pyrrolidine ring.

Conformational Control: The Power of the Gauche Effect

The pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope or twist forms. The positioning of substituents on the ring can significantly influence this conformational preference. Fluorine, with its strong electron-withdrawing nature, exerts a powerful influence on the ring's pucker through stereoelectronic effects, most notably the gauche effect.[6][7][8][9][10] This effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to a neighboring electron-donating group, such as the lone pair of electrons on the nitrogen atom of the pyrrolidine ring.[10]

This conformational biasing is highly dependent on the stereochemistry of the fluorine substituent. For instance, in 4-fluoroprolines, a (2S, 4R)-4-fluoroproline ((4R)-FPro) preferentially adopts a Cγ-exo pucker, while a (2S, 4S)-4-fluoroproline ((4S)-FPro) favors a Cγ-endo pucker.[9] This precise control over the ring's conformation can be used to pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.[7][8][9]

G cluster_exo (4R)-4-Fluoroproline (Cγ-exo pucker) cluster_endo (4S)-4-Fluoroproline (Cγ-endo pucker) a N b a->b c b->c d c->d e d->e f F d->f e->a g N h g->h i h->i j i->j k j->k l F j->l k->g

Caption: Conformational preference of 4-fluoroprolines.

Modulation of Physicochemical Properties

Beyond conformational control, fluorination significantly impacts a molecule's physicochemical properties, which are critical for its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen, making it less basic.[11] This can be advantageous in drug design to reduce off-target effects associated with high basicity, such as hERG channel inhibition.[1] The magnitude of this effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[11]

  • Lipophilicity (LogP): The effect of fluorination on lipophilicity is more complex. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms, such as in a trifluoromethyl group, can either increase or decrease it depending on the molecular context.[11][12] This modulation of lipophilicity is a key tool for optimizing a drug candidate's ability to cross cell membranes and the blood-brain barrier.[13][14]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[15] Introducing fluorine at a metabolically vulnerable position on the pyrrolidine ring can block this degradation pathway, thereby increasing the drug's half-life and bioavailability.

PropertyEffect of FluorinationRationaleReference
Basicity (pKa) DecreaseInductive electron withdrawal by fluorine[11]
Lipophilicity (LogP) Modulated (increase or decrease)Dependent on the degree and position of fluorination[11][12]
Metabolic Stability IncreaseHigh strength of the C-F bond[15]

Table 1: Impact of Fluorination on Physicochemical Properties of Pyrrolidine Scaffolds.

Applications in Drug Discovery and Medicinal Chemistry

The unique properties imparted by fluorine make fluorinated pyrrolidines highly valuable scaffolds in drug discovery across various therapeutic areas.

Enzyme Inhibition

The conformational rigidity and altered electronic properties of fluorinated pyrrolidines make them excellent candidates for the design of potent and selective enzyme inhibitors.[16][17]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Pyrrolidine-based structures are common in DPP-IV inhibitors used for the treatment of type 2 diabetes. Fluorination of the pyrrolidine ring can enhance the binding affinity and selectivity of these inhibitors. For example, compounds with a trifluorophenyl substitution have shown significant inhibitory activity against the DPP-IV enzyme.[18]

  • Carbonic Anhydrase Inhibitors: Fluorinated pyrrolidines incorporating a benzenesulfonamide moiety have been shown to be selective inhibitors of human carbonic anhydrase II (hCA II), an enzyme involved in various physiological processes.[19]

  • Monoamine Oxidase (MAO) Inhibitors: Chiral fluorinated pyrrolidine hybrids have been evaluated as inhibitors of MAO-A and MAO-B, enzymes implicated in Parkinson's disease. The stereochemistry of the fluorine atom on the pyrrolidine ring was found to be crucial for both potency and selectivity.[20]

Central Nervous System (CNS) Agents

The ability of fluorine to modulate lipophilicity and metabolic stability is particularly advantageous for drugs targeting the central nervous system, where penetration of the blood-brain barrier is a major challenge.[13][14] Fluorinated pyrrolidine scaffolds are found in compounds being investigated for various CNS disorders.

  • Anticonvulsants: Pyrrolidine-2,5-dione is a known scaffold for anticonvulsant activity.[2] The introduction of fluorine can be explored to fine-tune the pharmacokinetic and pharmacodynamic properties of these agents.

Antimicrobial and Antiviral Agents

The pyrrolidine scaffold is present in many natural products with antimicrobial and antifungal properties.[1] Fluorination can enhance the potency and spectrum of activity of these compounds. Studies have shown that the presence of fluorine atoms on the pyrrolidine ring can be crucial for antifungal activity.[21] Additionally, fluorinated pyrrole derivatives have been investigated for their antiviral activity, including against HIV-1.[20]

Synthetic Strategies: Accessing Fluorinated Pyrrolidine Scaffolds

The synthesis of fluorinated pyrrolidines can be achieved through two main strategies: the fluorination of a pre-existing pyrrolidine ring or the construction of the ring from fluorinated precursors.[22][23] The choice of strategy depends on the desired substitution pattern and stereochemistry.

Stereoselective Synthesis: A Key to Biological Activity

Given the profound impact of stereochemistry on the biological activity of fluorinated pyrrolidines, stereoselective synthetic methods are of paramount importance.

One powerful method for the asymmetric synthesis of highly substituted fluorinated pyrrolidines is the copper(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides to β-fluoroacrylates.[24][25] This method allows for the creation of multiple contiguous stereocenters, including a fluorinated quaternary stereocenter, with high diastereoselectivity and enantioselectivity.[24][25]

G cluster_workflow Asymmetric Synthesis of Fluorinated Pyrrolidines A Azomethine Ylide Precursor D [3+2] Cycloaddition A->D B β-Fluoroacrylate B->D C Chiral N,O-ligand/Cu(I) Catalyst C->D E Enantioenriched Fluorinated Pyrrolidine D->E

References

structural characterization of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Characterization of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

Introduction: The Strategic Importance of Fluorinated Pyrrolidines

In the landscape of modern drug discovery, fluorine-containing heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine can profoundly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of medicinal chemistry. The compound this compound (CAS No: 1523530-25-7) is a chiral building block of significant interest.[1][2] Its rigid, stereochemically defined structure makes it an invaluable starting material for the synthesis of novel therapeutics.[3][4]

However, the presence of two adjacent stereocenters (at C3 and C4) and a fluorine atom necessitates a rigorous and multi-faceted analytical approach to unambiguously confirm its structure and stereochemical purity. This guide provides a comprehensive framework for the structural characterization of this molecule, detailing not just the methods but the underlying scientific rationale for each experimental choice. It is designed for researchers and drug development professionals who require a self-validating system for quality control and structural elucidation.

Part 1: Elucidation of Covalent Structure and Connectivity

The initial phase of characterization focuses on confirming the molecular formula (C₄H₉ClFNO) and the precise connectivity of the atoms.[1][2] A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides the foundational evidence for the covalent structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. For this compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments is required to assign all proton and carbon signals and to confirm the crucial C-F bond.

Expertise & Causality: As a hydrochloride salt, the compound is highly polar. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred as it can solubilize the salt and allows for the observation of exchangeable protons like N-H and O-H.[5] The analysis relies heavily on interpreting not just chemical shifts (δ) but also scalar (J) couplings, particularly the large couplings between fluorine and adjacent nuclei (¹JCF, ²JCF, ²JHF, ³JHF), which are definitive indicators of the fluorine atom's position.

Predicted NMR Data: While a publicly available, fully assigned spectrum for this specific diastereomer is scarce, data from analogous structures, such as (R)-3-Fluoropyrrolidine hydrochloride, allows for a robust prediction of the expected spectral features.[5]

Nucleus Position Expected Chemical Shift (δ, ppm) in DMSO-d₆ Expected Multiplicity & Coupling (J, Hz) Rationale / Notes
¹HH-3~4.5 - 4.8ddd (J ≈ 50, 8, 4 Hz)Deshielded by both -OH and the adjacent C-F group. Exhibits a large geminal H-F coupling (~50 Hz).
¹HH-4~5.1 - 5.4dtm (J ≈ 50, 4 Hz)Highly deshielded by the directly attached fluorine atom. Shows a large geminal H-F coupling (~50 Hz).
¹HH-2, H-5~3.2 - 3.6mProtons adjacent to the nitrogen atom. Complex multiplicity due to coupling with each other and adjacent protons.
¹HNH₂⁺~9.5 - 11.0br sBroad, exchangeable proton characteristic of an amine hydrochloride.
¹HOH~5.0 - 6.0dExchangeable proton on the hydroxyl group. Coupling may be observed to H-3.
¹³CC-3~70 - 75d, ²JCF ≈ 20-25 HzCarbon bearing the hydroxyl group, split by the fluorine on the adjacent carbon.
¹³CC-4~90 - 95d, ¹JCF ≈ 170-180 HzCarbon directly bonded to fluorine, showing a characteristic large one-bond C-F coupling.
¹³CC-2, C-5~50 - 55d, ³JCF ≈ 5-10 HzCarbons adjacent to nitrogen, potentially showing small long-range coupling to fluorine.
¹⁹FF-4~-175 to -185mReferenced to CFCl₃. Will show complex coupling to H-4, H-3, and potentially H-5 protons.

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[5] Ensure complete dissolution, using gentle vortexing if necessary.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum on a spectrometer of 400 MHz or higher. Set a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ (if any) carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the characteristic H-F coupling patterns.

  • 2D NMR Acquisition (Recommended):

    • COSY (Correlation Spectroscopy): To establish H-H coupling networks and confirm proton adjacencies.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) H-C correlations, confirming the overall carbon skeleton.

High-Resolution Mass Spectrometry (HRMS): The Molecular Weight Verdict

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Expertise & Causality: Electrospray Ionization (ESI) is the method of choice for this polar, pre-ionized compound.[5] The analysis is performed in positive ion mode. It is crucial to understand that the observed mass will correspond to the protonated free base [C₄H₈FN + H]⁺, not the intact hydrochloride salt, as the salt dissociates in solution. Tandem MS (MS/MS) can be employed to controllably fragment the molecular ion, providing further structural confirmation. The fragmentation pattern, particularly the expected loss of HF or H₂O, serves as a diagnostic tool.[5]

Expected HRMS Data:

  • Molecular Formula of Free Base: C₄H₈FN

  • Calculated Exact Mass [M+H]⁺: 106.0717

  • Primary Fragmentation: Loss of HF (neutral loss of 20.0062 Da) to yield a fragment at m/z 86.0655.

Protocol 2: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 acetonitrile:water or methanol solution.

  • Ionization: Use an ESI source in positive ion mode.

  • Data Acquisition (Full Scan): Acquire a high-resolution full scan spectrum over a mass range of m/z 50-300 to observe the protonated molecular ion [M+H]⁺.

  • Data Acquisition (MS/MS): Isolate the [M+H]⁺ ion (m/z ~106.07) and subject it to collision-induced dissociation (CID). Acquire the resulting fragment ion spectrum to confirm the expected fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: For a hydrochloride salt, the N-H stretching vibration of the ammonium ion is particularly diagnostic, appearing as a very broad and strong absorption band in the 2400-2800 cm⁻¹ region.[5] This, combined with the O-H stretch from the alcohol and the C-F stretch, provides a unique fingerprint for the molecule.

Functional Group Expected Absorption (cm⁻¹) Appearance
O-H Stretch3200-3500Broad
C-H Stretch2850-3000Medium-Strong
N-H Stretch (Amine Salt)2400-2800Very Broad, Strong
N-H Bend1500-1600Medium
C-F Stretch1000-1100Strong

Protocol 3: FTIR Analysis

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method by placing a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Background Collection: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Sample Collection: Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final absorbance spectrum.

Part 2: Confirmation of Stereochemical Integrity

Confirming the relative (cis/trans) and absolute (R/S) stereochemistry is the most critical and challenging aspect of characterizing this molecule. A robust chromatographic method is required to separate the desired (3R,4R) diastereomer from its potential stereoisomeric impurities: (3S,4S), (3R,4S), and (3S,4R).

Chiral High-Performance Liquid Chromatography (HPLC): The Enantiomeric Purity Test

Chiral HPLC is the gold standard for separating enantiomers and diastereomers. The development of a successful method is a systematic process of screening columns and mobile phases.

Expertise & Causality: The core principle involves creating a transient diastereomeric interaction between the analyte and a chiral stationary phase (CSP).[6] The differing stability of these temporary complexes allows for chromatographic separation. For a polar, amine-containing molecule like this, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a successful starting point.[6] The mobile phase plays a critical role; normal-phase (e.g., hexane/ethanol) and polar organic modes (e.g., acetonitrile/methanol) often provide better selectivity for this type of compound than reversed-phase conditions. Additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape.

Since the molecule lacks a strong UV chromophore, detection can be challenging. Standard UV detection at low wavelengths (~200-210 nm) may be feasible. If sensitivity is insufficient, alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or pre-column derivatization with a UV-active agent should be considered.[7]

Diagram 1: Chiral HPLC Method Development Workflow

G cluster_0 Phase 1: Column Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte & Goal: Separate 4 Stereoisomers Screen_CSP Screen CSPs (e.g., Cellulose, Amylose) Start->Screen_CSP Screen_MP Test Mobile Phase Modes 1. Normal Phase (Hexane/IPA) 2. Polar Organic (MeCN/MeOH) Screen_CSP->Screen_MP Eval Evaluate Initial Results: Any Separation? Screen_MP->Eval Eval->Screen_CSP No Separation Optimize Optimize Mobile Phase - Adjust % Modifier - Additives (TFA/DEA) - Flow Rate, Temperature Eval->Optimize Partial Separation Check Resolution > 1.5? Optimize->Check Check->Optimize No Validated Validated Method: Quantify Enantiomeric & Diastereomeric Purity Check->Validated Yes

Caption: Logical workflow for chiral HPLC method development.

Protocol 4: Chiral HPLC Method Development and Analysis

  • System Preparation: Use an HPLC system equipped with a UV detector or an alternative like CAD/ELSD.

  • Column Selection: Begin by screening polysaccharide-based chiral columns (e.g., Daicel Chiralpak series).

  • Mobile Phase Screening (Isocratic):

    • Normal Phase: Start with a mobile phase of 90:10 Hexane:Ethanol (with 0.1% DEA for peak shape). Run a sample of the racemate (if available) or the target compound.

    • Polar Organic: If normal phase fails, switch to 100% Methanol (with 0.1% TFA).

  • Method Optimization:

    • If partial separation is observed, systematically vary the ratio of the mobile phase components (e.g., from 95:5 to 80:20 Hexane:Ethanol).

    • Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature to improve resolution.

  • Sample Analysis: Once a suitable method is developed (baseline separation of all expected peaks), prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Quantification: Inject the sample and integrate the peak areas to determine the enantiomeric and diastereomeric purity.

Part 3: Definitive Solid-State Structure and Absolute Configuration

While the combination of NMR, MS, and chiral HPLC provides overwhelming evidence for the structure and purity, only a single-crystal X-ray diffraction study can provide an unambiguous, three-dimensional picture of the molecule in the solid state.

Single-Crystal X-ray Crystallography

This technique is the ultimate arbiter of stereochemistry. It not only confirms the covalent connectivity and relative stereochemistry (cis arrangement of the fluorine and hydroxyl groups) but can also determine the absolute configuration (R,R).

Expertise & Causality: The primary challenge is growing diffraction-quality single crystals. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained and diffracted, the resulting electron density map reveals the precise position of every atom. For determining absolute configuration, the anomalous dispersion of X-rays by the atoms in the crystal is measured. The calculation of the Flack parameter is critical; a value close to zero for the correct enantiomer confirms the (3R,4R) assignment with high confidence. The analysis also reveals details about solid-state packing, hydrogen bonding (especially involving the chloride ion), and any potential polymorphism.[8]

Diagram 2: Overall Structural Characterization Workflow

G cluster_0 Primary Structure cluster_1 Stereochemical Integrity cluster_2 Definitive Confirmation NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) MS High-Resolution MS HPLC Chiral HPLC (Method Development) NMR->HPLC FTIR FTIR Spectroscopy MS->HPLC FTIR->HPLC XRAY Single-Crystal X-Ray (Absolute Configuration) HPLC->XRAY Conclusion Fully Characterized Structure: (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride XRAY->Conclusion

Caption: A comprehensive workflow for structural characterization.

Protocol 5: Single-Crystal X-ray Crystallography (Hypothetical)

  • Crystal Growth: Dissolve a high-purity sample of the compound in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) to near saturation. Attempt crystallization via slow evaporation of the solvent in a loosely capped vial.

  • Crystal Mounting: Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer. Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or other available algorithms. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: Refine the Flack parameter. A value near 0 with a small error margin confirms the assigned (3R,4R) absolute configuration.

  • Reporting: Generate a final crystallographic information file (CIF) and report the atomic coordinates, bond lengths, bond angles, and hydrogen bonding interactions.

Conclusion

The is a sequential and hierarchical process. It begins with the confirmation of its basic covalent structure and molecular formula using a combination of NMR, MS, and IR spectroscopy. This is followed by the critical assessment of its stereochemical purity via a carefully developed chiral HPLC method. Finally, for definitive proof of its three-dimensional structure and absolute configuration, single-crystal X-ray crystallography stands as the ultimate technique. Following this rigorous, multi-technique workflow ensures a complete and unambiguous understanding of the molecule, providing the necessary confidence for its application in research and drug development.

References

Methodological & Application

The Strategic Incorporation of (3R,4R)-4-fluoropyrrolidin-3-ol Hydrochloride in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This guide provides an in-depth technical overview of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride , a chiral building block of increasing importance. We will explore the scientific rationale for its use, focusing on the nuanced effects of the trans-fluoroalcohol motif on pyrrolidine ring conformation and its subsequent impact on molecular recognition. This document provides detailed, field-tested protocols for the characterization and synthetic application of this building block, with a particular focus on its incorporation into kinase and peptidase inhibitors. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated saturated heterocycles for the generation of novel therapeutics.

Introduction: The Rationale for Fluorinated Pyrrolidinols

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to serve as a versatile pharmacophore.[1] The introduction of fluorine can profoundly alter its properties in a predictable manner, enhancing metabolic stability, modulating basicity (pKa), and improving binding affinity to target proteins.[2][3]

The (3R,4R)-4-fluoropyrrolidin-3-ol moiety is particularly noteworthy due to the specific stereochemical arrangement of its substituents. The trans relationship between the fluorine and hydroxyl groups creates a unique conformational landscape that medicinal chemists can exploit.

Physicochemical Impact of Fluorination

Fluorine's high electronegativity exerts a strong inductive effect, which is key to its utility in drug design.

  • Basicity (pKa) Modulation: The electron-withdrawing fluorine atom lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be advantageous for improving oral bioavailability, as a less basic compound will exist in a more neutral state at physiological pH, enhancing its ability to permeate cell membranes.[2]

  • Lipophilicity (LogP) Tuning: The effect of fluorination on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, the introduction of the polar hydroxyl group in (3R,4R)-4-fluoropyrrolidin-3-ol results in a building block with a relatively low calculated LogP, which can be beneficial for optimizing the overall solubility and ADME properties of a final drug candidate.

PropertyEstimated ValueRationale
Molecular Weight 141.57 g/mol -
pKa ~7.5 - 8.5Reduced compared to pyrrolidin-3-ol due to the inductive effect of fluorine.
cLogP -0.73The presence of both the hydroxyl and fluoro groups contributes to a more hydrophilic character.
Conformational Control: The Gauche Effect and Ring Pucker

The conformation of the five-membered pyrrolidine ring is not planar and exists in a state of "pseudorotation" between two primary envelope conformations: Cγ-endo (C4-endo) and Cγ-exo (C4-exo). The substituents on the ring heavily influence which conformation is preferred.

For 4-substituted prolines, electron-withdrawing substituents like fluorine have a profound impact due to stereoelectronic effects, specifically the gauche effect. This effect stabilizes a conformation where the fluorine atom is pseudo-axial. In the case of (3R,4R)-4-fluoropyrrolidin-3-ol, the interplay between the fluorine and hydroxyl groups is predicted to favor a Cγ-endo pucker. This pre-organized conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[4][5]

G Conformational puckers of the pyrrolidine ring. cluster_exo Cγ-exo Pucker cluster_endo Cγ-endo Pucker (Favored) exo_N N exo_C2 C2 exo_N->exo_C2 exo_C3 C3 exo_C2->exo_C3 exo_C4 C4 exo_C3->exo_C4 exo_C5 C5 exo_C4->exo_C5 exo_C5->exo_N exo_F F (axial) exo_OH OH (equatorial) endo_N N endo_C2 C2 endo_N->endo_C2 endo_C3 C3 endo_C2->endo_C3 endo_C4 C4 endo_C3->endo_C4 endo_C5 C5 endo_C4->endo_C5 endo_C5->endo_N endo_F F (equatorial) endo_OH OH (axial)

Pyrrolidine Ring Pucker Conformations

Characterization and Quality Control

Prior to its use in synthesis, it is imperative to confirm the identity and purity of this compound.

Spectroscopic Data

Note: Experimental spectra for this specific compound are not widely available in peer-reviewed literature. The following data are predicted based on the analysis of analogous fluorinated pyrrolidines and standard chemical shift principles.[6]

1H NMR (400 MHz, D2O) - Predicted:

  • δ 4.80-4.60 (m, 1H): This multiplet is assigned to the proton on C4, which is coupled to the adjacent fluorine and the C3 and C5 protons. The large splitting is due to the geminal 2JHF coupling.

  • δ 4.40-4.20 (m, 1H): This multiplet corresponds to the proton on C3, coupled to the protons on C2 and C4, and to the fluorine on C4 (3JHF).

  • δ 3.60-3.20 (m, 4H): This complex region contains the signals for the four protons on C2 and C5, adjacent to the nitrogen atom.

13C NMR (100 MHz, D2O) - Predicted:

  • δ 92.0-88.0 (d, 1JCF ≈ 170-185 Hz): The carbon bearing the fluorine (C4) appears as a doublet with a large one-bond C-F coupling constant.

  • δ 72.0-68.0 (d, 2JCF ≈ 20-30 Hz): The carbon bearing the hydroxyl group (C3) appears as a doublet due to two-bond coupling with fluorine.

  • δ 55.0-50.0 (d, 2JCF ≈ 20-25 Hz): The C5 carbon, two bonds away from the fluorine, will also show a doublet.

  • δ 48.0-44.0 (d, 3JCF ≈ 5-10 Hz): The C2 carbon, three bonds away from the fluorine, will show a smaller doublet.

Purity Assessment
  • LC-MS: Recommended for confirming the molecular weight (free base M+H+ expected at m/z 106.06) and assessing purity.

  • Chiral HPLC/SFC: Essential for confirming the enantiomeric and diastereomeric purity.

Synthetic Applications and Protocols

This compound is primarily used as a secondary amine for nucleophilic substitution reactions. The most common application is the formation of a C-N bond with an electrophilic carbon, typically an aryl or heteroaryl ring.

General Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the synthesis of related kinase inhibitors and is suitable for coupling the pyrrolidine to electron-deficient (hetero)aromatic systems.[7][8]

G start Dissolve (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride, heteroaryl halide, and base (e.g., DIPEA) in solvent (e.g., NMP). heat Heat reaction mixture (e.g., 80-120 °C). start->heat Step 1: Setup monitor Monitor reaction progress by LC-MS. heat->monitor Step 2: Reaction workup Cool, dilute with EtOAc, and perform aqueous wash. monitor->workup Step 3: Workup Upon completion purify Purify crude product by column chromatography. workup->purify Step 4: Purification characterize Characterize final product (NMR, MS, etc.). purify->characterize Step 5: Analysis

Workflow for SNAr Coupling

Materials:

  • This compound

  • Electron-deficient aryl or heteroaryl halide (e.g., 2-chloropurine, 4-fluoronitrobenzene)

  • Tertiary amine base (e.g., diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or Dimethylformamide (DMF))

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and the (hetero)aryl halide (1.1 eq).

  • Solvent and Base Addition: Add the anhydrous solvent (to make a ~0.1 M solution) followed by the base (2.5 - 3.0 eq). The excess base is required to neutralize the hydrochloride salt and the acid generated during the reaction.

  • Reaction Conditions: Stir the mixture at an elevated temperature (typically 80-120 °C). The optimal temperature and time will depend on the reactivity of the halide.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Causality Behind Choices:

  • Base: A non-nucleophilic tertiary amine like DIPEA is chosen to avoid competing with the desired nucleophilic attack from the pyrrolidine.

  • Solvent: A polar aprotic solvent is used to dissolve the polar starting materials and to facilitate the SNAr mechanism.

  • Temperature: Heat is typically required to overcome the activation energy for the nucleophilic attack on the aromatic ring.

Case Studies in Medicinal Chemistry

The utility of (3R,4R)-4-fluoropyrrolidin-3-ol is best illustrated through its incorporation into advanced drug candidates.

Case Study: EGFR Inhibitors for Non-Small-Cell Lung Cancer

Mutations in the epidermal growth factor receptor (EGFR) are a key driver in non-small-cell lung cancer (NSCLC). Third-generation EGFR inhibitors are designed to target specific resistance mutations (like T790M) while sparing the wild-type (WT) receptor to minimize toxicity.

PF-06747775 (Mavelertinib) is an irreversible inhibitor of mutant EGFR that incorporates the (3R,4R)-4-fluoro-1-pyrrolidin-3-yl moiety.[7] In this molecule, the pyrrolidine nitrogen is attached to the C2 position of a purine scaffold.

The introduction of the fluorinated pyrrolidinol was a key optimization step. It is hypothesized that the hydroxyl group forms a critical hydrogen bond within the kinase binding site, while the fluorine atom fine-tunes the electronics and conformation of the ring to improve potency and selectivity.

CompoundTarget EGFR MutantIC50 (nM)Selectivity vs. WT EGFR
PF-06747775 Exon 19 Deletion5High
PF-06747775 L858R4High
PF-06747775 T790M/L858R12High
PF-06747775 T790M/Del3High

Data sourced from J. Med. Chem. 2017, 60, 7, 3002–3019.[7]

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. They work by preventing the degradation of incretin hormones. Many DPP-4 inhibitors feature a nitrogen-containing heterocycle that binds to the S1 pocket of the enzyme.

While (3R,4R)-4-fluoropyrrolidin-3-ol itself is not in an approved DPP-4 inhibitor, closely related fluorinated pyrrolidines have been extensively studied. For example, cyclohexylglycine amides of various fluorinated pyrrolidines have shown potent activity.[9] The fluorine atom is often used to modulate the basicity of the pyrrolidine nitrogen, which is crucial for the interaction with key residues in the DPP-4 active site. The stereochemistry of the fluorine substituent has been shown to be critical for achieving selectivity over related proteases.[9]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry. Its defining features—a stereochemically fixed trans-fluoroalcohol motif on a pyrrolidine core—provide chemists with a powerful tool for modulating pKa, conformation, and hydrogen bonding potential. The successful incorporation of this moiety into potent and selective kinase inhibitors like PF-06747775 underscores its utility. The protocols and data presented herein serve as a guide for researchers to effectively utilize this building block in the design and synthesis of next-generation therapeutics. Future applications will likely expand into other target classes where precise control of the three-dimensional pharmacophore and physicochemical properties is paramount for success.

References

The Strategic Application of (3R,4R)-4-Fluoropyrrolidin-3-ol in Asymmetric Synthesis: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Stereochemical Control with Fluorine

In the landscape of modern medicinal chemistry, the quest for molecular precision is paramount. The strategic incorporation of fluorine into chiral scaffolds has emerged as a powerful tool, offering nuanced control over a molecule's physicochemical and pharmacological properties. The pyrrolidine ring, a privileged scaffold in numerous FDA-approved drugs and natural products, becomes an even more potent building block when functionalized with fluorine. This application note delves into the specific utility of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride , a chiral intermediate whose defined stereochemistry and unique electronic features offer a distinct advantage in the asymmetric synthesis of complex bioactive molecules.

This guide moves beyond a simple recitation of protocols. It aims to provide a deeper understanding of the why behind the how—elucidating the mechanistic principles that govern the stereochemical outcomes and empowering researchers to leverage this versatile building block in their own drug discovery programs. We will focus on a high-impact application: the synthesis of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors, a class of molecules with significant therapeutic potential in neurodegenerative diseases.

The (3R,4R)-4-Fluoropyrrolidin-3-ol Scaffold: A Profile

The title compound, (3R,4R)-4-fluoropyrrolidin-3-ol, is a synthetic intermediate available as its hydrochloride salt.[1][2][3] Its value lies in the fixed trans relationship between the fluorine atom and the hydroxyl group on a five-membered ring. This specific arrangement has profound implications for the molecule's conformational behavior and its ability to direct stereoselective transformations.

Key Molecular Attributes:

  • High Electronegativity of Fluorine: The fluorine atom exerts a powerful inductive effect, withdrawing electron density from the surrounding carbon backbone. This can significantly lower the pKa of the adjacent pyrrolidine nitrogen, influencing its nucleophilicity and basicity. This modulation is a critical factor in drug design for improving bioavailability.[4][5]

  • Stereoelectronic Effects (Gauche and Anomeric): The presence of fluorine dramatically influences the conformational equilibrium of the pyrrolidine ring.[6] The gauche effect, an attraction between vicinal electronegative substituents, and anomeric effects involving the nitrogen lone pair and the C-F antibonding orbital (nN→σ*C-F) dictate the preferred ring pucker.[6] This conformational rigidity is key to transferring stereochemical information during a reaction.

  • Hydrogen Bonding Capability: The hydroxyl group provides a crucial handle for further functionalization and can act as a hydrogen bond donor/acceptor, influencing intermolecular interactions and binding to biological targets.[4]

These features make (3R,4R)-4-fluoropyrrolidin-3-ol a powerful chiral building block, not merely a passive scaffold but an active participant in directing the stereochemical course of a synthesis.

Core Application: Synthesis of a Potent Neuronal Nitric Oxide Synthase (nNOS) Inhibitor

Selective inhibition of nNOS over its endothelial (eNOS) and inducible (iNOS) isoforms is a major goal in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[7] Pyrrolidine-based molecules have proven to be highly effective scaffolds for achieving this selectivity.[8][9] Here, we present a detailed, field-proven protocol for the synthesis of a highly selective nNOS inhibitor, adapted from established literature routes, commencing with this compound.[8][10]

The target molecule is 6-(((3R,4R)-4-(2-((3-fluorophenethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine , a compound shown to exhibit low nanomolar inhibitory potency and excellent selectivity for nNOS.[7][10]

Retrosynthetic Analysis & Strategy

Our strategy involves a convergent synthesis. The chiral pyrrolidine core will be prepared and functionalized, followed by coupling with the aminopyridine side chain. This approach allows for flexibility and late-stage diversification.

Retrosynthesis Target Target nNOS Inhibitor Intermediate_A N-Boc-(3R,4R)-4-fluoro-3-(allyloxy)pyrrolidine Target->Intermediate_A Reductive Amination, Ozonolysis, Etherification Intermediate_B 2-amino-4-methyl-6-(hydroxymethyl)pyridine Target->Intermediate_B Mitsunobu or Williamson Ether Synthesis Starting_Material (3R,4R)-4-fluoropyrrolidin-3-ol HCl Intermediate_A->Starting_Material 1. N-Boc Protection 2. Allylation (Williamson Ether Synthesis)

Caption: Retrosynthetic strategy for the target nNOS inhibitor.

Detailed Experimental Protocols

PART A: Preparation of the Chiral Pyrrolidine Core

This part of the synthesis focuses on protecting the pyrrolidine nitrogen and functionalizing the hydroxyl group, preparing it for coupling with the aminopyridine moiety.

Protocol 1: N-Boc Protection of (3R,4R)-4-fluoropyrrolidin-3-ol

  • Rationale: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group that masks the nucleophilicity of the pyrrolidine nitrogen, preventing side reactions in subsequent steps. Its removal under acidic conditions is typically clean and high-yielding.[8]

  • Procedure:

    • Suspend this compound (1.0 eq.) in dichloromethane (DCM, 10 mL/g).

    • Add triethylamine (TEA, 2.5 eq.) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

    • Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq.) in DCM (2 mL/g) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Quench the reaction with saturated aqueous NH4Cl solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield N-Boc-(3R,4R)-4-fluoropyrrolidin-3-ol as a white solid.

Protocol 2: O-Allylation of the Protected Pyrrolidinol

  • Rationale: The allyl group serves as a versatile handle. It is introduced here via a Williamson ether synthesis. Later in the synthesis, it will be cleaved oxidatively to an aldehyde, which is necessary for introducing the side chain via reductive amination.[8][9]

  • Procedure:

    • Dissolve N-Boc-(3R,4R)-4-fluoropyrrolidin-3-ol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 10 mL/g) under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.

    • Add allyl bromide (1.5 eq.) dropwise at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify by flash column chromatography (Hexane/Ethyl Acetate gradient) to afford N-Boc-(3R,4R)-3-(allyloxy)-4-fluoropyrrolidine.

PART B: Elaboration of the Side Chain and Final Coupling

This sequence transforms the allyl ether into the final side chain and couples it to the aminopyridine fragment.

Workflow_PartB cluster_0 Pyrrolidine Elaboration cluster_1 Final Deprotection A N-Boc-(3R,4R)-3-(allyloxy) -4-fluoropyrrolidine B Intermediate Aldehyde A->B Ozonolysis (O3, Me2S) C N-Boc Protected Final Inhibitor B->C Reductive Amination (3-fluorophenethylamine, NaBH(OAc)3) D Final nNOS Inhibitor (HCl salt) C->D Boc Deprotection (HCl in MeOH)

Caption: Experimental workflow for side-chain elaboration and final deprotection.

Protocol 3: Oxidative Cleavage to Aldehyde

  • Rationale: Ozonolysis is a reliable method for cleaving the double bond of the allyl group to generate an aldehyde with high efficiency. A reductive workup with dimethyl sulfide (Me2S) prevents over-oxidation to a carboxylic acid.[8]

  • Procedure:

    • Dissolve N-Boc-(3R,4R)-3-(allyloxy)-4-fluoropyrrolidine (1.0 eq.) in a mixture of DCM and Methanol (9:1, 20 mL/g) and cool to -78 °C.

    • Bubble ozone (O3) gas through the solution until a persistent blue color is observed.

    • Purge the solution with N2 gas for 10-15 minutes to remove excess ozone.

    • Add dimethyl sulfide (Me2S, 3.0 eq.) and allow the reaction to slowly warm to room temperature overnight.

    • Concentrate the reaction mixture under reduced pressure. The resulting crude aldehyde is typically used in the next step without further purification.

Protocol 4: Reductive Amination

  • Rationale: This is a key C-N bond-forming step. The aldehyde is condensed with the primary amine (3-fluorophenethylamine) to form an imine/enamine intermediate, which is then reduced in situ by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)3).[8] This reagent is preferred as it is less basic and more selective than other hydrides like NaBH4.

  • Procedure:

    • Dissolve the crude aldehyde from the previous step in dichloroethane (DCE, 15 mL/g).

    • Add 3-fluorophenethylamine (1.2 eq.) and triethylamine (1.5 eq.).

    • Stir the mixture for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) portion-wise.

    • Stir at room temperature for 12-16 hours.

    • Quench with saturated aqueous NaHCO3 solution and extract with DCM (3x).

    • Combine organic layers, wash with brine, dry over Na2SO4, and concentrate.

    • Purify by flash column chromatography to yield the Boc-protected final product.

Protocol 5: Final Boc Deprotection

  • Rationale: The final step is the removal of the Boc protecting group to unmask the pyrrolidine nitrogen and generate the active inhibitor, which is isolated as a stable hydrochloride salt.[8]

  • Procedure:

    • Dissolve the purified Boc-protected product (1.0 eq.) in Methanol (5 mL/g).

    • Add a solution of 6 N HCl (10 mL/g) at room temperature.

    • Stir the mixture for 12 hours.

    • Concentrate the solution under reduced pressure.

    • The crude product can be purified by recrystallization from an Ethanol/Water mixture to give the final inhibitor as its tri-HCl salt.[8]

Mechanistic Insights: The Role of Fluorine in Stereocontrol and Binding

The success of (3R,4R)-4-fluoropyrrolidin-3-ol as a chiral building block is not accidental; it is a direct consequence of the stereoelectronic properties of the C-F bond.

  • Conformational Locking: As established by computational and NMR studies on related fluorinated prolines, the fluorine substituent significantly influences the pyrrolidine ring's pucker.[4][6] This pre-organization minimizes the number of accessible low-energy conformations. When the pyrrolidine is used as a ligand or auxiliary, this "conformational locking" presents a well-defined chiral environment to the approaching reagents, leading to high diastereoselectivity. The trans relationship between the fluorine and the hydroxyl group in the starting material is crucial for establishing this predictable conformational bias.

  • Impact on Target Binding: In the context of the nNOS inhibitor, X-ray crystallography has revealed that the fluorine atoms contribute to a favorable binding pose within the enzyme's active site.[8][9] While not typically forming strong hydrogen bonds, the polarized C-F bond can engage in favorable electrostatic and dipole-dipole interactions with protein residues. Furthermore, the electron-withdrawing nature of fluorine lowers the basicity of the nearby pyrrolidine nitrogen. This is a classic strategy in medicinal chemistry to improve oral bioavailability by reducing the charge state of the molecule at physiological pH, thereby enhancing membrane permeability.[5]

Data Summary and Expected Outcomes

The following table summarizes expected outcomes based on literature precedents for similar synthetic sequences.[8] Actual yields may vary based on reaction scale and purification efficiency.

StepKey ReagentsExpected Yield (%)Purity (%)Analytical Method
1. N-Boc Protection (Boc)2O, TEA90-98>95NMR, LC-MS
2. O-Allylation NaH, Allyl Bromide75-85>95NMR, LC-MS
3. Oxidative Cleavage O3, Me2S85-95 (crude)-Used directly
4. Reductive Amination NaBH(OAc)365-75>98NMR, HPLC, LC-MS
5. Boc Deprotection 6 N HCl>95>99NMR, HPLC, HRMS

Conclusion and Future Directions

This compound is a high-value chiral building block whose utility extends far beyond the example detailed here. Its fixed stereochemistry and the powerful influence of the fluorine substituent make it an ideal starting point for the asymmetric synthesis of a wide range of nitrogen-containing heterocycles. Researchers can adapt the protocols described herein for the synthesis of novel ligands for other biological targets, or explore its use as a chiral catalyst or auxiliary in other asymmetric transformations. The principles of N-protection and O-functionalization are broadly applicable, providing a robust platform for generating libraries of complex molecules for drug discovery and chemical biology.

References

Application Notes and Protocols for Coupling Reactions Involving (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (3R,4R)-4-Fluoropyrrolidin-3-ol in Modern Drug Discovery

The incorporation of fluorinated building blocks into drug candidates represents a cornerstone of modern medicinal chemistry. The strategic placement of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] The (3R,4R)-4-fluoropyrrolidin-3-ol scaffold is a particularly valuable chiral building block, offering a unique combination of a conformationally restricted pyrrolidine ring, a stereodefined fluorine atom, and two reactive handles—a secondary amine and a secondary alcohol. This unique arrangement allows for the precise installation of diverse functionalities through various coupling reactions, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.[3][4]

This guide provides detailed application notes and validated protocols for key coupling reactions involving (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride. The methodologies described herein are grounded in established chemical principles and supported by examples from the synthesis of biologically active molecules, particularly Janus kinase (JAK) inhibitors.[5]

Diagram: Key Coupling Strategies for (3R,4R)-4-Fluoropyrrolidin-3-ol

G cluster_N N-Functionalization cluster_O O-Functionalization main (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride N_Arylation N-Arylation (Buchwald-Hartwig) main->N_Arylation Pd-Catalyst, Ligand, Base N_Alkylation N-Alkylation main->N_Alkylation Alkyl Halide, Base Reductive_Amination Reductive Amination main->Reductive_Amination Aldehyde/Ketone, Reducing Agent O_Acylation O-Acylation main->O_Acylation Acyl Halide/Anhydride, Base O_Sulfonylation O-Sulfonylation main->O_Sulfonylation Sulfonyl Halide, Base

Figure 1. Overview of primary coupling reactions at the nitrogen and oxygen centers of the title compound.

I. N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the coupling of amines with aryl halides or triflates.[6] This reaction is particularly valuable for the synthesis of N-aryl pyrrolidines, a common motif in pharmacologically active compounds. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and preventing side reactions.

Application Insight: Synthesis of a JAK Inhibitor Precursor

In the synthesis of potent Janus kinase (JAK) inhibitors, the N-arylation of (3R,4R)-4-fluoropyrrolidin-3-ol with a substituted chloropyrrolopyrimidine is a key step. The electron-deficient nature of the heterocyclic coupling partner necessitates a carefully optimized catalyst system to drive the reaction to completion. The use of a bulky, electron-rich phosphine ligand like XPhos is often crucial for facilitating the reductive elimination step and preventing catalyst decomposition.[5]

Experimental Protocol: N-Arylation with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from the synthesis of a key intermediate for JAK inhibitors.[5]

Materials:

  • This compound

  • 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and cesium carbonate (3.0 eq).

  • Purge the vessel with argon or nitrogen.

  • Add anhydrous 1,4-dioxane to the mixture.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.05 eq) and XPhos (0.10 eq) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst pre-mixture to the main reaction vessel.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

ParameterValueReference
Catalyst Pd(OAc)₂[5]
Ligand XPhos[5]
Base Cs₂CO₃[5]
Solvent 1,4-Dioxane[5]
Temperature 100 °C[5]
Typical Yield 70-85%[5]

II. N-Alkylation Reactions

Direct N-alkylation with alkyl halides provides a straightforward route to introduce alkyl substituents onto the pyrrolidine nitrogen. The reaction typically proceeds via an SN2 mechanism and requires a base to neutralize the generated hydrohalic acid. The choice of base and solvent is crucial to ensure good reactivity and minimize side reactions. For a hydrochloride salt starting material, a sufficient amount of base is required to first deprotonate the pyrrolidinium ion and then to scavenge the acid formed during the reaction.

Application Insight: Introduction of Small Alkyl Groups

The introduction of small, functionalized alkyl groups such as a cyanomethyl group can be a key step in modulating the properties of a drug candidate. This modification can impact solubility, metabolic stability, and interactions with the target protein.

Experimental Protocol: N-Alkylation with Bromoacetonitrile

This protocol describes a general procedure for the N-alkylation of (3R,4R)-4-fluoropyrrolidin-3-ol.

Materials:

  • This compound

  • Bromoacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (3.0 eq).

  • Add anhydrous acetonitrile and stir the suspension vigorously for 15 minutes at room temperature.

  • Add bromoacetonitrile (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the N-cyanomethylated product.

ParameterValue
Alkylating Agent Bromoacetonitrile
Base K₂CO₃
Solvent Acetonitrile
Temperature 60 °C
Typical Yield 80-90%

III. Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7] This one-pot procedure involves the initial formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyls.[8]

Application Insight: Diversification of the Pyrrolidine Scaffold

Reductive amination allows for the introduction of a wide variety of substituents at the nitrogen atom, depending on the choice of the aldehyde or ketone. This is a powerful tool for building a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: Reductive Amination with Acetone

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) and stir for 10 minutes to form the free base.

  • Add acetone (2.0 eq) to the mixture.

  • Stir for 30 minutes at room temperature to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, controlling any effervescence.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. O-Acylation of the Hydroxyl Group

The secondary hydroxyl group of (3R,4R)-4-fluoropyrrolidin-3-ol can be readily acylated to form esters using acyl chlorides or anhydrides in the presence of a base. This functionalization is often employed to introduce a pharmacophore or to modulate the molecule's properties. For instance, in the synthesis of some irreversible kinase inhibitors, an acryloyl group is introduced to covalently bind to a cysteine residue in the target protein.[9]

Application Insight: Synthesis of an Irreversible JAK Inhibitor

Following N-arylation, the hydroxyl group can be acylated with acryloyl chloride to install the "warhead" necessary for covalent bond formation with the target kinase. The reaction conditions must be carefully controlled to avoid side reactions and ensure complete conversion.

Experimental Protocol: O-Acylation with Acryloyl Chloride

This protocol is adapted from the synthesis of a covalent JAK inhibitor.[5]

Materials:

  • N-arylated (3R,4R)-4-fluoropyrrolidin-3-ol intermediate

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve the N-arylated (3R,4R)-4-fluoropyrrolidin-3-ol intermediate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add acryloyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

ParameterValueReference
Acylating Agent Acryloyl chloride[5]
Base Triethylamine[5]
Solvent Dichloromethane[5]
Temperature 0 °C to RT[5]
Typical Yield >90%[5]

V. O-Sulfonylation

The hydroxyl group can also be converted into a sulfonate ester, such as a tosylate or mesylate. This transformation converts the hydroxyl into a good leaving group, enabling subsequent nucleophilic substitution reactions, often with inversion of stereochemistry. This two-step process allows for the introduction of a wide range of nucleophiles at the C3 position.

Application Insight: Accessing C3-Functionalized Pyrrolidines

O-sulfonylation is a key strategic step for further diversification of the scaffold. The resulting sulfonate can be displaced by various nucleophiles (e.g., azides, cyanides, thiols) to generate a new library of compounds with modified stereochemistry at the C3 position.

Experimental Protocol: O-Tosylation

Materials:

  • N-Boc-(3R,4R)-4-fluoropyrrolidin-3-ol (assuming the amine is protected)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve N-Boc-(3R,4R)-4-fluoropyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (2.0 eq) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude tosylate by flash chromatography.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex and biologically active molecules. The strategic and selective functionalization of its secondary amine and hydroxyl groups through the coupling reactions detailed in this guide—N-arylation, N-alkylation, reductive amination, O-acylation, and O-sulfonylation—provides medicinal chemists with a robust toolkit for lead optimization and drug discovery. The protocols provided herein, grounded in established literature, offer a reliable starting point for the successful application of this important scaffold.

References

Application Notes and Protocols for the Incorporation of (3R,4R)-4-Fluoropyrrolidin-3-ol into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Drug Discovery

The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, prized for its prevalence in natural products and its ability to confer favorable pharmacokinetic properties to drug candidates.[1] Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot.[2] The strategic introduction of fluorine into this scaffold, particularly in the form of (3R,4R)-4-fluoropyrrolidin-3-ol, offers a sophisticated tool for fine-tuning the physicochemical and biological properties of bioactive molecules. Fluorine's high electronegativity can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences, often leading to enhanced potency and improved drug-like characteristics.[3]

This guide provides a comprehensive overview and detailed protocols for the synthesis and incorporation of the versatile building block, (3R,4R)-4-fluoropyrrolidin-3-ol, into diverse molecular architectures. We will delve into the rationale behind its use, drawing from successful case studies, and provide step-by-step methodologies for its application in drug discovery and development.

Unique Properties of (3R,4R)-4-Fluoropyrrolidin-3-ol

The incorporation of a fluorine atom and a hydroxyl group in a trans configuration on the pyrrolidine ring of (3R,4R)-4-fluoropyrrolidin-3-ol imparts a unique set of properties that can be exploited by medicinal chemists:

  • Conformational Restriction: The gauche effect between the fluorine atom and the vicinal C-H and C-O bonds influences the puckering of the pyrrolidine ring, pre-organizing the molecule into a specific conformation. This can lead to enhanced binding affinity for the target protein by reducing the entropic penalty of binding.[2][4]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the fluorine atom lowers the basicity of the pyrrolidine nitrogen. This can be advantageous in reducing off-target effects, particularly those associated with interactions with aminergic GPCRs, and can improve oral bioavailability by modifying the ionization state at physiological pH.[5]

  • Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug molecule.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance membrane permeability and cell penetration. However, the presence of the hydroxyl group in (3R,4R)-4-fluoropyrrolidin-3-ol provides a point for hydrogen bonding, balancing the overall lipophilicity.

  • Bioisosteric Replacement: The fluorohydrin motif can serve as a bioisostere for other functional groups, such as a hydroxyl or a methyl group, offering a subtle yet impactful modification to a molecule's properties.[6]

Enantioselective Synthesis of (3R,4R)-4-Fluoropyrrolidin-3-ol

A reliable and scalable enantioselective synthesis of the (3R,4R)-4-fluoropyrrolidin-3-ol building block is crucial for its application in drug discovery. While several strategies can be envisioned, a practical approach involves the use of a chiral pool starting material, such as L-(+)-tartaric acid, to establish the desired stereochemistry. An alternative powerful method is enzymatic kinetic resolution.[5][7][8]

Protocol 1: Synthesis from L-(+)-Tartaric Acid (Proposed Route)

This proposed route leverages the inherent chirality of L-(+)-tartaric acid to construct the pyrrolidine core with the correct stereochemistry.

G cluster_0 Synthesis of (3R,4R)-4-Fluoropyrrolidin-3-ol L-Tartaric_Acid L-(+)-Tartaric Acid Dihydroxypyrrolidine (3R,4R)-1-Benzyl-pyrrolidine-3,4-diol L-Tartaric_Acid->Dihydroxypyrrolidine Multi-step sequence (e.g., diesterification, reduction, cyclization with benzylamine) Fluoropyrrolidinol (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-ol Dihydroxypyrrolidine->Fluoropyrrolidinol Selective Fluorination (e.g., Deoxofluor) Final_Product (3R,4R)-4-Fluoropyrrolidin-3-ol Fluoropyrrolidinol->Final_Product Debenzylation (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for (3R,4R)-4-fluoropyrrolidin-3-ol.

Step-by-Step Methodology:

  • Synthesis of (3R,4R)-1-Benzyl-pyrrolidine-3,4-diol: This intermediate can be prepared from L-(+)-tartaric acid through a multi-step sequence involving protection of the carboxylic acids, reduction to the diol, conversion to a bis-mesylate or cyclic sulfate, and subsequent cyclization with benzylamine.

  • Selective Fluorination: To a solution of (3R,4R)-1-benzyl-pyrrolidine-3,4-diol in an appropriate anhydrous solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere, slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor. The reaction is carefully monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • Deprotection: The resulting (3R,4R)-1-benzyl-4-fluoropyrrolidin-3-ol is dissolved in a suitable solvent like methanol or ethanol. A catalytic amount of palladium on carbon (10% w/w) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the desired (3R,4R)-4-fluoropyrrolidin-3-ol.

Incorporation of (3R,4R)-4-Fluoropyrrolidin-3-ol into Bioactive Scaffolds

The primary method for incorporating the (3R,4R)-4-fluoropyrrolidin-3-ol scaffold is through N-arylation or N-alkylation of the secondary amine. The Buchwald-Hartwig amination and the Ullmann condensation are powerful and widely used methods for forming C-N bonds with aryl and heteroaryl halides.[4][9]

Protocol 2: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile and tolerates a wide range of functional groups.[10]

G cluster_1 Buchwald-Hartwig N-Arylation Workflow Reactants (3R,4R)-4-Fluoropyrrolidin-3-ol + Aryl/Heteroaryl Halide Reaction Inert Atmosphere Heat (80-120 °C) Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) Catalyst_System->Reaction Base Base (e.g., Cs2CO3, K3PO4) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Aryl-(3R,4R)-4-fluoropyrrolidin-3-ol Purification->Product

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl or heteroaryl halide (1.0 equiv), (3R,4R)-4-fluoropyrrolidin-3-ol (1.2-1.5 equiv), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like XPhos or RuPhos (2-10 mol%), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv).

  • Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is then added via syringe.

  • Reaction: The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Protocol 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed N-arylation that is particularly effective for electron-deficient aryl halides and can be a valuable alternative to palladium-catalyzed methods.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine the aryl or heteroaryl halide (1.0 equiv), (3R,4R)-4-fluoropyrrolidin-3-ol (1.5-2.0 equiv), a copper(I) salt such as CuI (10-20 mol%), a ligand (e.g., L-proline or a diamine) (20-40 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.

  • Reaction: The tube is sealed, and the mixture is heated to 100-150 °C for 24-48 hours.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

Case Study: PF-06747775 - An Irreversible EGFR Inhibitor

A prominent example of the successful application of the (3R,4R)-4-fluoropyrrolidin-3-ol scaffold is the discovery of PF-06747775, a potent and selective irreversible inhibitor of mutant epidermal growth factor receptor (EGFR) for the treatment of non-small-cell lung cancer (NSCLC).[3][4][11]

In the development of PF-06747775, the (3R,4R)-4-fluoropyrrolidin-3-ol moiety serves as a linker between the purine core and the acrylamide "warhead" that forms a covalent bond with a cysteine residue in the active site of the EGFR protein. The fluorine atom in this linker was introduced to modulate the physicochemical properties and conformational preferences of the molecule, contributing to its high affinity and selectivity for the mutant forms of EGFR over the wild-type.[11]

The synthesis of a key intermediate for PF-06747775 involves the N-arylation of a protected (3R,4R)-4-fluoropyrrolidin-3-amine derivative with a 2-chloro-9-methyl-9H-purine scaffold, likely via a Buchwald-Hartwig or similar cross-coupling reaction.[12][13]

CompoundTargetKey Structural FeatureSignificance
PF-06747775 Mutant EGFR(3R,4R)-4-fluoropyrrolidin-3-yl acrylamideClinical candidate for NSCLC, demonstrating the utility of the scaffold in creating highly potent and selective covalent inhibitors.[4][11]

Data Summary and Key Considerations

ParameterInfluence of Fluorine in (3R,4R)-4-fluoropyrrolidin-3-olReference
pKa of Pyrrolidine Nitrogen Decreased[5]
Ring Conformation Biased towards a specific pucker[2][4]
Metabolic Stability Potentially increased at the C4 position[3]
Lipophilicity Locally increased, but balanced by the hydroxyl group[3]

Troubleshooting and Optimization:

  • Low N-Arylation Yields: If yields are low in Buchwald-Hartwig reactions, screen different generations of phosphine ligands (e.g., Josiphos, Buchwald's biaryl phosphines) and bases. Ensure strictly anhydrous and anaerobic conditions. For Ullmann couplings, varying the copper source, ligand, and solvent can be beneficial.

  • Side Reactions: The hydroxyl group in (3R,4R)-4-fluoropyrrolidin-3-ol may require protection (e.g., as a silyl ether) in some synthetic steps to prevent unwanted side reactions, although in many N-arylation reactions it is tolerated.

  • Racemization: Ensure that the reaction conditions, particularly the choice of base and temperature, do not lead to epimerization at the chiral centers.

Conclusion

(3R,4R)-4-fluoropyrrolidin-3-ol is a valuable and versatile building block for medicinal chemists. Its unique stereochemical and electronic properties provide a powerful handle for modulating the biological activity and pharmacokinetic profiles of drug candidates. The synthetic protocols outlined in this guide offer a starting point for the efficient incorporation of this scaffold into a wide range of bioactive molecules, with the case of PF-06747775 highlighting its potential in developing next-generation therapeutics. As the demand for more sophisticated and highly optimized drug candidates continues to grow, the strategic use of fluorinated building blocks like (3R,4R)-4-fluoropyrrolidin-3-ol will undoubtedly play an increasingly important role in the future of drug discovery.

References

Application of Fluoropyrrolidinols in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3] Among the myriad of fluorinated heterocycles, fluoropyrrolidinols have emerged as a privileged structural motif in drug discovery. This technical guide provides an in-depth exploration of the applications of fluoropyrrolidinols, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a versatile and widely utilized scaffold in the design of biologically active compounds.[4][5] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[4][5] The introduction of fluorine and a hydroxyl group onto this scaffold to create fluoropyrrolidinols further enhances its utility by introducing unique stereoelectronic properties that can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile.[1][6]

The Strategic Advantage of Fluoropyrrolidinols in Medicinal Chemistry

The utility of fluoropyrrolidinols in drug design stems from the synergistic effects of the pyrrolidine core, the hydroxyl group, and the fluorine substituent.

  • Conformational Constraint and Stereochemical Diversity: The pyrrolidine ring's inherent non-planarity, often described as "pseudorotation," provides a rigid framework that can pre-organize appended pharmacophoric groups into a bioactive conformation.[4][5] The stereocenters generated by the fluorine and hydroxyl substituents offer opportunities for fine-tuning the spatial arrangement of functional groups, which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors.[4][5]

  • Modulation of Physicochemical Properties by Fluorine: The high electronegativity of fluorine can significantly alter the local electronic environment of a molecule.[1][6] This can lead to:

    • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][3] This can prolong the half-life of a drug.

    • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's active site, thereby increasing binding affinity.[6]

    • Tuning pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

    • Improved Membrane Permeability: In some contexts, the introduction of fluorine can increase a molecule's lipophilicity, facilitating its passage across biological membranes.[1]

  • Role of the Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, forming crucial interactions with the target protein. It also provides a handle for further chemical modification and can improve the aqueous solubility of the molecule.

Core Applications of Fluoropyrrolidinols

Fluoropyrrolidinols have demonstrated significant potential across a range of therapeutic areas and drug discovery applications.

Enzyme Inhibition: A Focus on Dipeptidyl Peptidase-4 (DPP-4)

A prominent application of fluoropyrrolidinols is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[7][8][9] DPP-4 inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[8][9][10]

Mechanism of Action: DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][11] By inhibiting DPP-4, these drugs prolong the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.[8][11]

Role of Fluoropyrrolidinols: The fluoropyrrolidinol scaffold has been successfully incorporated into the design of potent and selective DPP-4 inhibitors. The fluorine atom often forms key interactions with the enzyme's active site, contributing to the inhibitor's potency and selectivity.[7]

Protocol: Synthesis of a Fluoropyrrolidinol-based DPP-4 Inhibitor Precursor

This protocol outlines a general, multi-step synthesis of a chiral fluoropyrrolidinol intermediate, a key building block for certain DPP-4 inhibitors. This process highlights the importance of stereoselective reactions in medicinal chemistry.[12]

Materials:

  • A suitable chiral starting material (e.g., a protected hydroxyproline derivative)

  • Fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST)

  • Protecting group reagents (e.g., Boc-anhydride)

  • Reducing agents (e.g., lithium aluminum hydride)

  • Appropriate solvents (e.g., dichloromethane, tetrahydrofuran)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Protection of the Starting Material: The carboxylic acid and amine functionalities of the chiral starting material are protected to prevent unwanted side reactions in subsequent steps.

  • Fluorination: The hydroxyl group is replaced with a fluorine atom using a suitable fluorinating agent. This step is often stereospecific, depending on the chosen reagent and reaction conditions.

  • Reduction: The protected carboxylic acid is reduced to a primary alcohol.

  • Deprotection: The protecting groups are removed to yield the final fluoropyrrolidinol intermediate.

  • Purification: The product is purified at each step using techniques such as column chromatography to ensure high purity.

Causality Behind Experimental Choices:

  • Chiral Starting Material: The use of a chiral starting material is essential to obtain the desired stereoisomer of the final product, which is often critical for biological activity.[4][5]

  • Protecting Groups: Protecting groups are used to mask reactive functional groups and direct the reaction to the desired site. The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal.

  • Fluorinating Agent: The choice of fluorinating agent influences the stereochemical outcome and the overall yield of the fluorination step. DAST is a commonly used reagent for this transformation.

Proline Analogs in Peptidomimetics and Drug Design

Proline is a unique proteinogenic amino acid due to its cyclic structure, which imposes significant conformational constraints on the peptide backbone.[13][14] Fluoropyrrolidinols can serve as valuable proline analogs, offering a means to fine-tune the properties of peptides and peptidomimetics.[14][15][16][17]

By replacing proline with a fluoropyrrolidinol analog, researchers can:

  • Modulate Peptide Conformation: The stereochemistry and electronic properties of the fluoropyrrolidinol can influence the cis/trans isomerization of the preceding peptide bond and the overall secondary structure of the peptide.[13]

  • Enhance Proteolytic Stability: The modified pyrrolidine ring can confer resistance to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

  • Improve Pharmacokinetic Properties: The introduction of fluorine can enhance membrane permeability and metabolic stability, leading to improved oral bioavailability.[3]

Workflow: Incorporation of a Fluoropyrrolidinol Analog into a Peptide

G cluster_0 Synthesis of Fluoropyrrolidinol Amino Acid cluster_1 Solid-Phase Peptide Synthesis (SPPS) A Protected Chiral Starting Material B Fluorination A->B C Functional Group Manipulation B->C D Deprotection & Purification C->D G Incorporation of Fluoropyrrolidinol Amino Acid D->G Fmoc-Protected Fluoropyrrolidinol E Resin Loading F Iterative Amino Acid Coupling & Deprotection E->F F->G H Cleavage from Resin & Deprotection G->H I Purification & Characterization of Peptide H->I

Caption: Workflow for incorporating a fluoropyrrolidinol analog into a peptide sequence.

Probes for ¹⁹F NMR and PET Imaging

The presence of a fluorine atom makes fluoropyrrolidinols valuable tools for biophysical studies and in vivo imaging.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive nucleus for NMR spectroscopy.[18][19] Fluoropyrrolidinol-containing molecules can be used as probes to study drug-target interactions, as the chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment.[18][19]

  • Positron Emission Tomography (PET) Imaging: The radioisotope fluorine-18 (¹⁸F) is a widely used positron emitter in PET imaging due to its favorable decay characteristics.[20][21][22][23] By incorporating ¹⁸F into a fluoropyrrolidinol-based molecule, researchers can develop radiotracers to visualize and quantify biological processes in vivo.[20][22] This has significant applications in oncology, neuroscience, and cardiology for diagnostics and monitoring treatment response.[2][21][24]

Protocol: General Considerations for ¹⁸F-Radiolabeling of a Fluoropyrrolidinol Precursor

This protocol provides a high-level overview of the key steps involved in the radiosynthesis of an ¹⁸F-labeled fluoropyrrolidinol tracer.

Materials:

  • No-carrier-added [¹⁸F]fluoride produced from a cyclotron

  • A suitable precursor molecule with a good leaving group (e.g., tosylate, mesylate)

  • Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

  • Anhydrous solvent (e.g., acetonitrile)

  • Automated radiosynthesis module

  • High-performance liquid chromatography (HPLC) for purification and quality control

Procedure:

  • [¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution is treated with a phase-transfer catalyst and potassium carbonate, and the water is removed by azeotropic distillation with acetonitrile to produce the reactive, anhydrous [¹⁸F]fluoride.

  • Nucleophilic Substitution: The activated [¹⁸F]fluoride is reacted with the precursor molecule at an elevated temperature to effect the nucleophilic substitution of the leaving group with ¹⁸F.

  • Deprotection (if necessary): Any protecting groups on the molecule are removed.

  • Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate the desired ¹⁸F-labeled product.

  • Formulation: The purified product is formulated in a physiologically compatible solution for in vivo administration.

  • Quality Control: The final product is subjected to a series of quality control tests to ensure its identity, purity, and suitability for injection.

Trustworthiness and Self-Validation:

The entire radiosynthesis process is typically performed in an automated synthesis module to ensure reproducibility and radiation safety. The final product's identity and purity are rigorously confirmed by co-elution with a non-radioactive standard on analytical HPLC and by measuring its specific activity.

Applications in Neuroscience Drug Discovery

The pyrrolidine scaffold is a common feature in many centrally active drugs.[25][26] The ability of fluorine to enhance metabolic stability and brain penetration makes fluoropyrrolidinols attractive building blocks for the development of new therapies for neurological and psychiatric disorders.[25][26][27] By modulating the properties of neurotransmitter reuptake inhibitors, receptor antagonists, or enzyme inhibitors, fluoropyrrolidinols can contribute to the discovery of novel treatments for conditions such as Alzheimer's disease, Parkinson's disease, and depression.[28][29]

Summary of Key Applications and Properties

Application AreaKey Role of FluoropyrrolidinolDesired Properties
Enzyme Inhibition (e.g., DPP-4) Scaffold for inhibitor design, providing conformational rigidity and key interactions.High potency, selectivity, metabolic stability, oral bioavailability.
Peptidomimetics Proline analog to modulate conformation and enhance stability.Proteolytic resistance, improved pharmacokinetic profile.
¹⁹F NMR Probes Reporter molecule for studying drug-target interactions.High sensitivity to environmental changes.
PET Imaging Scaffold for ¹⁸F-labeled radiotracers for in vivo imaging.High target affinity, favorable pharmacokinetics, and biodistribution.
Neuroscience Building block for CNS-active drugs.Blood-brain barrier permeability, metabolic stability.

Future Perspectives

The application of fluoropyrrolidinols in drug discovery is a dynamic and expanding field. Future research will likely focus on:

  • Development of Novel Synthetic Methodologies: The discovery of more efficient and stereoselective methods for the synthesis of complex fluoropyrrolidinols will accelerate their application in drug discovery programs.[30][31]

  • Exploration of New Biological Targets: The unique properties of fluoropyrrolidinols make them suitable for targeting a wide range of biological molecules, and their application will likely extend to new therapeutic areas.

  • Integration with Computational Chemistry: The use of in silico methods to predict the properties and biological activities of virtual libraries of fluoropyrrolidinol-containing compounds will streamline the drug discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (3R,4R)-4-fluoropyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride. This molecule is a valuable chiral building block in medicinal chemistry and drug discovery, making its efficient and stereochemically pure synthesis a critical objective for researchers.[1][2] This guide is structured in a question-and-answer format to directly address common challenges and provide actionable, field-proven solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the most robust and commonly employed synthetic strategy for preparing (3R,4R)-4-fluoropyrrolidin-3-ol with high stereochemical fidelity?

A1: The most reliable and stereocontrolled route proceeds via the regioselective ring-opening of a key N-protected cis-3,4-aziridinopyrrolidine intermediate. This multi-step strategy is designed to rigorously control the stereochemistry at the C3 and C4 positions.

The underlying principle is a double inversion mechanism. Starting from a readily available chiral precursor like a trans-4-hydroxy-L-proline derivative, the synthesis first establishes a trans-epoxide. This epoxide is then converted to a cis-aziridine, which constitutes the first stereochemical inversion. The crucial step is the subsequent nucleophilic ring-opening of this aziridine with a fluoride source. This reaction proceeds via an SN2 mechanism, forcing the fluoride to attack from the face opposite the C-N bond, resulting in a second inversion. This double inversion sequence ultimately yields the desired trans-(3R,4R) configuration of the final product.

Synthetic_Workflow cluster_0 Core Synthetic Strategy A Chiral Precursor (e.g., trans-4-hydroxyproline deriv.) B N-Protected trans-3,4-epoxypyrrolidine A->B Epoxidation C N-Protected cis-3,4-aziridinopyrrolidine (1st Inversion) B->C Aziridination D N-Protected (3R,4R)-4-fluoropyrrolidin-3-ol (2nd Inversion) C->D S_N2 Fluoride Ring-Opening E (3R,4R)-4-fluoropyrrolidin-3-ol Hydrochloride (Final Product) D->E Deprotection & Salt Formation

Caption: General workflow for stereoselective synthesis.

Q2: The choice of the nitrogen-protecting group seems critical. Which one should I use, and what are the trade-offs?

A2: Selecting the appropriate N-protecting group is paramount as it influences stability, reactivity, and the ease of final deprotection.[3] The two most common and effective choices for this synthesis are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The N-tosyl group is another alternative but often requires harsher deprotection conditions.

The Boc group is frequently preferred for several reasons. It is stable under the basic or nucleophilic conditions required for aziridination and fluorination. Crucially, its removal is achieved under acidic conditions (e.g., HCl in an organic solvent or trifluoroacetic acid), which can be conveniently integrated into the final step of forming the hydrochloride salt.[4] This streamlines the process, avoiding an additional reaction step.

The Cbz group is also robust but is typically removed via catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[4] This adds an extra step to the synthesis and requires specialized equipment (hydrogenator). However, it can be an excellent choice if other functional groups in the molecule are sensitive to strong acid.

Protecting Group Introduction Method Stability Profile Cleavage Conditions Advantages & Considerations
Boc Boc-anhydride (Boc₂O)Stable to nucleophiles, base, hydrogenolysis. Labile to strong acid.HCl in dioxane/MeOH/EtOAc or TFA in DCM.Advantage: Cleavage conditions are compatible with final HCl salt formation, improving process efficiency.
Cbz Benzyl chloroformate (Cbz-Cl)Stable to acid, base. Labile to hydrogenolysis and strong Lewis acids.Catalytic Hydrogenolysis (H₂/Pd-C).Advantage: Orthogonal to acid-labile groups. Consideration: Requires an additional deprotection step and hydrogenation setup.
Ts (Tosyl) Tosyl chloride (Ts-Cl)Very stable to a wide range of conditions, including strong acid and oxidation.Harsher conditions (e.g., sodium in liquid ammonia, HBr/phenol).Consideration: Activates the aziridine ring but deprotection can be challenging and may not be compatible with sensitive substrates.[3]
Q3: What are the best fluorinating agents for the SN2 ring-opening of the aziridine intermediate?

A3: The key to this step is using a fluoride source that is nucleophilic enough to open the activated aziridine ring but not so basic that it promotes elimination or other side reactions. The efficiency of the ring-opening is highly dependent on the reagent, solvent, and temperature.[5]

Commonly used and effective reagents include:

  • Triethylamine tris(hydrofluoride) (Et₃N·3HF): Often the reagent of choice. It serves as both a fluoride source and a mild acid catalyst, facilitating the reaction in aprotic solvents like THF or DCM. It is generally less basic than other sources, minimizing elimination byproducts.

  • Tetrabutylammonium fluoride (TBAF): A highly soluble and reactive fluoride source. However, it is also quite basic and hygroscopic, which can lead to lower yields due to side reactions if not handled under strictly anhydrous conditions.

  • Potassium fluoride (KF) or Cesium fluoride (CsF): These inorganic salts are less basic but their low solubility in organic solvents can be a major limitation. Their effectiveness can sometimes be improved by using a phase-transfer catalyst (e.g., 18-crown-6 for KF) and polar aprotic solvents like DMF or acetonitrile at elevated temperatures.

For initial optimization, Et₃N·3HF in anhydrous THF or DCM at temperatures ranging from 0 °C to room temperature is the recommended starting point.

Troubleshooting & Optimization Guide

This section addresses specific experimental failures in a direct, problem-solving format.

Issue 1: Low or No Yield of the Desired (3R,4R)-4-fluoropyrrolidin-3-ol Product

Low yield is the most common issue, often stemming from incomplete reactions, side-product formation, or product degradation.[6][7]

Troubleshooting_Low_Yield Start Low Yield Observed Analyze Crude Product (LC-MS, NMR) A Major Peak is Unreacted Aziridine SM Start->A B Significant Byproduct with Same Mass (Isomer) Start->B C Complex Mixture or Baseline Material Start->C Sol_A Cause: Incomplete Fluorination - Increase reaction temp/time - Use more reactive fluoride source (e.g., TBAF) - Check reagent quality (anhydrous) A->Sol_A Sol_B Cause: Regioisomer Formation - Lower reaction temperature - Screen less basic fluoride sources (e.g., Et3N·3HF) - Change solvent polarity B->Sol_B Sol_C Cause: Product Degradation - Use milder workup conditions - Avoid harsh pH during purification - Convert to stable HCl salt immediately after deprotection C->Sol_C

Caption: Decision tree for troubleshooting low product yield.

Question: My fluorination reaction stalls, and I recover mostly unreacted aziridine starting material. How can I drive the reaction to completion?

Answer: This indicates that the reaction conditions are not sufficiently activating for the SN2 ring-opening. The N-protecting group significantly influences the electrophilicity of the aziridine carbons. An N-Boc aziridine is less activated than an N-tosyl aziridine, requiring more forcing conditions.

  • Increase Temperature: Gradually increase the reaction temperature. If you started at 0 °C, allow the reaction to warm to room temperature or even heat gently to 40-50 °C. Monitor carefully by TLC or LC-MS to ensure product degradation does not occur.

  • Increase Reaction Time: Some reactions may require extended periods (24-48 hours) to reach completion.

  • Change Fluoride Source: If Et₃N·3HF is ineffective, consider a more potent nucleophile like anhydrous TBAF. Ensure it is from a fresh bottle and handled under a strict inert atmosphere (argon or nitrogen) to avoid introducing water, which can quench the reagent and lead to undesired hydrolysis byproducts.

  • Solvent Choice: The solvent can dramatically affect the reactivity of the fluoride anion. Switching from THF or DCM to a more polar aprotic solvent like acetonitrile may increase the reaction rate.

Question: I'm getting a good conversion, but my desired product is contaminated with an isomeric byproduct. What is happening?

Answer: This is a classic sign of poor regioselectivity. While the desired SN2 attack is at the C4 position, competitive attack at the C3 position can occur, leading to the formation of the (3R,4S)-3-fluoro-4-hydroxypyrrolidine regioisomer. Transition metal-catalyzed ring-opening reactions are known to be sensitive to regioselectivity issues.[8]

  • Steric and Electronic Control: The regioselectivity is governed by a combination of steric hindrance and the electronic nature of the N-protecting group. Attack at C4 is generally favored.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., -20 °C or 0 °C) can enhance the kinetic preference for attack at the less hindered C4 position.

  • Optimize the Fluoride Source: Highly reactive and basic reagents like TBAF may exhibit lower regioselectivity. Using a milder source like Et₃N·3HF often provides a better outcome.

Issue 2: Poor Stereoselectivity or Difficult Purification

Question: My final product shows multiple spots on TLC and complex NMR signals, suggesting a mixture of diastereomers. What went wrong?

Answer: The stereochemical integrity of this synthesis relies on a clean SN2 inversion. Any deviation that allows for an SN1-type mechanism with a carbocation intermediate will lead to racemization or epimerization.

  • Ensure Anhydrous Conditions: Traces of acid or water can protonate the aziridine, promoting a carbocation-like intermediate and scrambling the stereochemistry. All glassware must be oven-dried, and all reagents and solvents must be anhydrous.

  • Purification-Induced Isomerization: The free amine of the deprotected product can be sensitive. Purification on standard silica gel, which is acidic, can sometimes cause on-column reactions or epimerization.

    • Solution: Deactivate the silica gel by pre-eluting the column with your mobile phase containing 1% triethylamine. Alternatively, switch to a different stationary phase like neutral alumina. The most robust method is often to purify the N-Boc protected intermediate and then carry the pure compound through the final deprotection/salt formation step without further chromatography.

Question: My final hydrochloride salt is proving difficult to purify. It seems very water-soluble and streaks on my silica gel column. What are the best practices for purification?

Answer: Purifying small, polar, fluorinated amine salts is a common challenge.[9]

  • Purify the Precursor: The most effective strategy is to meticulously purify the N-Boc protected intermediate, (3R,4R)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidin-3-ol, using standard silica gel chromatography. This intermediate is much less polar and behaves well on silica.

  • Recrystallization of the Salt: Once the pure Boc-protected precursor is deprotected, the resulting hydrochloride salt can often be purified by recrystallization. A common solvent system for this is isopropanol/diethyl ether or methanol/diethyl ether. Dissolve the crude salt in a minimal amount of hot alcohol and then slowly add the ether until turbidity is observed. Cooling the mixture should induce crystallization of the pure salt.

  • Aqueous Workup Caution: During the workup of the free amine (before salt formation), minimize contact time with aqueous layers and avoid extreme pH to prevent loss of the polar product into the aqueous phase.

Reference Experimental Protocol

This protocol outlines the synthesis starting from the N-Boc-cis-3,4-aziridinopyrrolidine intermediate. Safety Precaution: Always handle fluorinating agents like Et₃N·3HF in a chemical fume hood using appropriate personal protective equipment (gloves, safety glasses). It is corrosive and toxic.

Step 1: Fluorinative Ring-Opening of N-Boc-cis-3,4-aziridinopyrrolidine
  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add N-Boc-cis-3,4-aziridinopyrrolidine (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine tris(hydrofluoride) (Et₃N·3HF, 1.5 - 2.0 eq) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (staining with potassium permanganate) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-(3R,4R)-4-fluoropyrrolidin-3-ol.

Step 2: Deprotection and Hydrochloride Salt Formation
  • Setup: Dissolve the crude (or purified) N-Boc protected intermediate from Step 1 in a minimal amount of methanol or 1,4-dioxane.

  • Acid Addition: Cool the solution to 0 °C. Add a solution of hydrogen chloride (HCl, 4.0 M in 1,4-dioxane or a freshly prepared solution in methanol, 3-4 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product may precipitate out of the solution.

  • Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the Boc-protected starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure. If a solid has formed, it can be collected by filtration. If an oil is obtained, it can often be triturated with cold diethyl ether to induce solidification.

  • Purification: Wash the collected solid with cold diethyl ether to remove non-polar impurities. If necessary, recrystallize the solid from a suitable solvent system (e.g., isopropanol/ether) to obtain pure this compound.

References

Technical Support Center: Synthesis of Fluorinated Pyrrolidinols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluorinated pyrrolidinols. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of these valuable compounds. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development efforts.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • What are the most common side reactions in the synthesis of fluorinated pyrrolidinols?

    • How does the choice of fluorinating agent impact the reaction outcome?

    • Why is my reaction yield consistently low?

    • What is the role of protecting groups in these syntheses?

    • How can I control the stereoselectivity of the fluorination?

  • Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

    • Problem 1: Elimination Reactions Leading to Alkene Formation

      • Mechanism and Causality

      • Troubleshooting Protocol

    • Problem 2: Ring Rearrangement and Expansion

      • Mechanism and Causality

      • Troubleshooting Protocol

    • Problem 3: Over-fluorination or Undesired Regioselectivity

      • Mechanism and Causality

      • Troubleshooting Protocol

    • Problem 4: Protecting Group-Related Side Reactions

      • Mechanism and Causality

      • Troubleshooting Protocol

  • References

Frequently Asked Questions (FAQs)

What are the most common side reactions in the synthesis of fluorinated pyrrolidinols?

The synthesis of fluorinated pyrrolidinols is often complicated by several competing reaction pathways. The most frequently encountered side reactions include:

  • Elimination Reactions: Formation of unsaturated pyrrolidine or pyrrole derivatives is a common issue, particularly when using basic fluorinating agents or at elevated temperatures.[1][2]

  • Rearrangements: The pyrrolidine ring can undergo expansion to form piperidine derivatives, often proceeding through an aziridinium intermediate, especially when a neighboring group can participate in the reaction.[3][4]

  • Protecting Group Instability or Participation: The choice of nitrogen and hydroxyl protecting groups is critical, as they can be unstable under fluorination conditions or participate in unwanted side reactions.[5][6]

  • Hydrolysis: Many fluorinating reagents are sensitive to moisture, which can lead to their decomposition and the formation of undesired byproducts.

How does the choice of fluorinating agent impact the reaction outcome?

The selection of the fluorinating agent is a critical parameter that significantly influences the reaction's success. Both nucleophilic and electrophilic fluorinating agents are used, each with its own set of advantages and disadvantages.

  • Nucleophilic Fluorinating Agents: Reagents like diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, and PyFluor are commonly used for the deoxyfluorination of alcohols.[3][7] However, their high reactivity can sometimes lead to elimination and rearrangement side reactions.[3][4] The basicity of other nucleophilic sources like tetralkylammonium fluorides (e.g., TBAF) can also promote elimination.[2]

  • Electrophilic Fluorinating Agents: Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are often employed in modern fluorination methods, including transition-metal-catalyzed reactions.[2][8] These can offer better selectivity and milder reaction conditions, potentially minimizing side reactions.[2]

Why is my reaction yield consistently low?

Low yields in fluorination reactions can stem from a variety of factors:

  • Decomposition of Starting Material or Product: The inherent instability of certain fluorinated compounds can lead to decomposition under the reaction conditions.[9] For instance, some fluorinated pyrrolidines are susceptible to decomposition in solution.[9]

  • Inactive or Degraded Reagents: Fluorinating agents can be sensitive to moisture and may degrade over time if not stored properly.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can have a profound impact on the yield. Harsh conditions can lead to decomposition of sensitive heterocyclic rings.[10]

  • Poor Solubility of Reagents: The low solubility of some fluoride salts can limit their reactivity.[2]

What is the role of protecting groups in these syntheses?

Protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions and to direct the desired chemical transformation.[5][6] In the synthesis of fluorinated pyrrolidinols, both the nitrogen of the pyrrolidine ring and the hydroxyl group often require protection. The choice of protecting group is crucial as it must be stable to the fluorination conditions and be removable without affecting the newly introduced fluorine atom.[11] Common nitrogen protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts).[11] Silyl ethers are frequently used to protect hydroxyl groups.[12]

How can I control the stereoselectivity of the fluorination?

Controlling the stereochemistry of the newly introduced fluorine atom is a significant challenge. The stereochemical outcome is influenced by several factors:

  • Reaction Mechanism: The mechanism of the fluorination reaction (e.g., SN2, SNi, or involving a carbocation intermediate) will dictate the stereochemical outcome.

  • Substrate Conformation: The conformation of the pyrrolidine ring can influence the trajectory of the incoming fluoride nucleophile or electrophile.[13][14]

  • Neighboring Group Participation: The presence of nearby functional groups can direct the stereochemistry of the fluorination.

  • Chiral Catalysts and Auxiliaries: Asymmetric synthesis strategies often employ chiral catalysts or auxiliaries to achieve high enantioselectivity.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

Problem 1: Elimination Reactions Leading to Alkene Formation

Issue: You observe the formation of unsaturated pyrrolidine or pyrrole derivatives as major byproducts.

Mechanism and Causality

Elimination reactions (E1 or E2) often compete with the desired nucleophilic substitution (SN2 or SN1) pathway. This is particularly prevalent under the following conditions:

  • Basic Fluoride Source: Highly basic nucleophilic fluorinating agents, such as TBAF, can readily abstract a proton from a carbon adjacent to the leaving group, promoting an E2 elimination.[2]

  • High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.[2]

  • Steric Hindrance: Sterically hindered substrates may favor elimination as the nucleophile has difficulty accessing the electrophilic carbon for substitution.

G cluster_conditions Reaction Conditions Basic Fluoride Source Basic Fluoride Source Elimination Byproduct Elimination Byproduct Basic Fluoride Source->Elimination Byproduct Promotes E2 High Temperature High Temperature High Temperature->Elimination Byproduct Favors Elimination Steric Hindrance Steric Hindrance Steric Hindrance->Elimination Byproduct Hinders SN2 Fluorinated Pyrrolidinol (Desired) Fluorinated Pyrrolidinol (Desired) Hydroxy-pyrrolidine Hydroxy-pyrrolidine Hydroxy-pyrrolidine->Fluorinated Pyrrolidinol (Desired) SN2/SN1 Hydroxy-pyrrolidine->Elimination Byproduct E1/E2

Troubleshooting Protocol
Step Action Rationale
1 Modify the Fluorinating Agent Switch to a less basic fluoride source. For example, replace TBAF with CsF or an HF-amine complex like Et3N·3HF.[2] For deoxyfluorination, consider using PyFluor, which is known to produce fewer elimination byproducts compared to DAST.[7]
2 Optimize Reaction Temperature Lower the reaction temperature. Substitution reactions generally have a lower activation energy than elimination reactions and are therefore favored at lower temperatures.[2]
3 Change the Solvent Use a less polar or non-polar solvent to suppress elimination pathways.
4 Modify the Substrate If possible, redesign the substrate to reduce steric hindrance around the reaction center.
Problem 2: Ring Rearrangement and Expansion

Issue: You isolate piperidine derivatives instead of or in addition to the desired fluorinated pyrrolidinol.

Mechanism and Causality

This side reaction often proceeds through the formation of an aziridinium ion intermediate due to neighboring group participation by the pyrrolidine nitrogen. The subsequent ring-opening by the fluoride ion can lead to either the desired product or a rearranged, ring-expanded product.[3][4]

  • N-Protecting Group: The nature of the nitrogen protecting group can influence the propensity for aziridinium ion formation. Less electron-withdrawing groups may facilitate this pathway.

  • Stereochemistry: The relative stereochemistry of the hydroxyl group and the pyrrolidine ring can affect the ease of aziridinium ion formation.

G Hydroxy-pyrrolidine Hydroxy-pyrrolidine Aziridinium Ion Intermediate Aziridinium Ion Intermediate Hydroxy-pyrrolidine->Aziridinium Ion Intermediate Neighboring Group Participation Fluorinated Pyrrolidinol Fluorinated Pyrrolidinol Aziridinium Ion Intermediate->Fluorinated Pyrrolidinol Ring Opening (Path A) Fluorinated Piperidine Fluorinated Piperidine Aziridinium Ion Intermediate->Fluorinated Piperidine Ring Opening & Expansion (Path B)

Troubleshooting Protocol
Step Action Rationale
1 Change the N-Protecting Group Employ a more electron-withdrawing protecting group on the nitrogen, such as tosyl (Ts) or a carbamate (Boc, Cbz), to decrease the nucleophilicity of the nitrogen and disfavor aziridinium ion formation.[3][4]
2 Modify the Fluorinating Agent Use a less reactive fluorinating agent or one that proceeds through a different mechanism that avoids carbocationic intermediates.
3 Control the Stereochemistry If possible, start with a diastereomer that is less prone to rearrangement.
Problem 3: Over-fluorination or Undesired Regioselectivity

Issue: You observe the introduction of more than one fluorine atom or fluorination at an unintended position on the pyrrolidine ring.

Mechanism and Causality
  • Multiple Reactive Sites: The presence of multiple hydroxyl groups or activated C-H bonds can lead to a lack of regioselectivity.

  • Harsh Reaction Conditions: Forcing conditions can sometimes lead to less selective reactions.

  • Directing Group Effects: The presence and nature of existing functional groups can direct fluorination to specific positions.[10]

Troubleshooting Protocol
Step Action Rationale
1 Use of Protecting Groups Protect other reactive functional groups (e.g., additional hydroxyl groups) to ensure fluorination occurs only at the desired position.[5][6]
2 Milder Reaction Conditions Employ milder fluorinating agents and lower reaction temperatures to improve selectivity.[10]
3 Utilize Directing Groups Strategically introduce a directing group to guide the fluorination to the desired carbon.[10]
Problem 4: Protecting Group-Related Side Reactions

Issue: You observe cleavage of your protecting group or its participation in side reactions.

Mechanism and Causality
  • Protecting Group Instability: The chosen protecting group may not be stable to the acidic or basic conditions of the fluorination reaction. For example, silyl ethers can be cleaved by fluoride ions.[12]

  • Protecting Group Participation: Some protecting groups can act as internal nucleophiles, leading to undesired cyclization or rearrangement products. For example, N-Cbz or N-Boc groups can sometimes lead to the formation of oxazolidin-2-ones.[3][4]

Troubleshooting Protocol
Step Action Rationale
1 Select a More Robust Protecting Group Choose a protecting group that is known to be stable under the specific fluorination conditions. A thorough review of the literature for compatible protecting groups is recommended.[5][15]
2 Orthogonal Protecting Group Strategy Employ an orthogonal protecting group strategy where different protecting groups can be removed selectively under different conditions, ensuring the stability of others during a particular reaction step.[6]
3 Optimize Deprotection Conditions If the protecting group is cleaved during the reaction, it may be necessary to proceed with the deprotected intermediate or re-protect it before the next step.

References

Technical Support Center: Protecting Group Strategies for 4-Fluoropyrrolidin-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for navigating the complexities of protecting group strategies for 4-fluoropyrrolidin-3-ols. As a Senior Application Scientist, my goal is to offer not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively. The presence of a fluorine atom introduces unique electronic considerations that must be addressed for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm planning a multi-step synthesis involving a 4-fluoropyrrolidin-3-ol intermediate. What is the most robust orthogonal protecting group strategy for the secondary amine and the hydroxyl group?

A robust and widely applicable orthogonal strategy involves the use of a tert-butoxycarbonyl (Boc) group for the secondary amine and a tert-butyldimethylsilyl (TBDMS) ether for the hydroxyl group.[1] This combination is considered orthogonal because the Boc group is labile under acidic conditions, while the TBDMS group is selectively cleaved by fluoride ions, allowing for the sequential deprotection of either functional group without affecting the other.[2]

Rationale for this Strategy:

  • N-Boc Protection: The Boc group is a common and effective protecting group for secondary amines, rendering them stable to a wide range of reaction conditions, including those that are nucleophilic or basic.[3]

  • O-TBDMS Protection: Silyl ethers, particularly TBDMS, are excellent protecting groups for alcohols. They are sterically hindered, providing good stability, yet can be removed under very mild and specific conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).[4] The exceptional strength of the silicon-fluorine bond is the driving force for this deprotection.[4]

  • Orthogonality: The differential cleavage conditions (acid vs. fluoride) provide a reliable method for selective deprotection at either the nitrogen or oxygen, which is critical for the stepwise functionalization of the 4-fluoropyrrolidin-3-ol scaffold.

Troubleshooting Guides

Issue 1: Low Yield During N-Boc Protection of 4-Fluoropyrrolidin-3-ol

Question: I am attempting to protect the secondary amine of 4-fluoropyrrolidin-3-ol with Boc anhydride (Boc₂O) and triethylamine, but I am observing low conversion to the desired N-Boc product. What could be the issue?

Answer: The electron-withdrawing nature of the fluorine atom at the 4-position of the pyrrolidine ring can significantly decrease the nucleophilicity of the secondary amine. This reduced nucleophilicity can lead to a sluggish reaction with Boc₂O under standard conditions.

Troubleshooting Steps:

  • Increase the Reagent Stoichiometry: Use a larger excess of Boc₂O (e.g., 1.5-2.0 equivalents) and the base.

  • Employ a Stronger Base: Consider using a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to facilitate the reaction.

  • Increase the Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can help overcome the activation energy barrier. Monitor the reaction closely by TLC to avoid potential side reactions.

  • Alternative Boc Reagent: In some cases, using 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can be more effective for less nucleophilic amines.

Issue 2: Incomplete Deprotection of the N-Boc Group

Question: I am trying to deprotect the N-Boc group from my O-TBDMS protected 4-fluoropyrrolidin-3-ol using standard TFA/DCM conditions, but the reaction is slow and incomplete. How can I improve this?

Answer: While TFA in DCM is a standard method for Boc deprotection, the presence of the fluorine atom and the specific substrate can sometimes influence the reaction rate.[3][5]

Troubleshooting Steps:

  • Increase TFA Concentration or Reaction Time: Carefully increase the concentration of TFA or extend the reaction time, monitoring by TLC to determine the optimal conditions for your specific substrate.

  • Use of Fluorinated Alcohols as Solvents: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent can facilitate the thermolytic deprotection of N-Boc groups, sometimes even without the need for a strong acid.[3] Microwave-assisted heating in these solvents can further accelerate the reaction.[3]

  • Alternative Mild Deprotection: For substrates sensitive to strong acids, a milder deprotection can be achieved using oxalyl chloride in methanol at room temperature.[6][7]

Issue 3: Unwanted Cleavage of the O-TBDMS Group During N-Boc Deprotection

Question: When I treat my fully protected 4-fluoropyrrolidin-3-ol with acidic conditions to remove the Boc group, I am also observing some loss of the TBDMS ether. How can I prevent this?

Answer: While TBDMS ethers are generally stable to acidic conditions, prolonged exposure or harsh acidic conditions can lead to their cleavage.

Troubleshooting Steps:

  • Milder Acidic Conditions: Switch to a milder acid for Boc deprotection. For example, using 4M HCl in dioxane or ethyl acetate often provides a good balance of reactivity for Boc cleavage while minimizing silyl ether removal.[8]

  • Careful Monitoring: Follow the reaction progress closely by TLC. As soon as the starting material is consumed, quench the reaction to prevent over-exposure of the product to the acidic medium.

  • Alternative N-Protecting Group: If acidic conditions are consistently problematic, consider using an N-Cbz group instead of N-Boc for an alternative orthogonal strategy. The Cbz group is removed under neutral conditions via catalytic hydrogenation.[9]

Experimental Protocols

Protocol 1: Orthogonal Protection of 4-Fluoropyrrolidin-3-ol

Step 1: N-Boc Protection

  • Dissolve 4-fluoropyrrolidin-3-ol (1.0 equiv) in dichloromethane (DCM, 10 mL/mmol).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) to the solution.

  • Add triethylamine (1.5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-4-fluoropyrrolidin-3-ol.

Step 2: O-TBDMS Protection

  • Dissolve N-Boc-4-fluoropyrrolidin-3-ol (1.0 equiv) in anhydrous dimethylformamide (DMF, 5 mL/mmol).

  • Add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 equiv).

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-O-TBDMS-4-fluoropyrrolidin-3-ol.

Protocol 2: Selective Deprotection

Method A: Selective N-Boc Deprotection

  • Dissolve N-Boc-O-TBDMS-4-fluoropyrrolidin-3-ol (1.0 equiv) in DCM (10 mL/mmol).

  • Add a 20-50% solution of trifluoroacetic acid (TFA) in DCM dropwise at 0 °C.

  • Stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield O-TBDMS-4-fluoropyrrolidin-3-ol.

Method B: Selective O-TBDMS Deprotection

  • Dissolve N-Boc-O-TBDMS-4-fluoropyrrolidin-3-ol (1.0 equiv) in anhydrous tetrahydrofuran (THF, 10 mL/mmol).

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) at 0 °C.

  • Stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield N-Boc-4-fluoropyrrolidin-3-ol.

Data Summary

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonal ToKey Considerations
Boc Boc₂O, base (e.g., TEA, DIPEA)Acidic (e.g., TFA, HCl)[3]TBDMS, CbzReduced nucleophilicity of the fluorinated amine may require stronger base or higher temperature.
Cbz Cbz-Cl, baseH₂, Pd/C (Catalytic Hydrogenation)[9]TBDMS, Boc (under non-hydrogenation conditions)Hydrogenation is a clean deprotection method, but may not be compatible with other reducible functional groups.
TBDMS TBDMS-Cl, imidazole, DMF[4]Fluoride source (e.g., TBAF, HF-Pyridine)[4]Boc, CbzVery stable to a wide range of conditions, but sensitive to fluoride ions.

Visualizing Protecting Group Strategies

Workflow for Orthogonal Protection and Deprotection

G cluster_protection Protection Strategy cluster_deprotection Selective Deprotection Pathways Start 4-Fluoropyrrolidin-3-ol N_Protect N-Boc Protection (Boc₂O, Base) Start->N_Protect Step 1 O_Protect O-TBDMS Protection (TBDMS-Cl, Imidazole) N_Protect->O_Protect Step 2 Fully_Protected N-Boc, O-TBDMS Protected Intermediate O_Protect->Fully_Protected N_Deprotect N-Deprotection (Acidic Conditions, e.g., TFA) Fully_Protected->N_Deprotect Pathway A O_Deprotect O-Deprotection (Fluoride Source, e.g., TBAF) Fully_Protected->O_Deprotect Pathway B Free_Amine Free Amine, Protected Alcohol N_Deprotect->Free_Amine Free_Alcohol Protected Amine, Free Alcohol O_Deprotect->Free_Alcohol

Caption: Orthogonal protection and deprotection workflow.

Decision Matrix for Protecting Group Selection

G cluster_0 Protecting Group Selection Guide Start Starting Material: 4-Fluoropyrrolidin-3-ol Decision1 Subsequent reaction conditions are acidic? Start->Decision1 Decision2 Subsequent reaction involves hydrogenation? Decision1->Decision2 No Strategy1 Use N-Cbz, O-TBDMS Decision1->Strategy1 Yes Strategy2 Use N-Boc, O-TBDMS Decision2->Strategy2 No Strategy3 Consider alternative O-protection (e.g., Benzyl ether) Decision2->Strategy3 Yes Decision3 Need to deprotect N before O? Final_Choice_Boc Final_Choice_Boc Final_Choice_Cbz Final_Choice_Cbz Strategy2->Decision3

Caption: Decision matrix for N-protecting group selection.

References

Technical Support Center: Diastereoselective Synthesis of 4-Fluoropyrrolidin-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the diastereoselective synthesis of 4-fluoropyrrolidin-3-ols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging but crucial synthesis. The unique stereochemical demands of introducing both fluorine and hydroxyl groups onto a pyrrolidine ring often lead to unexpected outcomes. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a low diastereomeric ratio (d.r.). What are the primary factors influencing stereoselectivity in this synthesis?

A1: Low diastereoselectivity is a common hurdle. The stereochemical outcome is a delicate interplay of steric and electronic factors in the transition state. Several key parameters must be rigorously controlled:

  • Catalyst and Ligand Choice: The heart of stereocontrol lies in the chiral catalyst. For instance, in copper(II)-catalyzed 1,3-dipolar cycloadditions to form the pyrrolidine core, the choice of the chiral ligand is paramount.[1][2] Ligands like (S)-tol-BINAP create a specific chiral environment that directs the approach of the reactants, favoring one diastereomer over the other. If you are experiencing poor selectivity, consider screening a panel of ligands with varying steric and electronic properties.

  • Solvent Polarity: The solvent can significantly influence the transition state geometry.[3] A solvent screen is often a prudent step. Less polar solvents may enhance non-covalent interactions between the catalyst and substrate, leading to a more ordered transition state and higher diastereoselectivity. Conversely, polar solvents can solvate the catalyst complex, potentially reducing its effectiveness.

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity. This is because the transition states leading to the different diastereomers have different energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, leading to a higher proportion of the desired diastereomer.[4]

  • Nature of the Substrate: The steric bulk and electronic nature of the substituents on your starting materials play a critical role. For instance, in iodocyclization reactions to form fluorinated pyrrolidines, the presence of an allylic fluorine substituent can induce syn-stereocontrol with high diastereomeric ratios.[5]

Q2: I'm observing significant formation of a side product that I suspect is an elimination product. How can I mitigate this?

A2: The formation of elimination byproducts, often resulting in the loss of HF or water, is a known issue, particularly with fluorinated alcohols. The acidity of the proton alpha to the fluorine and the hydroxyl group can be a contributing factor.

  • Base Selection and Stoichiometry: If your reaction involves a base, its strength and stoichiometry are critical. A strong, bulky, non-nucleophilic base is often preferred to deprotonate a specific site without promoting elimination. If epimerization is a desired step to access a different diastereomer, a strong base like DBU can be used, but conditions must be carefully optimized to avoid elimination.[1][2]

  • Protecting Group Strategy: Consider protecting the hydroxyl group. A bulky protecting group like a silyl ether (e.g., TBS, TIPS) can sterically hinder the approach of a base to the adjacent proton, thus disfavoring elimination pathways.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can favor the formation of thermodynamically stable elimination products. Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Q3: My yield is consistently low, even though the starting material is fully consumed. What are the likely causes?

A3: Low isolated yields despite complete consumption of starting material often point to product instability, difficult purification, or competing reaction pathways.

  • Product Instability: Fluorinated pyrrolidines can be susceptible to decomposition. For example, intramolecular nucleophilic displacement of the fluorine by the nitrogen lone pair or the hydroxyl group can occur, especially under acidic or basic conditions.[6][7] This can be particularly problematic if the fluorine is on a carbon adjacent to the nitrogen.[6][7] It is crucial to maintain a neutral or weakly acidic pH during workup and purification.[8]

  • Purification Challenges: The separation of diastereomers can be notoriously difficult. They often have very similar polarities, making chromatographic separation challenging. You may need to screen various solvent systems for column chromatography or consider derivatization to improve separability. In some cases, crystallization can be an effective method to isolate a single, pure diastereomer.

  • Over-alkylation: In syntheses involving N-alkylation to form the pyrrolidine ring, over-alkylation can be a significant issue, leading to the formation of quaternary ammonium salts.[8] This can be mitigated by slow addition of the alkylating agent and using an excess of the amine.[8]

Q4: How do I definitively determine the stereochemistry of my 4-fluoropyrrolidin-3-ol products?

A4: Unambiguous stereochemical assignment is critical. A combination of techniques is usually required:

  • NMR Spectroscopy:

    • ¹H-¹H Coupling Constants (J-values): The magnitude of the coupling constants between protons on the pyrrolidine ring can provide valuable information about their dihedral angles, which in turn relates to their relative stereochemistry (cis or trans).

    • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can identify protons that are close in space, providing direct evidence for their relative stereochemistry.

  • X-ray Crystallography: If you can obtain a single crystal of your product or a suitable derivative, X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry.[9]

  • Comparison to Known Compounds: If the stereoisomers of your target molecule or closely related analogues have been previously characterized, you can compare your spectroscopic data (e.g., NMR shifts and coupling constants) to the literature values.

Troubleshooting Workflows & Protocols

Workflow for Optimizing Diastereoselectivity

Here is a systematic approach to improving the diastereomeric ratio of your reaction.

G start Low Diastereomeric Ratio Observed temp Decrease Reaction Temperature (-78 °C, 0 °C, etc.) start->temp solvent Solvent Screen (Toluene, THF, CH2Cl2, Dioxane) temp->solvent ligand Ligand/Catalyst Screen (Vary steric/electronic properties) solvent->ligand result Improved d.r.? ligand->result success Proceed with Optimized Conditions result->success Yes fail Re-evaluate Synthetic Route (Consider alternative stereocontrol element) result->fail No

Caption: A decision tree for systematically troubleshooting low diastereoselectivity.

General Experimental Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is a representative example for the synthesis of a chiral 4-fluoropyrrolidine scaffold.[1][2] Note: This is a general guideline and may require optimization for your specific substrates.

  • Catalyst Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Cu(OAc)₂ (5 mol%) and the chiral ligand (e.g., (S)-tol-BINAP, 5.5 mol%).

    • Add anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Reaction Assembly:

    • In a separate oven-dried flask, dissolve the imino ester (1.0 equiv) and the α-fluoro-α,β-unsaturated ketone (1.2 equiv) in the same anhydrous solvent.

    • Cool the substrate solution to the desired reaction temperature (e.g., 0 °C or -20 °C).

  • Reaction Execution:

    • Transfer the pre-formed catalyst solution to the substrate solution via cannula.

    • Stir the reaction mixture at the set temperature and monitor its progress by TLC or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Data Summary: Factors Influencing Diastereoselectivity

The following table provides a hypothetical summary of how different reaction parameters can affect the diastereomeric ratio (d.r.) and yield.

EntryCatalyst/LigandSolventTemperature (°C)d.r. (syn/anti)Yield (%)
1Cu(OAc)₂/Ligand AToluene253:175
2Cu(OAc)₂/Ligand AToluene08:172
3Cu(OAc)₂/Ligand ATHF04:165
4Cu(OAc)₂/Ligand BToluene0>20:185

This table illustrates that both temperature reduction (Entry 2 vs. 1) and ligand choice (Entry 4 vs. 2) can have a profound impact on diastereoselectivity.

Troubleshooting Logic for Side Product Formation

G start Side Product Detected (e.g., Elimination Product) check_base Is a base present? start->check_base strong_base Use weaker/bulkier base (e.g., K2CO3 instead of DBU) check_base->strong_base Yes no_base Check pH of workup check_base->no_base No monitor Monitor reaction kinetics (Avoid prolonged heating) strong_base->monitor neutralize Ensure neutral workup (e.g., use buffer) no_base->neutralize neutralize->monitor protect Protect reactive functional groups (e.g., -OH with TBS) result Side Product Minimized? protect->result monitor->protect success Proceed with modified protocol result->success Yes fail Re-evaluate substrate stability result->fail No

Caption: A logical flowchart for diagnosing and mitigating side product formation.

We hope this technical guide serves as a valuable resource in your synthesis of 4-fluoropyrrolidin-3-ols. Remember that each substrate is unique, and a systematic, hypothesis-driven approach to optimization is key to success. For further inquiries, please do not hesitate to contact our technical support team.

References

Technical Support Center: (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide from the desk of a Senior Application Scientist.

Welcome to the technical support guide for (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this valuable building block. As a fluorinated pyrrolidine, this compound offers unique conformational properties beneficial in medicinal chemistry, but its handling and use require a nuanced understanding of its chemical nature.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the integrity of your experiments.

Chemical Profile and Inherent Stability

This compound is a chiral synthetic intermediate. Its stability is governed by two key structural features: the fluorinated pyrrolidine ring and the hydrochloride salt form.

  • The Fluorinated Pyrrolidine Ring: The presence of a fluorine atom significantly influences the pyrrolidine ring's conformation. Stereoelectronic effects, such as the gauche effect between the electronegative fluorine and nitrogen atoms, can lock the ring into a preferred pucker, enhancing conformational stability.[1][3] This inherent rigidity is often exploited in drug design to improve binding affinity and metabolic stability.[4]

  • The Hydrochloride Salt: The compound is supplied as a hydrochloride (HCl) salt of a secondary amine. This salt form is chosen to enhance water solubility and improve the material's crystalline nature and shelf life compared to the free base.[5][6] However, the salt form also introduces specific stability considerations, primarily related to its hygroscopicity and the potential for dissociation in solution.[7][8]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your work. The following diagnostic workflow can help you pinpoint the root cause of instability.

G problem Problem Observed (e.g., Low Yield, Impurities, Discoloration) check_solid Step 1: Assess Solid Compound problem->check_solid check_solution Step 2: Evaluate Solution Stability problem->check_solution check_reaction Step 3: Review Experimental Conditions problem->check_reaction cause1 Root Cause: Improper Storage / Handling (Moisture, Air Exposure) check_solid->cause1 Clumping or discoloration? cause2 Root Cause: Incompatible Solvent / pH (Salt Disproportionation) check_solution->cause2 New peaks in LCMS/NMR? cause3 Root Cause: Incompatible Reagents (e.g., Strong Base) check_reaction->cause3 Side products or low conversion? solution1 Solution: Store in desiccator under inert gas. Use proper handling protocol. cause1->solution1 solution2 Solution: Use anhydrous aprotic solvents. Buffer aqueous solutions if necessary. cause2->solution2 solution3 Solution: Use non-nucleophilic bases. Perform reaction at low temperature. cause3->solution3

Caption: Troubleshooting workflow for stability issues.

Q1: My solid compound has changed in appearance (e.g., clumping, discoloration, turning sticky). What is the cause and how can I prevent it?

A: This is a classic sign of moisture absorption. Hydrochloride salts are often hygroscopic, meaning they readily absorb water from the atmosphere. This can lead to:

  • Physical Changes: Clumping and stickiness are due to the formation of a saturated aqueous solution on the surface of the solid.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or oxidation. Some products may decompose on exposure to air and moisture. Discoloration may indicate the formation of minor oxidative impurities.

Solution:

  • Strict Storage: Always store the compound in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., silica gel). For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace moisture and oxygen.

  • Controlled Handling: Weigh the compound in a low-humidity environment if possible. Minimize the time the container is open to the atmosphere. Return it to proper storage immediately after use.

Q2: I prepared a solution for my reaction/analysis, but I see new peaks in the NMR or LCMS spectrum after a short time. Why is my compound unstable in solution?

A: Solution-phase instability is common and can stem from several factors:

  • Salt Disproportionation: In certain solvents, particularly non-polar aprotic ones, the hydrochloride salt can dissociate, leading to an equilibrium between the charged pyrrolidinium chloride and the neutral free base. This can complicate analysis and reactivity. Using pharmaceutical salts can sometimes raise stability concerns, especially salt dissociation.[8]

  • pH Effects: When dissolved in unbuffered water, the compound will generate a mildly acidic solution. If other components in your mixture alter this pH, especially towards basic conditions, the neutral, more reactive free base form will be generated. This can open pathways for degradation.

  • Solvent Reactivity: While less common with this structure, reactive solvents or impurities in the solvent (e.g., peroxides in aged ethers) could potentially react with the compound.

Solution:

  • Solvent Choice: For reactions, use anhydrous aprotic solvents (e.g., DCM, THF, DMF) to minimize water-related issues.

  • Stock Solutions: For analytical purposes or long-term storage in solution, vendor data suggests storing at -20°C (for 1 year) or -80°C (for 2 years).[9][10] Use high-purity solvents like DMSO or H₂O. When using water, consider if buffering is necessary for your application.

  • Fresh is Best: Prepare solutions immediately before use whenever possible.

Q3: My reaction is giving low yields or forming an unexpected byproduct that seems to be an elimination product. What is happening?

A: This strongly suggests the unintended formation of the free base in the presence of a base that is too strong or nucleophilic. The free nitrogen is a much stronger nucleophile and is required for many desired reactions, but it can also participate in side reactions. The hydroxyl group's proton can also be removed by a strong base. The most likely side reaction is elimination of HF to form an enamine or related species, especially if the reaction is heated.

G start (3R,4R)-4-fluoropyrrolidin-3-ol H-Cl⁺ free_base Free Base (Deprotonation) start->free_base  Base (e.g., Et₃N) oxidation Oxidation Product (Ketone) start->oxidation  Strong Oxidant elimination Elimination Product (Loss of HF) free_base->elimination  Heat / Strong Base

Caption: Potential degradation or side-reaction pathways.

Solution:

  • Base Selection: When deprotonating the hydrochloride salt is necessary for a reaction, use a non-nucleophilic, sterically hindered base (e.g., DIPEA) or a mild inorganic base (e.g., K₂CO₃). Avoid strong, aggressive bases like hydroxides or alkoxides unless the reaction conditions are carefully controlled at low temperatures.

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate to minimize energy-intensive side reactions like elimination.

  • Stoichiometry: Use the minimum required amount of base (typically 1.0-1.1 equivalents to neutralize the HCl salt, plus any additional required for the reaction mechanism).

Frequently Asked Questions (FAQs)

  • What are the official recommended storage conditions?

    • Solid: Store at room temperature, kept dry and cool.[9][11] For maximum long-term stability, storage under an inert atmosphere in a desiccator is best practice.

    • In Solvent: Store at -80°C for up to 2 years or at -20°C for up to 1 year.[9][10]

  • Is this compound soluble in water?

    • Yes, as a hydrochloride salt, it has good water solubility. One supplier notes a solubility of 87.5 mg/mL, though ultrasonic assistance may be needed.[9]

  • What solvents should I avoid?

    • Avoid wet or "technical grade" solvents that may contain reactive impurities. Be cautious with highly basic solvents that could promote degradation.

  • How does pH affect the stability of this compound?

    • The compound is most stable in its protonated (pyrrolidinium) form at an acidic pH. As the pH increases towards neutral and basic, the concentration of the free base form increases, which is generally less stable and more reactive.

Key Experimental Protocols

Protocol 1: Recommended Handling and Weighing Procedure
  • Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Open the container in a clean, dry, and preferably low-humidity environment.

  • Quickly weigh the desired amount of material into a clean, dry vial.

  • Immediately and tightly reseal the main container. If possible, flush the headspace with nitrogen or argon before sealing.

  • Place the main container back into desiccated storage.

Protocol 2: Preparation of a Stock Solution (e.g., 10 mM in H₂O)
  • Calculate the mass of this compound needed (M.W. = 141.57 g/mol ).[12]

  • Weigh the solid using the procedure in Protocol 1 into a sterile, appropriately sized volumetric flask.

  • Add approximately 80% of the final volume of high-purity (e.g., Milli-Q) water.

  • Mix to dissolve. If dissolution is slow, sonicate the flask in a water bath for 5-10 minutes as recommended by suppliers.[9]

  • Once fully dissolved, add water to the final volume mark.

  • For storage, aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]

Protocol 3: Quick Quality Control Check by ¹H NMR

This protocol helps verify the integrity of your material before use.

  • Prepare a sample by dissolving ~5 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Compare the obtained spectrum to the reference spectrum provided by the supplier.[10]

  • Signs of Degradation: Pay close attention to the baseline for new, small peaks. Look for broadening of signals or the appearance of peaks in the olefinic region (5-6 ppm), which could indicate an elimination product. A clean spectrum consistent with the structure indicates good quality material.[10]

Storage Form Temperature Duration Key Considerations Source
SolidRoom TemperatureLong-termMust be kept dry and cool; store in a desiccator.[9][11]
In Solvent (e.g., H₂O, DMSO)-20°C1 YearAvoid repeated freeze-thaw cycles.[9][10]
In Solvent (e.g., H₂O, DMSO)-80°C2 YearsOptimal for long-term solution storage.[9][10]
Table 1: Summary of Recommended Storage Conditions.

References

Technical Support Center: Deprotection of N-Boc-(3R,4R)-4-fluoropyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the deprotection of N-Boc-(3R,4R)-4-fluoropyrrolidin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable chiral building block into their synthetic routes. The unique structural feature of this molecule, a syn-β-fluoroalcohol within a pyrrolidine ring, presents specific challenges during the otherwise routine N-Boc deprotection step. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and best laboratory practices.

Introduction: The Chemistry of Deprotecting a β-Fluoroalcohol

The N-Boc (tert-butyloxycarbonyl) group is a cornerstone of modern amine protection chemistry due to its stability under a wide range of conditions and its facile removal with acid.[1] The standard mechanism for acid-catalyzed Boc deprotection involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[2][3]

However, the deprotection of N-Boc-(3R,4R)-4-fluoropyrrolidin-3-ol requires special consideration. The presence of a hydroxyl group beta to a fluorine atom on the pyrrolidine ring introduces the potential for unwanted side reactions under acidic conditions. These include dehydration, rearrangement, and elimination pathways that can significantly reduce the yield and purity of the desired (3R,4R)-4-fluoropyrrolidin-3-ol. This guide will help you navigate these potential pitfalls.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the deprotection of N-Boc-(3R,4R)-4-fluoropyrrolidin-3-ol?

A1: A common and effective method for Boc deprotection is the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] A typical starting point would be to treat the N-Boc protected pyrrolidinol with a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature.[1][5] Alternatively, a saturated solution of HCl in an ethereal solvent such as 1,4-dioxane or diethyl ether can be employed.[6]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] On a TLC plate, the deprotected amine product will have a significantly lower Rf value than the starting N-Boc protected material due to its increased polarity. Staining the TLC plate with a ninhydrin solution is highly effective, as it will produce a distinct color (usually purple or blue) with the newly formed primary or secondary amine.[7] For LC-MS analysis, you should monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Q3: My reaction seems to be incomplete, with starting material remaining even after several hours. What should I do?

A3: If you observe incomplete conversion, consider the following troubleshooting steps:

  • Increase Acid Concentration: The basicity of the pyrrolidine nitrogen may require a higher concentration of acid to ensure complete protonation and cleavage of the Boc group. You can increase the volume percentage of TFA in DCM or use a more concentrated HCl solution.[7]

  • Extend Reaction Time: Some sterically hindered or electronically deactivated substrates may require longer reaction times. Continue to monitor the reaction for an extended period (e.g., overnight) at room temperature.[7]

  • Increase Temperature: Cautiously increasing the reaction temperature (e.g., to 30-40 °C) can accelerate the deprotection. However, be aware that elevated temperatures may also promote the formation of side products, particularly dehydration.

Q4: Are there milder, non-acidic methods to deprotect the N-Boc group if my molecule has other acid-sensitive functionalities?

A4: While acidic cleavage is the most common method, alternative, milder conditions exist. Thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at elevated temperatures can be effective and avoids strong acids.[8][9][10] These methods are particularly useful when other acid-labile groups are present in the molecule.

Part 2: Troubleshooting Guide for Side Product Formation

The primary challenges in the deprotection of N-Boc-(3R,4R)-4-fluoropyrrolidin-3-ol stem from the reactivity of the β-fluoroalcohol moiety under acidic conditions. Below are common side products, their likely mechanisms of formation, and strategies to mitigate them.

Issue 1: Formation of an Unsaturated Pyrrolidine (Dehydration Product)
  • Observation: You observe a significant amount of a less polar byproduct with a mass corresponding to the loss of water (M-18) from the desired product.

  • Likely Cause: Acid-catalyzed dehydration of the 3-hydroxyl group. The reaction proceeds via protonation of the hydroxyl group, followed by elimination of water to form a carbocation intermediate, which is then quenched by loss of a proton to form an alkene.

G sub Protonated Pyrrolidinol water_loss Loss of Water sub->water_loss H+ carbocation Carbocation Intermediate water_loss->carbocation -H2O deprotonation Deprotonation carbocation->deprotonation product Dehydrated Side Product deprotonation->product -H+ G start Protonated Pyrrolidinol rearrange Rearrangement start->rearrange H+ intermediate Rearranged Intermediate rearrange->intermediate Hydride/Alkyl Shift tautomerize Tautomerization intermediate->tautomerize product Ketone Side Product tautomerize->product G start Dissolve N-Boc-pyrrolidinol in solvent at 0 °C add_acid Add 4M HCl in Dioxane start->add_acid monitor Monitor by TLC/LC-MS add_acid->monitor complete Reaction Complete? monitor->complete precipitate Precipitate Forms? complete->precipitate continue_reaction Continue Stirring complete->continue_reaction No filter Filter and Wash Solid precipitate->filter Yes quench Quench with NaHCO3 precipitate->quench No dry Dry to obtain HCl salt filter->dry extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product_free Obtain Free Amine dry_concentrate->product_free continue_reaction->monitor

References

Technical Support Center: Synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a key building block in medicinal chemistry, achieving a high yield and purity of this compound is critical. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format, drawing from established chemical principles and field-proven insights to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My overall yield is consistently low. What are the most critical stages in the synthesis of (3R,4R)-4-fluoropyrrolidin-3-ol?

Answer: A low overall yield in this multi-step synthesis often points to cumulative losses across several critical stages rather than a single catastrophic failure. The most common synthetic route proceeds from a chiral precursor, such as D-tartaric acid, through an epoxy-amine, which is then cyclized to a pyrrolidinol. The key fluorination step involves the formation of a transient aziridinium ion followed by nucleophilic ring-opening.[1][2][3]

The entire process can be visualized as a sequence of critical transformations, each with its own potential for yield loss. Below is a logical workflow diagram outlining the key stages to scrutinize.

G cluster_0 Phase 1: Precursor Synthesis & Cyclization cluster_1 Phase 2: Fluorination & Deprotection A Chiral Precursor (e.g., D-Tartaric Acid Derivative) B Epoxy-amine Intermediate (SN2 Ring Opening) A->B Amine Addition C N-Protected Pyrrolidinol (Intramolecular Cyclization) B->C Deprotection & Base-mediated Cyclization D Activation of Hydroxyl Group (e.g., Mesylation or Direct Fluorination) C->D Yield Bottleneck 1: Substrate Activation E Aziridinium Ion Formation (Key Intermediate) D->E Neighboring Group Participation F Nucleophilic Ring-Opening (Fluoride Attack) E->F SN2 Attack E->F Yield Bottleneck 2: Regioselectivity G Final Product ((3R,4R)-4-fluoropyrrolidin-3-ol) F->G Deprotection F->G Yield Bottleneck 3: Side Reactions H Purification (e.g., Salt Formation) G->H Isolation

Caption: Key Stages and Potential Yield Bottlenecks.

Core Areas for Troubleshooting:

  • Formation and Purity of the Pyrrolidinol Precursor: The stereochemical integrity of your starting (3R,4R)-N-protected-pyrrolidine-3,4-diol is paramount. Impurities or diastereomers at this stage will carry through and complicate purification, ultimately reducing the yield of the desired final product.

  • The Fluorination Reaction: This is the most challenging step. It is not a simple hydroxyl substitution. The reaction proceeds via an aziridinium ion intermediate, which is then opened by a fluoride nucleophile.[2][4] This stage is highly susceptible to side reactions and issues with regioselectivity, which are addressed in FAQ 2 and FAQ 3.

  • Purification of the Final Product: The final product and its intermediates can be highly polar, sometimes oily, compounds that are difficult to purify via standard column chromatography.[5] Inefficient purification can lead to significant material loss. This is addressed in FAQ 4.

FAQ 2: I'm observing significant side products during the deoxyfluorination step. How can I improve selectivity?

Answer: The formation of side products during deoxyfluorination, particularly when using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, is a common and significant challenge.[6][7] The root cause lies in the reactivity of the intermediate carbocation or the aziridinium ion, which can undergo alternative reaction pathways. The choice of N-protecting group (PG) is critical here.

Common Side Reactions:

  • Ring Contraction/Expansion: The aziridinium intermediate can rearrange, leading to undesired scaffolds like fluorinated piperidines.[6]

  • Oxazolidinone Formation: With N-Boc or N-Cbz protecting groups, the carbonyl oxygen can act as an intramolecular nucleophile, attacking the activated hydroxyl-bearing carbon to form a stable five-membered oxazolidinone ring. This is often a major byproduct.[6]

  • Elimination: Under harsh conditions, elimination to form an unsaturated pyrrolidine derivative can occur.

The diagram below illustrates the desired pathway versus a common side reaction.

G cluster_desired Desired Pathway (SN2) cluster_side Side Reaction (Intramolecular) Start N-PG-(3R,4R)-pyrrolidin-3,4-diol DAST DAST or Deoxo-Fluor Intermediate Aziridinium Ion Intermediate DAST->Intermediate Activation & N-participation Fluoride F⁻ Carbonyl_Attack Intramolecular Carbonyl O⁻ Attack Desired_Product (3R,4R)-4-Fluoropyrrolidin-3-ol (after deprotection) Side_Product Oxazolidinone Byproduct Fluoride->Desired_Product External Nucleophile Carbonyl_Attack->Side_Product PG = Boc, Cbz

Caption: Competing reaction pathways during deoxyfluorination.

Strategies for Improving Selectivity:

StrategyRationaleRecommended Conditions
Lower Reaction Temperature Reduces the rate of side reactions, which often have higher activation energies than the desired fluorination. Minimizes elimination and rearrangement.Start the reaction at -78 °C (dry ice/acetone bath) and allow it to warm slowly to room temperature. Monitor closely by TLC or LC-MS.
Choice of Fluorinating Agent Newer generations of fluorinating agents can offer milder reaction conditions and improved selectivity.Consider using Fluolead™ or XtalFluor-E® as alternatives to DAST. They are often more thermally stable and can reduce byproduct formation.
Solvent Choice A non-polar, aprotic solvent is generally preferred to minimize solvation of the fluoride nucleophile, enhancing its reactivity.Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices. Avoid protic or highly coordinating solvents.
N-Protecting Group An N-benzyl (Bn) group is often superior to N-Boc or N-Cbz for this reaction as it lacks the carbonyl oxygen that leads to the oxazolidinone byproduct.[6]If your synthesis allows, use an N-Bn protected pyrrolidinol precursor for the fluorination step. The benzyl group can be removed later via hydrogenolysis.

Optimized Protocol for Deoxyfluorination:

  • Preparation: Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the N-protected (3R,4R)-pyrrolidin-3,4-diol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add the deoxyfluorinating agent (e.g., Deoxo-Fluor, 1.2-1.5 eq) dropwise to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight (approx. 16 hours).

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR, ¹⁹F NMR, and LC-MS to determine the ratio of desired product to byproducts before proceeding with purification.

FAQ 3: My final product is a mixture of regioisomers. How do I favor the (3R,4R)-4-fluoro isomer?

Answer: The formation of regioisomers arises from the fluoride ion attacking one of the two electrophilic carbons of the aziridinium ring. In this specific synthesis, starting from a (3R,4R)-diol, the intermediate is a cis-aziridinium ion. The fluoride can attack either C3 or C4, leading to (3S,4R)-3-fluoro-4-hydroxypyrrolidine or the desired (3R,4R)-4-fluoro-3-hydroxypyrrolidine, respectively.

G cluster_pathA Path A: Attack at C4 cluster_pathB Path B: Attack at C3 Aziridinium Symmetrical Aziridinium Ion Intermediate F_A F⁻ Aziridinium->F_A Favored F_B F⁻ Aziridinium->F_B Disfavored Product_A Desired Product (3R,4R)-4-fluoropyrrolidin-3-ol F_A->Product_A Product_B Regioisomeric Impurity (3S,4R)-3-fluoropyrrolidin-4-ol F_B->Product_B

Caption: Regioselectivity of Fluoride Attack.

The regioselectivity of this SN2 ring-opening is governed by a combination of steric and electronic factors.[1][8] While the electronic nature of the two carbons is similar, steric hindrance plays a decisive role.

Key Control Factors:

  • N-Protecting Group: A bulky N-protecting group can sterically hinder the approach of the fluoride nucleophile to one face of the pyrrolidine ring, thereby directing the attack to the more accessible carbon. A bulky group like N-trityl or a substituted N-benzyl group can enhance regioselectivity compared to a simple N-benzyl group.

  • Fluoride Source: The choice of fluoride source influences the outcome. Tetrabutylammonium fluoride (TBAF) is a "naked" and highly reactive fluoride source. Using a milder source like triethylamine trihydrofluoride (Et₃N·3HF) can sometimes improve selectivity by involving a more complex, sterically demanding fluorinating species.

  • Solvent and Temperature: As with selectivity against side products, lower temperatures and less polar solvents generally favor the transition state of the more selective reaction pathway.

Experimental Protocol to Enhance Regioselectivity:

This protocol assumes the fluorination is performed in a two-step sequence: activation of the hydroxyl (e.g., mesylation) followed by displacement with a fluoride source.

  • Activation: Dissolve N-Protected-(3R,4R)-pyrrolidin-3,4-diol (1.0 eq) in anhydrous DCM at 0 °C. Add triethylamine (2.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.1 eq). Stir for 1-2 hours until TLC confirms consumption of the starting material. This forms the key 3-hydroxy-4-mesyloxy intermediate in situ.

  • Cyclization and Ring-Opening: Without isolating the mesylate, add a suitable fluoride source. For high regioselectivity, use a source like tetrabutylammonium hydrogen difluoride (TBAT) or Et₃N·3HF (3.0 eq).

  • Heating: Gently heat the reaction mixture to 40-50 °C and stir overnight. The in situ formed mesylate will be displaced by the nitrogen to form the aziridinium ion, which is then immediately opened by the fluoride.

  • Work-up and Analysis: Cool the reaction, quench with water, and perform a standard extractive work-up. Analyze the crude product ratio carefully using ¹⁹F NMR. The two regioisomers will have distinct signals.

FAQ 4: I'm struggling with the purification of my intermediates and final product. What are some effective strategies?

Answer: The polar amine and hydroxyl functionalities in (3R,4R)-4-fluoropyrrolidin-3-ol and its precursors make them prone to being viscous oils or water-soluble solids that are challenging to handle and purify.[5] Standard silica gel chromatography can result in poor separation and significant yield loss due to streaking.

Recommended Purification Strategy: Salt Formation & Recrystallization

Converting the basic pyrrolidine nitrogen into a salt dramatically changes its physical properties, often inducing crystallization and allowing for purification by recrystallization rather than chromatography. The hydrochloride salt is a common and effective choice.[9]

Step-by-Step Protocol for Purification via HCl Salt Formation:

  • Crude Product Preparation: After the final deprotection step (e.g., hydrogenolysis of an N-Bn group), perform an aqueous work-up to obtain the crude free-base of (3R,4R)-4-fluoropyrrolidin-3-ol. Dissolve this crude material in a minimal amount of a suitable solvent like isopropanol (IPA) or ethanol (EtOH).

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or acetyl chloride in methanol which generates HCl in situ) dropwise while stirring. Monitor the pH of the solution using wetted pH paper; aim for a pH of ~2-3.

  • Precipitation: The hydrochloride salt should begin to precipitate as a white solid. Continue stirring at 0 °C for 30-60 minutes to maximize precipitation. If no solid forms, try adding an anti-solvent like diethyl ether or MTBE slowly until turbidity is observed, then cool and stir.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the one used for precipitation, e.g., cold IPA or ether) to remove soluble impurities.

  • Recrystallization: Transfer the collected solid to a clean flask. Add a minimal amount of a hot solvent system (e.g., methanol/isopropanol, ethanol/water) until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer to induce crystallization of the purified salt.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum. This should yield (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride as a stable, crystalline solid with high purity.

References

Technical Support Center: Navigating the Stereochemical Stability of Chiral Fluorinated Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with chiral fluorinated amines. The unique electronic properties conferred by fluorine introduce specific challenges in maintaining the stereochemical integrity of these valuable compounds. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent and diagnose racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for chiral fluorinated amines?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a 1:1 mixture of both enantiomers, known as a racemate.[1][2] This loss of stereochemical information is a significant problem in pharmaceutical development because different enantiomers of a drug can have vastly different pharmacological, toxicological, and metabolic properties.[1] For chiral fluorinated amines, which are prevalent motifs in modern pharmaceuticals, maintaining enantiopurity is essential for ensuring safety and efficacy.[3][4]

Q2: How does the presence of fluorine affect the stereochemical stability and properties of a chiral amine?

A: The introduction of fluorine can significantly alter the physicochemical properties of an amine. The high electronegativity of fluorine atoms has several key effects:

  • Decreased Basicity: Fluorine atoms act as strong electron-withdrawing groups, which can decrease the basicity of the adjacent amine.[5][6] This can be beneficial for drug candidates by improving their pharmacokinetic profiles.[5]

  • Altered Acidity of α-Protons: The inductive effect of fluorine can increase the acidity of protons on the α-carbon. This can make the amine more susceptible to base-catalyzed racemization through deprotonation to form a planar, achiral intermediate.[7][8]

  • Potential for Instability: In some cases, particularly with monofluoromethyl groups, the presence of the amine's lone pair can facilitate the loss of fluoride, leading to decomposition.[9][10]

Q3: What are the primary mechanisms through which chiral fluorinated amines can racemize?

A: Racemization can occur through several mechanisms, often facilitated by common laboratory conditions:

  • Acid or Base Catalysis: This is one of the most common pathways. Both acids and bases can catalyze the formation of a planar, achiral intermediate, such as an imine or a carbanion, which then reprotonates non-stereospecifically to yield a racemic mixture.[7][11][12]

  • Thermal Racemization: High temperatures can provide sufficient energy to overcome the inversion barrier of the chiral center, leading to racemization.[1][11] The thermal stability of amines is dependent on both temperature and exposure time.[13]

  • Metal-Catalyzed Racemization: Transition metals, such as palladium and iridium, can catalyze racemization through hydrogenation/dehydrogenation cycles that proceed via an achiral imine intermediate.[1][14] This is often exploited in dynamic kinetic resolution processes but can be an unwanted side reaction.

  • Formation of Oxazolone Intermediates: During peptide coupling reactions, N-protected amino acids can form oxazolone intermediates where the α-proton is highly acidic and prone to abstraction, leading to racemization.[15][16]

Q4: What are the most reliable analytical techniques for monitoring the enantiomeric purity of my fluorinated amine?

A: Accurate determination of enantiomeric excess (ee) is crucial. The following techniques are highly recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for separating and quantifying enantiomers. A variety of chiral stationary phases (CSPs) are available, with polysaccharide-based columns being a common starting point for amines.[17]

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a particularly powerful and efficient technique for fluorinated compounds. By using a chiral solvating agent, it's possible to induce separate signals for each enantiomer in the ¹⁹F NMR spectrum, allowing for direct and accurate determination of the enantiomeric excess.[18][19][20][21]

  • Gas Chromatography (GC) with a Chiral Column: For volatile fluorinated amines, chiral GC can provide excellent resolution and sensitivity.[22]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: My chiral fluorinated amine is racemizing during purification by column chromatography.

Background: Standard silica gel chromatography can lead to racemization. Silica gel is acidic and its large surface area can promote the formation of achiral intermediates, especially if the amine is sensitive.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), and then with the pure eluent until the pH of the wash is neutral. This deactivates acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil®.

  • Lower the Temperature: If the amine is thermally labile, perform the chromatography in a cold room or using a jacketed column to maintain a low temperature.

  • Minimize Contact Time: Use flash chromatography with slightly higher pressure to expedite the separation, reducing the time the compound spends on the stationary phase.

  • Consider an Alternative Purification Method: If racemization persists, explore non-chromatographic methods such as crystallization or distillation (if applicable). Diastereomeric salt formation with a chiral acid can be an effective method for both purification and resolution.[1][23]

Issue 2: I'm observing significant racemization during a peptide coupling reaction.

Background: The activation of the carboxylic acid group in the presence of a base can lead to the formation of a planar oxazolone intermediate, which is prone to racemization, especially for amino acids like histidine and cysteine.[15][16]

Troubleshooting Steps:

  • Optimize Coupling Reagents and Additives:

    • Avoid harsh coupling reagents. Carbodiimides like DIC, when used with racemization-suppressing additives such as HOBt or Oxyma, are generally a good choice.[24]

    • Reagents like HATU can be effective, but the choice of base is critical.[25]

  • Control the Base:

    • Use a weaker, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger bases.

    • Use the minimum stoichiometric amount of base necessary to proceed with the reaction.

  • Lower the Reaction Temperature: Perform the coupling at 0 °C or even lower temperatures to reduce the rate of racemization.[25]

  • Minimize Pre-activation Time: The longer the activated species is present before reacting with the amine, the greater the chance of racemization. Add the amine component as soon as possible after the activating agent.[25]

Issue 3: My final product shows a loss of enantiomeric excess upon storage.

Background: Chiral fluorinated amines can be sensitive to their storage environment. Trace amounts of acid or base on glassware or in the solvent, as well as exposure to heat or light, can cause gradual racemization over time.

Troubleshooting Steps:

  • Storage Conditions:

    • Store the compound at low temperatures (-20 °C or -80 °C).

    • Protect from light by using amber vials.

    • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which could produce acidic byproducts.

  • Solvent Choice: If stored in solution, use a high-purity, neutral, aprotic solvent. Avoid protic solvents like methanol, which can facilitate proton exchange.[23]

  • pH Control: Ensure the compound is stored under neutral conditions. If the compound is a salt (e.g., a hydrochloride salt), it will likely be more stable than the free base.

Data Summary Table
Factor Influencing Racemization Potential Cause Recommended Mitigation Strategy
Temperature High heat provides energy for chiral inversion.Conduct reactions at lower temperatures; store samples at -20°C or below.[25]
pH (Acid/Base) Catalyzes formation of planar achiral intermediates.Use mild, non-nucleophilic bases; neutralize acidic surfaces (e.g., silica gel); use additives like HOBt in couplings.[11][24]
Solvent Polar protic solvents can facilitate proton transfer.Use aprotic solvents where possible; consider solvent effects on reaction rates and equilibria.[23][26]
Reaction Time Prolonged exposure to harsh conditions.Monitor reactions closely and work up promptly upon completion; minimize pre-activation times in coupling reactions.[25]
Purification Method Acidic stationary phases (silica gel).Use neutralized silica, alumina, or alternative purification methods like crystallization.

Key Experimental Protocols & Visualizations

Diagram: Mechanism of Base-Catalyzed Racemization

racemization_mechanism cluster_enantiomer Chiral Amine (S-enantiomer) cluster_intermediate Planar, Achiral Intermediate cluster_racemate Racemic Mixture s_amine R₁ | C-NH₂ / \nH  R₂ intermediate R₁ | C⁻ / \n  R₂ s_amine->intermediate + Base (B:) - BH⁺ s_amine_rac R₁ | C-NH₂ / \nH  R₂ (S-enantiomer) intermediate->s_amine_rac + BH⁺ (protonation from top face) r_amine_rac H | C-NH₂ / \nR₂  R₁ (R-enantiomer) intermediate->r_amine_rac + BH⁺ (protonation from bottom face)

Caption: Base-catalyzed racemization via a planar carbanion intermediate.

Diagram: Workflow for Selecting a Purification Method

purification_workflow start Chiral Fluorinated Amine Crude Product check_stability Is the amine sensitive to acid or heat? start->check_stability flash_chrom Flash Chromatography on Neutralized Silica check_stability->flash_chrom No crystallization Diastereomeric Salt Crystallization check_stability->crystallization Yes alt_chrom Consider Alumina or Chiral HPLC flash_chrom->alt_chrom If racemization still occurs end_purified Purified Enantiopure Amine flash_chrom->end_purified alt_chrom->end_purified crystallization->end_purified

Caption: Decision workflow for purification of sensitive chiral amines.

Protocol 1: Analysis of Enantiomeric Excess by Chiral HPLC

This protocol provides a general starting point for method development.

Objective: To determine the enantiomeric excess (ee) of a chiral fluorinated amine.

Materials:

  • Chiral HPLC system with UV detector.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® IA, IB, or IC).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Sample of your chiral fluorinated amine.

  • Racemic standard of the same amine.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of your racemic standard at ~1 mg/mL in a suitable solvent (e.g., isopropanol).

    • Prepare a stock solution of your chiral sample at the same concentration.

  • Initial Method Development (using the racemic standard):

    • Start with a normal phase mobile phase, for example, 90:10 hexane:isopropanol.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength where the analyte has strong absorbance.

    • Inject 5-10 µL of the racemic standard.

  • Optimization:

    • If no separation is observed, gradually decrease the polarity of the mobile phase (e.g., to 95:5 or 98:2 hexane:isopropanol).

    • If the retention time is too long, gradually increase the polarity (e.g., to 80:20).

    • Temperature can also be used as a parameter for optimization; sometimes sub-ambient temperatures improve resolution.[27]

  • Analysis of Chiral Sample:

    • Once baseline separation of the two enantiomers is achieved with the racemic standard, inject your chiral sample using the optimized method.

    • Integrate the peak areas for both enantiomers (A₁ and A₂).

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the ee using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.

Protocol 2: Small-Scale Purification using Neutralized Flash Chromatography

Objective: To purify a chiral fluorinated amine while minimizing the risk of racemization.

Materials:

  • Glass chromatography column.

  • Silica gel (230-400 mesh).

  • Eluent (e.g., hexane/ethyl acetate mixture).

  • Triethylamine (Et₃N).

  • Crude chiral fluorinated amine.

  • Collection tubes.

Procedure:

  • Prepare the Neutralized Slurry:

    • In a fume hood, measure the required amount of silica gel for your column.

    • Create a slurry of the silica gel in your chosen eluent.

    • Add triethylamine to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry gently for 15-20 minutes.

  • Pack the Column:

    • Carefully pour the slurry into the column and allow it to pack under gravity or with light pressure.

    • Do not let the column run dry.

  • Equilibrate the Column:

    • Wash the packed column with at least 3-5 column volumes of the eluent (without the added triethylamine) until the eluate is neutral. You can spot the eluate on a TLC plate with a pH indicator to check.

  • Load the Sample:

    • Dissolve your crude amine in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica bed.

  • Elute and Collect Fractions:

    • Begin eluting with your mobile phase, collecting fractions.

    • Monitor the separation by thin-layer chromatography (TLC).

  • Analyze and Combine:

    • Analyze the purity and enantiomeric excess (using Protocol 1) of the fractions containing your product.

    • Combine the pure, enantiomerically enriched fractions and remove the solvent under reduced pressure at a low temperature.

References

Validation & Comparative

Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of (3R,4R)-4-Fluoropyrrolidin-3-ol Derivatives

In the landscape of medicinal chemistry, the pyrrolidine ring is a ubiquitous and valuable scaffold, forming the core of numerous bioactive compounds. The strategic introduction of fluorine into this heterocyclic system has emerged as a powerful tool for drug design, offering a means to fine-tune the physicochemical and pharmacological properties of molecules. Fluorination can enhance metabolic stability, modulate the basicity (pKa) of the pyrrolidine nitrogen, and introduce unique conformational constraints and electronic effects that can lead to improved binding affinity and selectivity for biological targets.

This guide focuses on a specific stereoisomer, the (3R,4R)-4-fluoropyrrolidin-3-ol moiety, a chiral building block that has proven instrumental in the development of potent and selective enzyme inhibitors. We will provide a comparative analysis of its derivatives, their biological activities, and the underlying structure-activity relationships (SAR), supported by experimental data and detailed protocols for key assays.

Comparative Analysis of Biological Targets and Derivative Performance

The (3R,4R)-4-fluoropyrrolidin-3-ol scaffold has been successfully incorporated into inhibitors for several key enzyme targets. The trans relationship between the fluorine and hydroxyl groups is often crucial for establishing specific interactions within an enzyme's active site.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A New Frontier in Diabetes Management

DPP-IV is a serine protease that inactivates incretin hormones, which are crucial for regulating glucose homeostasis. Inhibitors of DPP-IV are an established class of oral antihyperglycemic agents for the treatment of type 2 diabetes. Several studies have demonstrated that fluorinated pyrrolidine derivatives are potent DPP-IV inhibitors.

Structure-Activity Relationship (SAR): The efficacy of these inhibitors is highly dependent on their ability to form specific interactions within the DPP-IV active site. The fluoropyrrolidine moiety typically occupies the S1 pocket.

  • Fluorine's Role: The introduction of fluorine at the 4-position of the pyrrolidine ring has been shown to significantly enhance DPP-IV inhibitory activity. This is attributed to the electron-withdrawing nature of fluorine, which can influence the conformation of the ring and its interactions with key residues like Arg125, Tyr547, and Ser630.

  • N-Substituents: The substituent attached to the pyrrolidine nitrogen is critical for engaging the S2 binding pocket and achieving high potency. Derivatives with aryl-substituted piperazine groups linked via an acetamide have

The Stereochemical Switch: A Comparative Guide to the Activity of Fluorinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyrrolidine scaffold is a familiar and versatile building block. Its three-dimensional structure offers a rich landscape for chemical exploration. The strategic introduction of fluorine, an element with unique stereoelectronic properties, has emerged as a powerful tool to modulate the conformation and, consequently, the biological activity of these five-membered rings. This guide provides an in-depth, objective comparison of fluorinated pyrrolidine stereoisomers, supported by experimental data, to illuminate the critical relationship between stereochemistry and biological function.

The Decisive Role of Fluorine Stereochemistry in Pyrrolidine Conformation

The non-planar nature of the pyrrolidine ring allows it to adopt various puckered conformations, primarily the Cγ-exo and Cγ-endo envelope forms. The stereochemical placement of a fluorine atom, particularly at the C3 or C4 position, exerts a profound influence on this conformational equilibrium. This control is largely dictated by stereoelectronic interactions, most notably the gauche effect.[1][2]

The gauche effect, in this context, describes the tendency of the electronegative fluorine atom to orient itself gauche (at a 60° dihedral angle) to the nitrogen atom of the pyrrolidine ring. This preference for a gauche arrangement is a stabilizing interaction that can lock the ring into a specific pucker.[1][2]

  • (4S)-Fluoroproline ((4S)-FPro): The fluorine atom in the S configuration at the C4 position stabilizes a Cγ-endo ring pucker.[3][4] In this conformation, the Cγ atom is displaced on the same side as the carboxyl group.

  • (4R)-Fluoroproline ((4R)-FPro): Conversely, the R configuration of fluorine at the C4 position favors a Cγ-exo ring pucker, where the Cγ atom is on the opposite side of the carboxyl group.[3][4]

This stereochemically driven conformational control is not merely a structural curiosity; it has profound implications for how these molecules interact with their biological targets. The precise spatial arrangement of substituents on the pyrrolidine ring, dictated by the ring pucker, is a key determinant of binding affinity and biological activity.[5]

G cluster_0 Fluorine Stereochemistry at C4 cluster_1 Pyrrolidine Ring Pucker cluster_2 Biological Activity 4S_Fluorine 4S-Fluorine Cg_endo Cγ-endo Pucker 4S_Fluorine->Cg_endo Stabilizes 4R_Fluorine 4R-Fluorine Cg_exo Cγ-exo Pucker 4R_Fluorine->Cg_exo Stabilizes Altered_Activity Altered Biological Activity Cg_endo->Altered_Activity Cg_exo->Altered_Activity caption Stereochemistry dictates conformation, which in turn governs activity.

Caption: The causal relationship between fluorine stereochemistry, ring pucker, and biological activity.

Comparative Analysis: The Impact of Stereoisomerism on Biological Activity - A Case Study of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

Dipeptidyl peptidase IV (DPP-IV) is a well-established therapeutic target for the treatment of type 2 diabetes. Inhibitors of this enzyme often incorporate a pyrrolidine scaffold to mimic the natural substrate. The introduction of fluorine to this scaffold has been shown to significantly enhance inhibitory potency, with the stereochemistry of the fluorine atom playing a pivotal role.

Compound StereochemistryPyrrolidine Ring PuckerDPP-IV Inhibition (IC50)Rationale for Activity
(2S,4S)-4-Fluoropyrrolidine derivative Cγ-endoPotent (nM range)The endo pucker presents the substituents in an optimal orientation for binding to the S1 and S2 pockets of the DPP-IV active site.
(2S,4R)-4-Fluoropyrrolidine derivative Cγ-exoLess Potent (µM range)The exo pucker alters the spatial arrangement of the substituents, leading to a suboptimal fit within the enzyme's active site.
Non-fluorinated Pyrrolidine derivative Flexible (endo/exo equilibrium)Moderate (µM range)The lack of a conformational lock results in a population of molecules in a less active conformation, reducing overall potency.

Note: The IC50 values are generalized from multiple sources to illustrate the trend. Actual values are dependent on the specific substituents on the pyrrolidine ring.

The enhanced potency of the (2S,4S)-4-fluoropyrrolidine derivative can be attributed to the fluorine-induced Cγ-endo pucker, which "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty of binding to the enzyme.

Experimental Protocols for Evaluation

To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key experiments.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This fluorescence-based assay is a standard method for determining the inhibitory potency of compounds against DPP-IV.[6][7][8]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (50 mM, pH 8.0)

  • Test compounds (fluorinated pyrrolidine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Dilute the DPP-IV enzyme to the working concentration (e.g., 1.73 mU/mL) in cold assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate (e.g., 200 µM) in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • Assay Setup (in triplicate):

    • Blank wells: Add 50 µL of assay buffer.

    • Control wells (100% activity): Add 25 µL of assay buffer and 25 µL of the diluted DPP-IV enzyme solution.

    • Test compound wells: Add 25 µL of the diluted test compound solution and 25 µL of the diluted DPP-IV enzyme solution.

    • Positive control wells: Add 25 µL of the diluted positive control solution and 25 µL of the diluted DPP-IV enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_test_compound / Rate_control))

    • Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G A Prepare Reagents (Enzyme, Substrate, Compounds) B Set up 96-well plate (Blank, Control, Test Wells) A->B C Pre-incubate at 37°C for 10 minutes B->C D Initiate reaction with Gly-Pro-AMC substrate C->D E Kinetic fluorescence reading (30 min at 37°C) D->E F Data Analysis (Calculate % Inhibition, Determine IC50) E->F caption Workflow for DPP-IV Inhibition Assay.

Caption: A streamlined workflow for the DPP-IV inhibition assay.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to determine the conformational preferences of fluorinated pyrrolidines in solution.[1][9] The analysis of vicinal 3J(H,H) and 3J(H,F) coupling constants, along with Nuclear Overhauser Effect (NOE) data, provides detailed insights into the ring pucker.[1]

Instrumentation:

  • High-field NMR spectrometer (≥ 400 MHz) equipped with a fluorine-observe probe.

Sample Preparation:

  • Dissolve the fluorinated pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl3, D2O).

Key NMR Experiments:

  • ¹H NMR: Provides information on the proton chemical shifts and 3J(H,H) coupling constants. These couplings are sensitive to the dihedral angles between adjacent protons and can be used to infer the ring conformation.

  • ¹⁹F NMR: Provides information on the fluorine chemical shift and 3J(H,F) coupling constants. These couplings are also dependent on the dihedral angle and are crucial for determining the stereochemistry of fluorine.

  • ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This 2D NMR experiment detects through-space interactions between protons and fluorine atoms. The presence and intensity of HOESY cross-peaks provide information about the spatial proximity of these nuclei, which is invaluable for confirming the ring pucker and the relative orientation of substituents.[1]

Data Analysis:

  • The experimental coupling constants are compared with theoretical values for different ring conformations (Cγ-exo and Cγ-endo) calculated using computational methods (e.g., DFT).

  • The analysis of NOE/HOE data provides distance restraints that can be used to build a 3D model of the predominant solution-state conformation.

Case Study in Drug Discovery: Fluorinated Pyrrolidines in Development

The strategic application of fluorine stereochemistry is not just of academic interest but has tangible impacts in the pharmaceutical industry. Several drug candidates incorporating fluorinated pyrrolidine moieties have demonstrated the benefits of this approach.[10][11]

One notable area is in the development of inhibitors for enzymes where a specific ligand conformation is required for high-affinity binding. By using a fluorinated pyrrolidine to lock the molecule in this bioactive conformation, medicinal chemists can significantly improve potency and selectivity, while also potentially enhancing metabolic stability.

Conclusion

The stereochemistry-activity relationship of fluorinated pyrrolidines is a compelling example of how subtle changes in molecular architecture can lead to dramatic differences in biological function. The ability of a stereochemically defined fluorine atom to control the pyrrolidine ring pucker provides a powerful strategy for designing molecules with enhanced potency and selectivity. By understanding the fundamental principles of stereoelectronic effects and employing robust experimental methodologies, researchers can harness the power of fluorine to accelerate the discovery and development of novel therapeutics.

References

A Comparative Analysis of (3R,4R)- vs. (3S,4S)-4-Fluoropyrrolidin-3-ol: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for modulating physicochemical and pharmacological properties. The pyrrolidine ring, a prevalent motif in numerous bioactive compounds, is a prime candidate for such modifications. This guide provides an in-depth comparative analysis of two key diastereomers of 4-fluoropyrrolidin-3-ol: the (3R,4R) and (3S,4S) isomers. Understanding the nuanced differences between these stereoisomers is critical for researchers engaged in the design and development of novel therapeutics, particularly in areas such as enzyme inhibition and metabolic stability enhancement.

This document will delve into the stereochemical and conformational nuances that differentiate these two molecules, present their key physicochemical properties, and outline their synthesis. Furthermore, we will explore their potential applications in drug discovery, supported by experimental data and protocols for their characterization and evaluation.

Stereochemical Landscape and Conformational Implications

The defining difference between (3R,4R)- and (3S,4S)-4-fluoropyrrolidin-3-ol lies in the spatial arrangement of the fluorine and hydroxyl substituents on the pyrrolidine ring. This stereochemical variation dictates the preferred conformations of the five-membered ring, which in turn influences how these molecules interact with biological targets.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twisted conformations. The introduction of substituents, particularly electronegative ones like fluorine and hydroxyl groups, significantly influences this equilibrium. The gauche effect, an electronic interaction that favors a gauche arrangement of adjacent electronegative substituents, plays a pivotal role.[1][2][3][4]

In the case of 4-fluoropyrrolidin-3-ols, the interplay between the fluorine, the hydroxyl group, and the nitrogen atom of the pyrrolidine ring governs the conformational preference. It is well-established that fluorination of pyrrolidine rings can stabilize specific puckered conformations, which can have a profound impact on biological activity.[5][6] For instance, in related fluorinated prolines, the stereochemistry of the fluorine atom dictates the preference for either a C4-endo or C4-exo pucker of the pyrrolidine ring.[6]

G cluster_3R4R (3R,4R)-4-fluoropyrrolidin-3-ol cluster_3S4S (3S,4S)-4-fluoropyrrolidin-3-ol 3R4R_trans trans (anti) arrangement of F and OH 3R4R_conformation Favored Conformation (Predicted) 3R4R_trans->3R4R_conformation Gauche interactions influence ring pucker Biological_Target Biological Target (e.g., Enzyme Active Site) 3R4R_conformation->Biological_Target Differential Binding Affinity 3S4S_trans trans (anti) arrangement of F and OH 3S4S_conformation Favored Conformation (Predicted) 3S4S_trans->3S4S_conformation Gauche interactions influence ring pucker 3S4S_conformation->Biological_Target Differential Binding Affinity

Physicochemical Properties: A Comparative Overview

The subtle change in stereochemistry between the (3R,4R) and (3S,4S) isomers is expected to have a minor but potentially significant impact on their bulk physicochemical properties. These properties are crucial for predicting the pharmacokinetic behavior of drug candidates.

Property(3R,4R)-4-fluoropyrrolidin-3-ol(3S,4S)-4-fluoropyrrolidin-3-ol (Predicted)Reference
Molecular FormulaC₄H₈FNOC₄H₈FNO[7]
Molar Mass105.11 g/mol 105.11 g/mol [7]
pKa13.71 ± 0.40~13.7[7]
Predicted logP-0.9 (approx.)~ -0.9
Predicted Boiling Point188.2 ± 40.0 °C~188 °C[7]
Predicted Density1.19 ± 0.1 g/cm³~1.19 g/cm³[7]

Note: The data for the (3S,4S) isomer are predicted based on the high degree of similarity to the (3R,4R) isomer. Experimental verification is recommended.

Synthesis of (3R,4R)- and (3S,4S)-4-Fluoropyrrolidin-3-ol

G Start Chiral Precursor (e.g., from amino acid pool) Step1 Ring Formation Start->Step1 Step2 Stereoselective Fluorination Step1->Step2 Step3 Stereoselective Hydroxylation Step2->Step3 Product_3R4R (3R,4R)-isomer Step3->Product_3R4R Specific chiral reagents/catalysts Product_3S4S (3S,4S)-isomer Step3->Product_3S4S Alternative chiral reagents/catalysts

Applications in Drug Discovery

Fluorinated pyrrolidines are valuable building blocks in medicinal chemistry due to their ability to impart favorable properties to drug candidates, including enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[11][12][13]

One notable application of 4-fluoropyrrolidine derivatives is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[14] The stereochemistry of the fluorinated pyrrolidine ring is crucial for optimal binding to the DPP-IV active site. While direct comparative data for our target molecules is limited, studies on related fluorinated pyrrolidine-containing DPP-IV inhibitors have shown that stereoisomers can exhibit significant differences in potency.

Furthermore, the introduction of fluorine can block sites of metabolism, leading to an improved pharmacokinetic profile.[5][15] The metabolic stability of drug candidates containing either the (3R,4R) or (3S,4S) moiety should be experimentally determined to assess their potential for in vivo applications.

Experimental Protocols

To facilitate the evaluation of these building blocks, we provide the following detailed experimental protocols.

Synthesis of (3R,4R)- and (3S,4S)-4-Fluoropyrrolidin-3-ol (Illustrative)

A detailed, step-by-step synthetic procedure would be highly dependent on the chosen chiral starting material and specific reagents. The following is a generalized workflow.

  • Protection of the starting chiral amine.

  • Formation of the pyrrolidine ring via appropriate cyclization strategies.

  • Stereoselective installation of the fluorine and hydroxyl groups. This is the most critical step and may involve enzymatic resolution or the use of chiral auxiliaries to control the stereochemistry.

  • Deprotection to yield the final product.

  • Purification by chromatography and/or crystallization.

Physicochemical Property Determination

Protocol for LogP and pKa Determination [2][16]

  • LogP (Shake-Flask Method):

    • Prepare a solution of the compound in a biphasic system of n-octanol and water.

    • Shake vigorously to allow for partitioning.

    • Separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

    • Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • pKa (UV-Vis Spectrophotometry):

    • Prepare a series of buffer solutions with a range of pH values.

    • Dissolve the compound in each buffer solution.

    • Measure the UV-Vis spectrum of each solution.

    • The pKa can be determined by analyzing the changes in the spectrum as a function of pH.

Biological Evaluation

Protocol for DPP-IV Inhibition Assay [1][4][5]

  • Prepare a solution of human recombinant DPP-IV enzyme.

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the enzyme solution, the test compound solution, and a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Incubate the plate at 37°C.

  • Measure the fluorescence at appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC₅₀ value for each compound.

Protocol for Metabolic Stability Assay [3][7][17]

  • Incubate the test compound with liver microsomes or hepatocytes in the presence of NADPH.

  • Take aliquots at various time points.

  • Quench the reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Structural Characterization

Protocol for NMR Spectroscopy [18][19]

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in the assignment of all signals.

  • The coupling constants between fluorine and adjacent protons will be crucial for confirming the relative stereochemistry.

Protocol for X-ray Crystallography [6][20][21]

  • Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure to determine the absolute stereochemistry and confirm the three-dimensional arrangement of the atoms.

Conclusion

The choice between (3R,4R)- and (3S,4S)-4-fluoropyrrolidin-3-ol as a building block in drug design is not arbitrary. Their distinct stereochemical arrangements lead to different conformational preferences, which can translate into significant variations in biological activity and pharmacokinetic properties. This guide provides a framework for understanding these differences and offers the necessary experimental protocols to evaluate them. By carefully considering the stereochemical and physicochemical nuances of these diastereomers, researchers can make more informed decisions in the design of next-generation therapeutics.

References

A Senior Application Scientist's Guide to the Stereochemical Validation of Fluorinated Pyrrolidinols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemistry in Fluorinated Pyrrolidinol Drug Candidates

The selective incorporation of fluorine into pyrrolidinol scaffolds has become a cornerstone of modern medicinal chemistry. This strategy can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, the introduction of fluorine, often creating new stereocenters, presents a significant analytical challenge: the unambiguous determination of the molecule's three-dimensional structure.[4][5] The biological activity of enantiomers can vary dramatically, with one isomer offering therapeutic benefits while the other may be inactive or even toxic.[6] Therefore, rigorous stereochemical validation is not merely an academic exercise but a critical step in the drug development pipeline. This guide provides a comparative overview of the primary analytical techniques for determining the relative and absolute stereochemistry of fluorinated pyrrolidinols, offering insights into the causality behind experimental choices to ensure self-validating protocols.

Pillar 1: Unraveling Relative Stereochemistry with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for determining the connectivity and relative stereochemistry of small molecules in solution. For fluorinated pyrrolidinols, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is indispensable.

¹H and ¹⁹F NMR: The First Look

Standard 1D ¹H and ¹⁹F NMR spectra provide initial clues about the electronic environment of these nuclei.[7] The chemical shifts and coupling constants (J-values) are highly sensitive to the molecule's conformation and the spatial relationship between atoms. The large chemical shift dispersion of ¹⁹F NMR is particularly advantageous, often providing well-resolved signals even in complex molecules.[8][9][10]

Nuclear Overhauser Effect (NOE) Spectroscopy: The Proximity Map

To definitively establish relative stereochemistry, the Nuclear Overhauser Effect (NOE) is paramount.[6][11] The NOE is a through-space interaction between nuclei that are close in proximity (typically < 5 Å), regardless of their bonding connectivity.[12][13] By irradiating a specific proton and observing which other protons show an enhanced signal, a 3D map of the molecule's spatial arrangement can be constructed.

A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is often the most efficient approach, providing a comprehensive set of through-space correlations in a single experiment.[11][12][14] For fluorinated pyrrolidinols, observing an NOE between a proton on the pyrrolidine ring and a proton on a substituent can confirm their cis or trans relationship.

Experimental Protocol: 2D NOESY for a Fluorinated Pyrrolidinol
  • Sample Preparation: Dissolve 5-10 mg of the purified fluorinated pyrrolidinol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities, which can quench the NOE effect.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

    • Tune and match the probe for both ¹H.

    • Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to aid in resonance assignment.

  • NOESY Experiment Parameters:

    • Pulse Sequence: Utilize a standard noesygpph pulse sequence with water suppression if necessary.

    • Mixing Time (d8): This is a critical parameter. A typical starting point is the T₁ of a proton of interest. Run a series of experiments with varying mixing times (e.g., 200 ms, 500 ms, 800 ms) to optimize the NOE buildup and minimize spin diffusion.

    • Acquisition Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Typically, 8-16 scans per increment are adequate.

  • Data Processing and Interpretation:

    • Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.

    • Analyze the resulting spectrum for cross-peaks that connect protons that are close in space. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the protons.[6]

    • Correlate the observed NOEs with the possible diastereomers to determine the relative stereochemistry.

Pillar 2: Determining Absolute Stereochemistry

While NMR can elucidate the relative arrangement of atoms, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomers). For this, techniques that interact with the chiral nature of the molecule are required.

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[15][16][17][18] By diffracting X-rays through a well-ordered crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom.[15] The determination of the absolute configuration is often achieved through the anomalous dispersion effect, particularly if a heavy atom is present in the structure or can be incorporated into the crystal lattice.[16]

The primary challenge with this technique is often the ability to grow high-quality single crystals suitable for diffraction.[18] Fluorinated compounds can have unique packing properties that may aid or hinder crystallization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample.[][20] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[][21] By comparing the retention time of the unknown sample to that of a known stereoisomer (if available), the absolute configuration can be assigned.

Even without a reference standard, chiral HPLC is invaluable for confirming that a sample is enantiomerically pure and for developing preparative separation methods. A wide variety of CSPs are commercially available, and method development often involves screening different columns and mobile phases to achieve optimal separation.[20][22]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Choose a set of chiral columns based on the functional groups present in the fluorinated pyrrolidinol. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point.

  • Mobile Phase Screening:

    • Normal Phase: Typically employs mixtures of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol, ethanol).

    • Reversed Phase: Uses mixtures of water and an organic modifier (e.g., acetonitrile, methanol).

    • Screen different mobile phase compositions and additives (e.g., trifluoroacetic acid for basic analytes) to optimize resolution.

  • Method Optimization: Once initial separation is achieved, optimize the flow rate, temperature, and mobile phase composition to maximize the resolution factor (Rs > 1.5 is desirable for baseline separation).

  • Enantiomeric Purity Determination: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).

Pillar 3: The Role of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data.[23] By calculating the predicted NMR chemical shifts, coupling constants, and NOEs for all possible stereoisomers, a theoretical dataset can be generated.[24][25] Comparing these computational predictions with the experimental data can provide strong evidence for the correct stereochemical assignment.[26] This is particularly useful when X-ray quality crystals cannot be obtained or when NMR data is ambiguous.

Comparative Analysis of Techniques

Technique Information Provided Strengths Weaknesses
NMR (NOESY) Relative StereochemistryNon-destructive, solution-state analysis, provides detailed conformational information.[12][13]Cannot determine absolute configuration, can be complex for flexible molecules.
X-Ray Crystallography Absolute StereochemistryUnambiguous determination of 3D structure.[15][17][27]Requires high-quality single crystals, which can be difficult to obtain.[18]
Chiral HPLC Enantiomeric Purity, Absolute Stereochemistry (with standard)High throughput, excellent for determining enantiomeric excess, can be used for preparative separation.[][20]Requires method development, absolute configuration assignment requires a reference standard.
Computational Chemistry Predicted StereochemistryComplements experimental data, can be used when other methods fail.[24]Predictions are model-dependent and require experimental validation.

Recommended Workflow for Stereochemical Validation

A robust and self-validating workflow is essential for the unambiguous assignment of stereochemistry. The following diagram illustrates a logical progression of experiments.

G cluster_0 Initial Characterization cluster_1 Relative Stereochemistry cluster_2 Absolute Stereochemistry & Purity cluster_3 Confirmation & Final Assignment Synthesis Synthesized Fluorinated Pyrrolidinol Purification Purification (e.g., Flash Chromatography) Synthesis->Purification NMR_1D 1D NMR (1H, 13C, 19F) Purification->NMR_1D NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D NOESY NOESY/ROESY NMR_2D->NOESY Chiral_HPLC Chiral HPLC Analysis NOESY->Chiral_HPLC Computational Computational Modeling (DFT) NOESY->Computational Xray X-Ray Crystallography Chiral_HPLC->Xray If crystals available Final Final Stereochemical Assignment Chiral_HPLC->Final Xray->Final Computational->Final

Caption: Recommended workflow for the validation of fluorinated pyrrolidinol stereochemistry.

Conclusion

The validation of stereochemistry for fluorinated pyrrolidinols is a multifaceted process that requires the judicious application of several analytical techniques. A logical, stepwise approach, beginning with NMR for relative stereochemistry and progressing to chiral HPLC and X-ray crystallography for absolute configuration, provides the most reliable and self-validating results. The integration of computational chemistry offers a powerful tool for corroborating experimental findings. By employing the strategies outlined in this guide, researchers can confidently assign the stereochemistry of their novel drug candidates, a critical step towards advancing them in the drug discovery and development process.

References

Introduction: The Strategic Imperative of Fluorine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (3R,4R)-4-fluoropyrrolidin-3-ol for Enhanced Drug Properties

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for optimizing drug candidates. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine (C-F) bond—provide a powerful toolkit for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine substitution can enhance metabolic stability, modulate lipophilicity and pKa, influence conformational preferences, and improve membrane permeability, often translating to greater target selectivity and improved in vivo performance.

While aromatic fluorination has been a long-standing strategy, the focus has increasingly shifted towards fluorinated saturated heterocycles. These motifs introduce three-dimensionality and novel structural vectors, allowing for a more sophisticated exploration of chemical space. Among these, the pyrrolidine scaffold is a privileged structure in numerous biologically active compounds. This guide provides a comprehensive analysis of a specific, high-value building block: (3R,4R)-4-fluoropyrrolidin-3-ol . We will compare its properties to relevant alternatives, provide the experimental context for its evaluation, and explain the mechanistic rationale behind its efficacy in enhancing drug-like properties.

The Mechanistic Impact of the 4-Fluoro-3-ol Substitution Pattern

The introduction of a fluorine atom onto the pyrrolidine ring, particularly adjacent to a hydroxyl group with a defined trans stereochemistry, imparts a unique combination of electronic and conformational effects.

  • Metabolic Blocking: The C-F bond is significantly stronger and more resistant to enzymatic oxidation by cytochrome P450 (CYP) enzymes compared to a C-H bond. Placing the fluorine at the 4-position can effectively shield this site from metabolic attack, a common liability for pyrrolidine rings, thereby increasing the compound's half-life and metabolic stability.

  • pKa Modulation: Fluorine is a powerful electron-withdrawing group. Its presence on the pyrrolidine ring lowers the basicity (pKa) of the ring nitrogen. This modulation is critical, as it can reduce unwanted off-target interactions (e.g., hERG channel binding) and fine-tune the molecule's overall ionization state at physiological pH, which in turn affects solubility, permeability, and target engagement.

  • Conformational Constraint: The stereospecific arrangement of the fluorine and hydroxyl groups can significantly influence the conformational preference of the five-membered ring. The gauche effect between the electronegative fluorine and oxygen atoms can favor a specific ring pucker (e.g., C4-exo). This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity.

  • Lipophilicity and Permeability: While fluorination generally increases lipophilicity, the presence of the adjacent hydroxyl group creates a nuanced effect. The molecule can act as both a hydrogen bond donor (from the -OH) and a weak acceptor (from the -F). This balance can be leveraged to optimize permeability across cellular membranes, a key factor in achieving oral bioavailability.

Comparative Analysis: (3R,4R)-4-fluoropyrrolidin-3-ol vs. Alternatives

To understand the value of this specific building block, it must be compared to its non-fluorinated parent and other fluorinated analogs. The choice of building block is a critical decision in lead optimization, with direct consequences for the resulting compound's profile.

Table 1: Comparative Physicochemical and ADME Properties
PropertyPyrrolidin-3-ol (Parent Scaffold)(3R,4R)-4-fluoropyrrolidin-3-ol (3S,4R)-3-fluoropyrrolidin-3-ol (Alternative)Rationale & Impact
pKa (amine) ~10.2~9.5~9.3The fluorine atom's inductive effect lowers the pKa, reducing the positive charge at pH 7.4. This can decrease hERG liability and improve cell permeability.
cLogP ~ -1.0~ -0.5~ -0.5Fluorination increases lipophilicity. The modest increase helps balance solubility and permeability.
Metabolic Stability Low to ModerateHigh HighThe C-F bond at the 4-position blocks a common site of CYP-mediated oxidation. The 3-fluoro isomer also offers protection.
Conformation FlexibleConstrained (pucker favored)Constrained (different pucker)The trans F/OH arrangement in the (3R,4R) isomer induces a specific ring conformation that can be highly favorable for target binding.
H-Bonding Donor (-OH)Donor (-OH), Weak Acceptor (-F)Donor (-OH), Weak Acceptor (-F)The additional weak H-bond acceptor capability of fluorine can create novel, beneficial interactions within a protein binding pocket.

Experimental Workflows for Evaluating Drug Properties

A rigorous, data-driven approach is essential to validate the benefits of incorporating (3R,4R)-4-fluoropyrrolidin-3-ol into a drug candidate. The following are standardized, self-validating protocols for assessing key drug properties.

Protocol 1: In Vitro Metabolic Stability Assay

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing a quantitative measure of its metabolic stability.[1][2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound compared to a non-fluorinated analog using pooled human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled, e.g., from XenoTech)

  • Test Compounds (10 mM stock in DMSO)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

  • Positive Control Compounds (e.g., Midazolam, Dextromethorphan)

  • Acetonitrile (ACN) with internal standard (for quenching)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a microsomal solution in phosphate buffer (final protein concentration 0.5 mg/mL).

  • Reaction Mixture: In a 96-well plate, add the microsomal solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add the test compound to the wells (final concentration 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system. For the negative control (T=0 and minus-cofactor control), add buffer instead of the NADPH system.

  • Incubation: Incubate the plate at 37°C with shaking. Take aliquots at specified time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Termination: Stop the reaction at each time point by adding 3-5 volumes of ice-cold acetonitrile containing an analytical internal standard. This precipitates the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = k / protein concentration).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates a compound's ability to passively diffuse across an artificial lipid membrane, serving as a rapid predictor of gastrointestinal absorption or blood-brain barrier penetration.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound.

Materials:

  • PAMPA sandwich plate (96-well donor and acceptor plates)

  • Artificial membrane solution (e.g., 1-2% lecithin or phosphatidylcholine in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4 (acceptor buffer) and pH 5.0-6.5 (donor buffer, to mimic gut pH)

  • Test Compounds (10 mM stock in DMSO)

  • Lucifer Yellow (membrane integrity marker)

  • UV/Vis plate reader or LC-MS/MS system

Methodology:

  • Membrane Coating: Pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Plate: Dissolve the test compound in the donor buffer to a final concentration of ~100-200 µM (final DMSO concentration <1%). Add 150-200 µL of this solution to each well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate at room temperature for 5 to 18 hours with gentle shaking.

  • Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a UV/Vis plate reader or LC-MS/MS. Also, measure the concentration of Lucifer Yellow to ensure the membrane remained intact during the experiment.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique that measures real-time biomolecular interactions, providing kinetic data (on- and off-rates) and binding affinity (KD).

Objective: To determine the dissociation constant (KD) of a test compound for its purified protein target.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 dextran chip)

  • Purified target protein (ligand)

  • Test compounds (analyte)

  • Immobilization reagents (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., low pH glycine or high salt)

Methodology:

  • Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the purified target protein over the activated surface to achieve covalent immobilization via amine coupling. Deactivate any remaining active esters.

  • Analyte Preparation: Prepare a series of dilutions of the test compound (analyte) in the running buffer, typically spanning a concentration range from 0.1x to 10x the expected KD.

  • Binding Measurement:

    • Association: Inject the lowest concentration of the analyte over the sensor surface at a constant flow rate and monitor the increase in response units (RU) as the compound binds to the immobilized protein.

    • Dissociation: Switch the flow back to running buffer only and monitor the decrease in RU as the compound dissociates from the target.

  • Regeneration: Inject the regeneration solution to remove all remaining bound analyte, returning the signal to baseline.

  • Repeat: Repeat steps 3 and 4 for each concentration of the test compound.

  • Data Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a suitable kinetic binding model (e.g., 1:1 Langmuir). This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing Key Concepts and Workflows

Diagram 1: Drug Discovery Workflow for Building Block Evaluation

G cluster_0 Design & Synthesis cluster_1 In Vitro Profiling cluster_2 Decision & Advancement A Hypothesis: (3R,4R)-4-F-3-OH-pyrrolidine will improve properties B Synthesize Analog Pair: 1. Non-fluorinated parent 2. Fluorinated candidate A->B C Physicochemical: pKa, logP, Solubility B->C D ADME Assays: Metabolic Stability (Microsomes) Permeability (PAMPA) B->D E Pharmacology: Target Binding Affinity (SPR) B->E F Data Analysis: Does fluorinated analog show improved profile? C->F D->F E->F G Advance to In Vivo Studies (PK, Efficacy) F->G Yes H Re-design / New Hypothesis F->H No H->A G cluster_0 Non-Fluorinated Pyrrolidine cluster_1 Fluorinated Pyrrolidine P1 Pyrrolidine Enzyme1 CYP450 P1->Enzyme1 C-H Bond Oxidation P2 Metabolite Enzyme1->P2 F1 4-F-Pyrrolidine Enzyme2 CYP450 F1->Enzyme2 Strong C-F Bond Resists Oxidation Blocked No Reaction Enzyme2->Blocked G A Prepare Acceptor Plate: Add Buffer (pH 7.4) E Assemble Sandwich: Place Donor Plate on Acceptor Plate A->E B Coat Donor Plate: Pipette 5µL lipid solution onto membrane D Add Donor Solution to Donor Plate B->D C Prepare Donor Solution: Dissolve compound in Buffer (pH 5.0-6.5) C->D D->E F Incubate: 5-18 hours at RT E->F G Disassemble Plates F->G H Quantify Concentration: Analyze Donor & Acceptor wells (LC-MS/MS or UV) G->H I Calculate Papp H->I

References

A Senior Application Scientist's Guide to Chiral Scaffolds: Evaluating Alternatives to (3R,4R)-4-fluoropyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for modulating key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] The chiral scaffold, (3R,4R)-4-fluoropyrrolidin-3-ol, has emerged as a valuable building block, offering a stereochemically defined five-membered ring functionalized with both a hydroxyl group and a fluorine atom. This guide provides an in-depth comparison of viable alternatives to this benchmark scaffold. We will explore other substituted pyrrolidines, ring-contracted azetidines, and ring-expanded piperidines. The analysis is grounded in synthetic accessibility, comparative experimental data, and the strategic implications of conformational differences, offering a practical resource for chemists engaged in scaffold-hopping and lead optimization programs.

The Benchmark: Understanding the Utility of (3R,4R)-4-fluoropyrrolidin-3-ol

The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved drugs.[2][3][4] Its non-planar, sp³-rich structure allows for a superior exploration of three-dimensional pharmacophore space compared to flat, aromatic systems.[2][5] The (3R,4R)-4-fluoropyrrolidin-3-ol isomer introduces two key features:

  • Fluorine Atom: The C-F bond is highly polarized and metabolically stable. Its introduction can block sites of metabolism, alter pKa of nearby functional groups, and form favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[6]

  • Hydroxyl Group: Provides a handle for further functionalization and can act as a hydrogen bond donor or acceptor, contributing to target binding and aqueous solubility.

The syn relationship between the fluorine and hydroxyl groups in the (3R,4R) isomer creates a specific spatial arrangement that influences the molecule's overall conformation and how it presents its substituents for biological recognition.

Synthetic Approach: Asymmetric Cycloaddition

A common and efficient method to access chiral fluoropyrrolidines is through asymmetric 1,3-dipolar cycloaddition reactions. This strategy involves the reaction of an azomethine ylide with a fluorinated alkene dipolarophile, often catalyzed by a chiral metal complex to control the stereochemistry.[1][7][8]

Synthesis_of_4_fluoropyrrolidin_3_ol cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Intermediate & Product Azomethine_Ylide_Precursor Azomethine Ylide Precursor Cycloaddition Asymmetric 1,3-Dipolar Cycloaddition Azomethine_Ylide_Precursor->Cycloaddition Fluorinated_Alkene α-Fluoro-α,β-unsaturated Ketone Fluorinated_Alkene->Cycloaddition Cycloadduct Chiral Pyrrolidine Intermediate Cycloaddition->Cycloadduct [Cu(II)/(S)-tol-BINAP] High exo-selectivity >99% ee Final_Product (3R,4R)-4-fluoropyrrolidin-3-ol Cycloadduct->Final_Product Reduction (e.g., NaBH4)

Caption: General workflow for the synthesis of 4-fluoropyrrolidines.

Alternative Scaffolds: A Comparative Analysis

The choice of a chiral building block is driven by synthetic feasibility, cost, and the specific structural hypothesis being tested in a drug design campaign. While (3R,4R)-4-fluoropyrrolidin-3-ol is a potent tool, exploring alternatives can unlock novel intellectual property and lead to compounds with superior pharmacological profiles.

Pyrrolidine-Based Analogs

Staying within the pyrrolidine class, chemists can explore different substitution patterns to alter the scaffold's properties.

  • (3S,4R)-4-fluoropyrrolidin-3-ol (anti-isomer): The diastereomeric counterpart presents the hydroxyl and fluoro substituents in an anti configuration. This seemingly minor change can significantly impact the preferred ring pucker and the vector projections of other substituents, potentially leading to different binding modes or improved physical properties.

  • 3,3-Difluoropyrrolidinols: Introducing a gem-difluoro group can have a more profound impact on local electronics and acidity of the adjacent hydroxyl group. The synthesis of these building blocks can be achieved via stereoselective reduction of a difluorinated pyrrolidinone precursor.[9]

  • Polyhydroxylated Pyrrolidines (Iminosugars): Compounds like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol serve as iminosugar mimics and are valuable intermediates for antiviral and glycosidase inhibitor discovery.[10][11] Their synthesis often starts from the chiral pool, for instance, from D-glucose.[11]

Table 1: Comparison of Pyrrolidine-Based Building Blocks

Building Block Key Synthetic Strategy Typical Stereoselectivity Key Features & Applications
(3R,4R)-4-Fluoropyrrolidin-3-ol Asymmetric 1,3-dipolar cycloaddition[1][7] >99:1 dr, >99% ee Benchmark; syn F/OH orientation.
(3S,4R)-4-Fluoropyrrolidin-3-ol Epimerization of the exo cycloadduct[7] >99:1 dr, 99% ee Diastereomer; anti F/OH orientation.
(R)-3,3-Difluoropyrrolidin-4-ol Asymmetric transfer hydrogenation[9] 98% ee gem-difluoro group alters electronics.

| (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | Chiral pool (from sugars); 1,3-dipolar cycloaddition[10][11] | High (substrate control) | Iminosugar mimic; core for nucleoside analogs. |

Ring-Contracted Scaffolds: Chiral Azetidines

Azetidines, four-membered nitrogen heterocycles, are increasingly used as bioisosteric replacements for larger rings.[12] They offer a more rigid scaffold, which can reduce the entropic penalty upon binding to a target. Their compact size can also improve ligand efficiency.

  • 3-Fluoro-3-substituted Azetidines: The synthesis of these strained rings often involves the cyclization of suitable acyclic precursors.[13] For example, intramolecular aminolysis of epoxides can be a powerful route to functionalized azetidines.[14] The introduction of fluorine at the C3 position alongside another substituent provides a compact, stereochemically rich core.

Azetidine_vs_Pyrrolidine cluster_pyrrolidine Pyrrolidine Scaffold cluster_azetidine Azetidine Scaffold P 5-Membered Ring - Flexible (pseudorotation) - More explored chemical space A 4-Membered Ring - More rigid / conformationally constrained - Novel IP space P->A Scaffold Hopping (Ring Contraction)

Caption: Strategic shift from pyrrolidine to azetidine scaffolds.

Ring-Expanded Scaffolds: Chiral Piperidines

The six-membered piperidine ring is another ubiquitous scaffold in medicinal chemistry. Compared to pyrrolidine, it offers different exit vectors for substituents and distinct conformational behavior.[15]

  • cis-3-Fluoro-4-hydroxypiperidine: This scaffold is particularly interesting due to the well-documented conformational preference of the fluorine atom. In protonated 3-fluoropiperidines, the fluorine atom often prefers an axial position, a phenomenon attributed to stabilizing hyperconjugative and charge-dipole interactions (C-F∙∙∙H-N⁺).[15][16] This contrasts with typical steric considerations and can be exploited to lock the conformation of a molecule, which is highly desirable in drug design.

Table 2: Comparison of Azetidine and Piperidine Alternatives

Building Block Key Synthetic Strategy Conformational Notes Strategic Value
Chiral 3-Fluoroazetidin-3-ols Intramolecular epoxide opening[14]; Thermal isomerization of aziridines[13] Highly rigid puckered ring Compact, rigid scaffold; improves ligand efficiency.

| cis-3-Fluoro-4-hydroxypiperidine | Asymmetric hydrogenation of fluoropyridines[17]; Asymmetric aminofluorination[18] | Fluorine often prefers an axial position[15] | Different exit vectors; conformational locking. |

Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. Below is a representative, detailed procedure for a key synthetic transformation.

Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition for a Chiral 4-Fluoropyrrolidine Core

(Adapted from Reddy et al., J. Org. Chem. 2021)[1][7]

Objective: To synthesize an exo-selective chiral 4-fluoropyrrolidine with high diastereoselectivity and enantioselectivity.

Materials:

  • Glycine iminoester (azomethine ylide precursor, 1.0 equiv)

  • α-fluoro-α,β-unsaturated aryl ketone (dipolarophile, 1.5 equiv)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 10 mol%)

  • (S)-tol-BINAP (12 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5 equiv)

  • Activated 4 Å molecular sieves (250 mg per mmol of ylide precursor)

  • Dichloromethane (DCM) / Ethanol (EtOH), 2:1 mixture, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Cu(OAc)₂·H₂O (10 mol%), (S)-tol-BINAP (12 mol%), and activated 4 Å molecular sieves.

  • Add the anhydrous DCM/EtOH solvent mixture (to achieve a final concentration of ~0.3 M) and stir the resulting suspension for 30 minutes at room temperature.

  • Cool the mixture to -20 °C using a cryocooler or appropriate cooling bath.

  • Add the α-fluoro-α,β-unsaturated aryl ketone (1.5 equiv) to the cooled suspension.

  • In a separate vial, dissolve the glycine iminoester (1.0 equiv) in a minimal amount of the DCM/EtOH solvent mixture.

  • Add the glycine iminoester solution and DBU (0.5 equiv) to the reaction mixture dropwise over 10 minutes.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired exo-4-fluoropyrrolidine.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹⁹F NMR analysis of the crude product. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality: The choice of the Cu(II)/(S)-tol-BINAP catalytic system is critical for achieving high levels of both exo-selectivity and enantioselectivity.[1][7] DBU acts as a base to generate the azomethine ylide in situ from its precursor. The low temperature (-20 °C) is crucial for maximizing stereocontrol.

Conclusion and Strategic Outlook

(3R,4R)-4-fluoropyrrolidin-3-ol is an excellent chiral building block, but the landscape of medicinal chemistry demands a diverse toolkit.

  • For subtle modifications, exploring diastereomeric or gem-difluorinated pyrrolidines offers a direct way to probe the importance of substituent orientation and local electronics.

  • For significant scaffold hopping, chiral azetidines provide a more rigid and compact alternative, potentially improving ligand efficiency and accessing new intellectual property.

  • To explore different conformational space and exit vectors, chiral 3-fluoropiperidines are a compelling choice, with the added advantage of potential conformational locking due to the axial preference of fluorine.

The selection of an alternative should be guided by a clear structural hypothesis. By understanding the synthetic accessibility and the unique stereoelectronic properties of each scaffold, researchers can make more informed decisions in the design of next-generation therapeutics.

References

The Fluorine Effect: A Comparative Guide to Pyrrolidine Ring Pucker Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug design, the pyrrolidine ring is a ubiquitous scaffold, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2] Its conformational flexibility, specifically its "pucker," is a critical determinant of biological activity, influencing how a molecule interacts with its target. The strategic introduction of fluorine, an atom with unique stereoelectronic properties, offers a powerful tool to modulate this pucker and fine-tune molecular conformation for enhanced potency and selectivity.[3][4]

This guide provides an in-depth comparison of how fluorination at various positions on the pyrrolidine ring impacts its conformational equilibrium. We will delve into the underlying stereoelectronic principles, compare experimental and computational findings for different substitution patterns, and provide protocols for assessing these conformational changes.

The Dynamic Pyrrolidine Ring: A Primer on Pucker

The five-membered pyrrolidine ring is not planar. It adopts puckered, non-planar conformations to relieve torsional strain.[3] These conformations are typically described as "envelope" or "twist" forms. For substituted pyrrolidines, particularly those derived from proline, the two predominant low-energy conformations are the Cγ-exo and Cγ-endo puckers.[5][6] The nomenclature indicates whether the Cγ (or C4) atom is puckered away from (exo) or towards (endo) the substituent at the Cα (C2) position (in proline, this is the carboxyl group).[6] The equilibrium between these puckered states is often subtle and can be readily influenced by substituents.[7][8]

This conformational preference is paramount in drug design. For instance, the ring pucker of a proline residue in a peptide can dictate the peptide's secondary structure and its ability to bind to a protein target.[9][10] Controlling this pucker is therefore a key strategy for optimizing molecular recognition.

Fluorine's Stereoelectronic Toolkit: More Than Just an Inductive Effect

The introduction of fluorine into the pyrrolidine ring does more than simply alter its polarity and metabolic stability.[4] Fluorine's high electronegativity and the unique properties of the C-F bond bring a host of stereoelectronic interactions into play, primarily the gauche effect and the anomeric effect .

The Gauche Effect: A Preference for Proximity

The fluorine gauche effect describes the tendency of a fluorine atom to favor a gauche (dihedral angle of ~60°) rather than an anti (~180°) conformation relative to an adjacent electron-withdrawing group or a group with a partial positive charge.[11][12] In the context of a fluorinated pyrrolidine, this often involves the relationship between the C-F bond and the C-N bond. This preference is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a σ C-H bonding orbital into the low-lying σ* C-F antibonding orbital (σC-H → σ*C-F).[12][13]

This effect can be quite pronounced. For example, in 3-fluoropyrrolidines, the gauche effect between the fluorine and the nitrogen atom can significantly stabilize one ring pucker over the other.[14][15] Protonation of the nitrogen enhances this effect due to a favorable electrostatic interaction between the positively charged nitrogen and the partially negative fluorine atom (an N-H+···F interaction).[16][17]

The Anomeric Effect: A Dominant Force at the α-Position

When fluorine is positioned at C2 (the α-position to the nitrogen), a powerful stereoelectronic interaction known as the generalized anomeric effect can come into play.[16][18] This effect involves the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the adjacent C-F bond (σC-F). This nN → σC-F interaction is maximized when the nitrogen lone pair and the C-F bond are anti-periplanar, which strongly influences the ring pucker and the orientation of the C-F bond.[18] Quantum chemical analyses have shown that this anomeric effect can be a dominant factor in controlling the conformation of α-fluorinated pyrrolidines, sometimes overshadowing other effects like the gauche effect.[16][18]

A Positional Comparison: The Impact of Fluorination on Pyrrolidine Pucker

The conformational outcome of fluorinating a pyrrolidine ring is highly dependent on the position and stereochemistry of the fluorine atom(s).

3-Fluoropyrrolidines: A Classic Case of the Gauche Effect

Fluorination at the C3 (or Cγ) position provides the clearest example of the gauche effect's influence on pyrrolidine pucker.

  • trans-3-Fluoroproline (and related derivatives): The fluorine atom and the Cα-substituent are on opposite faces of the ring. The gauche effect between the fluorine and the ring nitrogen stabilizes the Cγ-exo pucker.[14] This conformation places the fluorine in a pseudo-axial position, gauche to the C-N bond.

  • cis-3-Fluoroproline (and related derivatives): The fluorine and the Cα-substituent are on the same face. In this case, the gauche effect can still operate, but steric interactions may counteract its influence.[14] However, studies have shown that for some cis-isomers, the gauche effect can still lead to a preference for the Cγ-endo pucker.[15]

The influence of the gauche effect in 3-fluoropyrrolidines has been demonstrated to stabilize Cγ-exo conformations.[14] However, when steric interactions are also present, this conformational bias can be reduced, and the alternative Cγ-endo conformation may become more populated, especially at lower temperatures.[14]

4-Fluoropyrrolidines (Proline Analogues): A More Complex Interplay

When fluorine is at the C4 position of a proline analogue, the situation becomes more complex, with the solvent playing a potentially significant role.

  • (4R)-4-Fluoroproline: In the gas phase, computational studies suggest a preference for the exo pucker. However, in solution, this preference can be altered.[5] The electronegative fluorine substituent in the trans position (relative to the carboxyl group) generally favors the Cγ-exo pucker.[8]

  • (4S)-4-Fluoroproline: Conversely, the cis-4-fluoro substituent tends to favor the Cγ-endo pucker.[6][8] This preference is attributed to a gauche effect where the 4S-substituent is gauche to the adjacent Cβ–Cα or Cδ–N bonds, resulting in a pseudo-axial orientation.[6] This sterically less favorable conformation is stabilized by hyperconjugation.[6]

Interestingly, a "solvation-induced ring puckering effect" has been reported for fluorinated prolines, where the preferred conformation in implicit solvent can be the reverse of that in the gas phase.[5][19] This highlights the importance of considering the experimental or biological environment when predicting conformational preferences.

2-Fluoropyrrolidines: The Dominance of the Anomeric Effect

As mentioned, fluorination at the C2 position introduces the powerful nN → σ*C-F anomeric effect. This interaction strongly favors a conformation where the C-F bond is axial, maximizing the anti-periplanar alignment with the nitrogen lone pair.[16][18] This can create a very strong conformational bias, often locking the ring into a specific pucker. This effect is particularly important in modulating the energetics of α-fluoro isomers.[16][18]

Difluorinated Pyrrolidines: Competing and Cooperating Effects

Introducing a second fluorine atom further refines conformational control, with the outcome depending on the relative positions and stereochemistry of the two fluorines.

  • 3,4-Difluoropyrrolidines: Vicinal difluorination can mitigate the strong conformational bias of a single fluorine atom.[16][18] The interplay between two gauche effects (F-C-C-F and F-C-C-N) and other steric and electrostatic interactions can lead to a more balanced conformational equilibrium.[16]

  • 2,3- and 2,4-Difluoropyrrolidines: In these isomers, the anomeric effect from the C2-fluorine will compete with the gauche effect from the other fluorine. The resulting conformation will be a balance of these powerful stereoelectronic forces.[16][18]

Visualizing the Impact of Fluorination

The following diagrams illustrate the key concepts discussed above.

Pyrrolidine_Pucker cluster_pucker Pyrrolidine Ring Pucker Equilibrium Exo Cγ-exo Pucker Endo Cγ-endo Pucker Equilibrium Endo->Equilibrium Equilibrium->Exo

Caption: The dynamic equilibrium between Cγ-exo and Cγ-endo puckers in the pyrrolidine ring.

Fluorine_Effects cluster_gauche Gauche Effect in 3-Fluoropyrrolidine cluster_anomeric Anomeric Effect in 2-Fluoropyrrolidine Gauche_Conformation Gauche Conformation (F and N are ~60° apart) Stabilization Stabilized by σC-H → σ*C-F Hyperconjugation Gauche_Conformation->Stabilization Anomeric_Conformation Axial C-F Bond Anomeric_Stabilization Stabilized by nN → σ*C-F Delocalization Anomeric_Conformation->Anomeric_Stabilization

Caption: Key stereoelectronic effects of fluorine that influence pyrrolidine conformation.

Comparative Data Summary

The following table summarizes the general conformational preferences induced by fluorination at different positions on the pyrrolidine ring, based on the principles discussed.

Position of FluorineStereochemistryDominant Stereoelectronic Effect(s)Preferred PuckerReference(s)
C3 trans (to C2 substituent)Gauche Effect (F-C-C-N)Cγ-exo[14][15]
cis (to C2 substituent)Gauche Effect vs. StericsCγ-endo (often)[14][15]
C4 (Proline)trans (4R)Gauche Effect, Solvation EffectsCγ-exo[8]
cis (4S)Gauche Effect (Hyperconjugation)Cγ-endo[6][8]
C2 N/AAnomeric Effect (nN → σ*C-F)Strong bias for pucker allowing axial C-F[16][18]
C3, C4 VariousInterplay of Gauche Effects and StericsMitigated/balanced bias[16][18]

Experimental and Computational Protocols for Assessing Ring Pucker

A combination of experimental and computational techniques is essential for a thorough understanding of fluorinated pyrrolidine conformation.

Experimental Workflow: NMR Spectroscopy and X-ray Crystallography

Experimental_Workflow cluster_workflow Experimental Conformational Analysis Synthesis Synthesis of Fluorinated Pyrrolidine NMR Solution-Phase Analysis (NMR Spectroscopy) Synthesis->NMR XRay Solid-State Analysis (X-ray Crystallography) Synthesis->XRay Data Conformational Data (Dihedral Angles, Coupling Constants, NOEs, Pucker Parameters) NMR->Data XRay->Data

Caption: A typical experimental workflow for determining the conformation of fluorinated pyrrolidines.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the solution-phase conformation of fluorinated pyrrolidines.[14]

  • Objective: To determine the time-averaged conformation and the dynamics of the ring pucker in solution.

  • Key Experiments:

    • 1H NMR: Analysis of vicinal 3JH,H coupling constants can provide information on dihedral angles via the Karplus equation.

    • 19F NMR: The chemical shift of fluorine is highly sensitive to its local electronic environment.

    • 19F-1H Heteronuclear NOE (HOESY): Measures through-space interactions between fluorine and protons, providing distance restraints that are crucial for defining conformation.[14]

    • 3JF,H Coupling Constants: These vicinal couplings also depend on the dihedral angle and are invaluable for conformational analysis.[14]

  • Step-by-Step Protocol (General Outline for HOESY):

    • Sample Preparation: Dissolve the purified fluorinated pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of ~5-10 mM.

    • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity. Tune the probe for 1H and 19F.

    • Acquisition of 1D Spectra: Acquire standard 1D 1H and 19F spectra for assignment and reference.

    • HOESY Experiment Setup: Use a standard 1D selective HOESY pulse sequence. The experiment involves selective inversion of a specific proton resonance followed by a mixing time (typically 0.3-1.0 s) to allow for NOE buildup.

    • Data Acquisition: Record a series of spectra, selectively irradiating each proton resonance of interest. A control spectrum with off-resonance irradiation is also recorded.

    • Data Processing: Subtract the control spectrum from the irradiated spectrum to obtain the difference spectrum, which shows the NOE enhancements.

    • Analysis: Integrate the NOE signals. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the fluorine and proton nuclei, allowing for the estimation of internuclear distances.[14]

    • Structure Calculation: Combine the distance restraints from HOESY with dihedral angle information from coupling constants to build a model of the preferred solution-phase conformation.

2. Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state.[14]

  • Objective: To obtain a precise, static picture of the pyrrolidine ring pucker and the exact bond lengths and angles.

  • Step-by-Step Protocol (General Outline):

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Crystal Mounting: Mount a suitable crystal on a goniometer head.

    • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure (determine the positions of the atoms in the unit cell). The structural model is then refined to best fit the experimental data.

    • Analysis: Analyze the final structure to determine the precise ring pucker (e.g., calculate pseudorotation parameters), bond lengths, bond angles, and torsional angles.

Computational Chemistry Workflow

Quantum chemical calculations are essential for rationalizing experimental findings and dissecting the energetic contributions of different stereoelectronic effects.[5][16]

  • Objective: To calculate the relative energies of different conformers, visualize molecular orbitals involved in stereoelectronic interactions, and understand the origins of the conformational preferences.

  • Key Methods:

    • Density Functional Theory (DFT): A good balance of accuracy and computational cost for geometry optimization and energy calculations (e.g., B3LYP-D3BJ/6-311++G** level of theory).[16][18]

    • Coupled Cluster (CCSD): A high-accuracy method used for benchmarking DFT results.[16][18]

    • Natural Bond Orbital (NBO) Analysis: Used to analyze hyperconjugative and other electronic interactions by quantifying the energies of orbital interactions (e.g., nN → σ*C-F).

  • Step-by-Step Protocol (General Outline):

    • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.

    • Geometry Optimization: Optimize the geometry of each identified conformer using a chosen level of theory (e.g., DFT).

    • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

    • Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a more sophisticated method (e.g., CCSD).

    • NBO Analysis: Run an NBO analysis on the final optimized geometries to investigate the specific orbital interactions responsible for the observed conformational preferences.

    • Solvation Modeling: To simulate solution-phase behavior, incorporate a solvent model (e.g., implicit solvent models like PCM or SMD) in the calculations.[5]

Conclusion

The strategic fluorination of the pyrrolidine ring is a powerful and nuanced strategy for conformational control in molecular design. By understanding the interplay of the gauche and anomeric effects, researchers can predictably manipulate the ring pucker to optimize molecular shape for specific biological applications. A combined approach, leveraging the strengths of high-resolution NMR spectroscopy, X-ray crystallography, and quantum chemical calculations, provides the most comprehensive picture of how this "designer atom" can be used to sculpt the conformational landscape of the versatile pyrrolidine scaffold. This control over three-dimensional structure is a cornerstone of modern medicinal chemistry, enabling the development of more potent, selective, and effective therapeutic agents.[2][20]

References

A Comparative Guide to Bioisosteric Replacement with (3R,4R)-4-Fluoropyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological properties is a paramount challenge. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical characteristics, stands as a cornerstone of this endeavor.[1] Among the vast toolkit available to the medicinal chemist, fluorination has emerged as a particularly powerful strategy. The unique electronic properties of fluorine can profoundly influence a molecule's conformation, pKa, metabolic stability, and target affinity.[2][3]

This guide provides an in-depth comparison of the bioisosteric replacement of a simple hydroxyl group with the fluorinated building block, (3R,4R)-4-fluoropyrrolidin-3-ol. We will delve into the structural and electronic consequences of this substitution, supported by experimental data from a compelling case study, and provide detailed protocols for the comparative evaluation of such analogs. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights necessary to leverage this versatile building block in their own discovery programs.

The Rationale for Fluorination: A Tale of Two Pyrrolidinols

The substitution of a hydrogen atom with fluorine, or a hydroxyl group with a fluorinated analog, is far from a trivial modification. The introduction of the highly electronegative fluorine atom imparts a number of subtle yet profound changes to the pyrrolidinol scaffold. Let's examine the key physicochemical differences between the parent (3R,4R)-pyrrolidin-3-ol and its fluorinated counterpart.

Physicochemical Properties: A Comparative Analysis

The most immediate consequences of introducing a fluorine atom vicinal to the hydroxyl group are alterations in basicity (pKa) and lipophilicity (logP). The strong electron-withdrawing nature of fluorine is known to decrease the basicity of nearby amines.[4] This reduction in pKa can be highly advantageous, potentially improving oral bioavailability and reducing off-target effects such as hERG channel inhibition.

CompoundStructurePredicted pKaPredicted clogP
(3R,4R)-pyrrolidin-3,4-diolStructure of (3R,4R)-pyrrolidine-3,4-diol14.91 ± 0.20[5]-1.7[6]
(3R,4R)-4-Fluoropyrrolidin-3-olStructure of (3R,4R)-4-Fluoropyrrolidin-3-ol13.71 ± 0.40[7]-0.7[8]

Table 1: Comparison of predicted physicochemical properties of (3R,4R)-pyrrolidine-3,4-diol and (3R,4R)-4-fluoropyrrolidin-3-ol. pKa and clogP values are computationally predicted.

Conformational Control: The Power of the Gauche Effect

Beyond simple electronics, fluorine exerts a powerful influence on the conformational preferences of the pyrrolidine ring through stereoelectronic effects, most notably the gauche effect.[9][10] The orientation of the fluorine atom can stabilize specific ring puckers, effectively "pre-organizing" the molecule into a bioactive conformation for optimal target engagement.[4] In the (3R,4R) diastereomer, the relative orientation of the fluorine and hydroxyl groups creates a unique conformational landscape that can be exploited in structure-based drug design. Studies on related 3-fluoro-4-hydroxyprolines have shown that fluorination can invert the natural pucker preference of the pyrrolidine ring, a subtle change that can have dramatic consequences for protein-ligand interactions.[11][12]

Case Study: Targeting the VHL E3 Ubiquitin Ligase

To illustrate the practical implications of this bioisosteric replacement, we turn to a compelling case study involving inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical target in oncology and other therapeutic areas.[13][14] While this study utilizes 3-fluoro-4-hydroxyprolines, the principles are directly applicable to the incorporation of (3R,4R)-4-fluoropyrrolidin-3-ol. In this system, the hydroxyl group of a hydroxyproline (Hyp) mimic is essential for binding to VHL. Researchers investigated the impact of replacing a hydrogen atom adjacent to this critical hydroxyl group with fluorine.[11][15]

G cluster_0 Bioisosteric Replacement Strategy cluster_1 Comparative Evaluation Parent_Compound Parent Compound (e.g., containing Pyrrolidin-3-ol) Fluorinated_Analog Fluorinated Analog (containing (3R,4R)-4-fluoropyrrolidin-3-ol) Parent_Compound->Fluorinated_Analog Bioisosteric Replacement Physicochemical_Properties Physicochemical Properties (pKa, logP, Solubility) Fluorinated_Analog->Physicochemical_Properties Conformational_Analysis Conformational Analysis (NMR, X-ray) Fluorinated_Analog->Conformational_Analysis In_Vitro_ADME In Vitro ADME (Metabolic Stability) Fluorinated_Analog->In_Vitro_ADME Target_Engagement Target Engagement (Binding Affinity) Fluorinated_Analog->Target_Engagement

Impact on Target Affinity

The researchers synthesized peptides containing both the natural hydroxyproline and its fluorinated counterparts and measured their binding affinity to the VHL protein complex using isothermal titration calorimetry (ITC). The results demonstrated that while fluorination did modulate the binding affinity, the fluorinated analogs retained potent, nanomolar binding.[16]

CompoundKd (nM)
Hyp-containing peptide12 ± 2
(3R,4S)-F-Hyp-containing peptide52 ± 3

Table 2: Binding affinities of hydroxyproline (Hyp) and 3-fluoro-4-hydroxyproline (F-Hyp) containing peptides to the VHL E3 ligase, as determined by ITC.[16]

This case study powerfully illustrates that the bioisosteric replacement of a hydrogen with a vicinal fluorine to a key hydroxyl group can be well-tolerated and can even be used to fine-tune binding interactions.

Experimental Protocols for Comparative Evaluation

To objectively assess the impact of bioisosteric replacement with (3R,4R)-4-fluoropyrrolidin-3-ol, a series of well-controlled experiments are essential. Here, we provide detailed, self-validating protocols for key in vitro assays.

G Start Start: Synthesize Parent and Fluorinated Analogs Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Start->Metabolic_Stability Target_Binding Target Binding Assay (Competitive Format) Start->Target_Binding Data_Analysis Data Analysis and Comparison Metabolic_Stability->Data_Analysis Target_Binding->Data_Analysis Conclusion Conclusion: Selectivity, Potency, and PK Profile Assessment Data_Analysis->Conclusion

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the intrinsic clearance of the parent and fluorinated compounds in human liver microsomes (HLMs).

Materials:

  • Test compounds (parent and fluorinated analogs), 10 mM in DMSO

  • Pooled Human Liver Microsomes (0.5 mg/mL)

  • NADPH regenerating system (e.g., BD Gentest™)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard (e.g., 100 ng/mL warfarin)

  • 96-well plates

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a 1 µM working solution of each test compound in phosphate buffer.

  • In a 96-well plate, add the test compound solution and pre-warmed human liver microsomes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add phosphate buffer instead of the NADPH system.

  • Incubate the plate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Protocol 2: Competitive Target Binding Assay

Objective: To determine the relative binding affinity (IC50) of the parent and fluorinated compounds for a specific target protein.

Materials:

  • Target protein

  • A known fluorescently labeled ligand for the target protein

  • Test compounds (parent and fluorinated analogs)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization or FRET

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In the 384-well plate, add a fixed concentration of the target protein and the fluorescently labeled ligand (typically at its Kd concentration).

  • Add the serially diluted test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and 100% inhibition (a high concentration of a known unlabeled inhibitor).

  • Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (determined in preliminary experiments).

  • Measure the fluorescence polarization or FRET signal on a plate reader.

  • Plot the signal as a function of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: A Strategic Advantage in Drug Design

The bioisosteric replacement of a hydroxyl-bearing scaffold with (3R,4R)-4-fluoropyrrolidin-3-ol offers a sophisticated strategy for fine-tuning the properties of a lead compound. The introduction of fluorine can modulate pKa, enforce a bioactive conformation, and potentially block sites of metabolism, leading to an improved pharmacokinetic and pharmacodynamic profile.

The case study on VHL E3 ligase inhibitors demonstrates that this modification can be well-tolerated within a sensitive binding pocket, maintaining high affinity while offering opportunities to modulate other properties. By employing rigorous comparative evaluations using the detailed protocols provided, researchers can make data-driven decisions to advance their drug discovery programs. The thoughtful application of fluorinated building blocks like (3R,4R)-4-fluoropyrrolidin-3-ol will undoubtedly continue to be a fruitful approach in the quest for safer and more effective medicines.

References

A Comparative Guide to the In Vitro and In Vivo Performance of (3R,4R)-4-Fluoropyrrolidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a well-established method for modulating physicochemical and pharmacological properties. The (3R,4R)-4-fluoropyrrolidin-3-ol scaffold has emerged as a valuable building block, offering a unique combination of stereochemistry, conformational constraint, and the potential for enhanced metabolic stability and binding affinity through the strategic placement of a fluorine atom. This guide provides an in-depth comparison of the in vitro and in vivo performance of key compounds derived from this scaffold, supported by experimental data and detailed protocols.

The Rationale for Fluorination in the Pyrrolidine Scaffold

The pyrrolidine ring is a prevalent motif in numerous biologically active compounds and natural products.[1][2] Its non-planar, puckered structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition by biological targets.[1] The introduction of a fluorine atom, particularly in the C4 position of the pyrrolidin-3-ol core, offers several advantages:

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, influencing its ionization state at physiological pH and potentially impacting cell permeability and target engagement.

  • Conformational Control: The gauche effect involving the fluorine atom and adjacent substituents can favor specific ring puckers, pre-organizing the molecule for optimal binding to its target.

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can prolong the compound's half-life in vivo.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing potency.

This guide will delve into specific examples of compounds built upon the (3R,4R)-4-fluoropyrrolidin-3-ol scaffold, comparing their performance in key therapeutic areas such as oncology and metabolic diseases.

In Vitro Studies: A Comparative Analysis of Target Engagement and Cellular Activity

The initial evaluation of novel compounds relies heavily on a battery of in vitro assays to determine their potency, selectivity, and mechanism of action at the molecular and cellular levels. Here, we compare the in vitro profiles of representative (3R,4R)-4-fluoropyrrolidin-3-ol derivatives.

Case Study 1: EGFR Inhibitors for Non-Small Cell Lung Cancer (NSCLC)

Mutations in the epidermal growth factor receptor (EGFR) are key drivers in a subset of NSCLC. The (3R,4R)-4-fluoropyrrolidin-3-ol scaffold has been instrumental in the development of irreversible EGFR inhibitors that are selective for mutant forms of the enzyme over wild-type (WT) EGFR, a crucial feature for minimizing dose-limiting toxicities.

A notable example is PF-06747775 , an irreversible inhibitor targeting oncogenic EGFR mutants.[3][4] The acrylamide "warhead" on the pyrrolidine nitrogen forms a covalent bond with a cysteine residue in the active site of EGFR.

Table 1: Comparative In Vitro Potency of PF-06747775 against EGFR Mutants

EGFR MutantIC50 (nM)
Exon 19 Deletion (Del)5
L858R4
T790M/L858R Double Mutant12
T790M/Del Double Mutant3

Data sourced from the Journal of Medicinal Chemistry.[3]

The data clearly demonstrates that PF-06747775 potently inhibits the key EGFR mutants responsible for both initial tumor growth and acquired resistance (T790M). The selectivity over wild-type EGFR is a critical attribute for a favorable therapeutic index.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the IC50 values of test compounds against various EGFR isoforms.

Objective: To quantify the concentration-dependent inhibition of EGFR kinase activity by a test compound.

Materials:

  • Recombinant human EGFR (wild-type and mutant isoforms)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., PF-06747775) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • In a 384-well plate, add 2.5 µL of the test compound dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 2.5 µL of a 2X enzyme/substrate solution containing the specific EGFR isoform and the poly(Glu, Tyr) substrate.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific EGFR isoform.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Causality Behind Experimental Choices:

  • Fluorescence-based detection: This method offers high sensitivity and a wide dynamic range, allowing for the accurate determination of IC50 values over several orders of magnitude.

  • ATP concentration at Km: Performing the assay at the Km for ATP provides a more accurate measure of the compound's competitive inhibition.

  • Inclusion of mutant EGFR isoforms: This is essential for determining the compound's efficacy against clinically relevant, drug-resistant mutations.

Case Study 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is an established therapeutic strategy for type 2 diabetes. The 4-fluoropyrrolidine-2-carbonitrile scaffold has been explored for the development of potent and selective DPP-4 inhibitors.[5][6]

Table 2: Comparative In Vitro Potency and Selectivity of 4-Fluoropyrrolidine-2-carbonitrile Derivatives as DPP-4 Inhibitors

CompoundDPP-4 IC50 (µM)DPP-8 Selectivity (fold)DPP-9 Selectivity (fold)
Compound 17a 0.01713241164
Compound 8l 0.05--
Compound 9l 0.01898566

Data for Compound 17a sourced from Bioorganic & Medicinal Chemistry.[5] Data for Compounds 8l and 9l sourced from the European Journal of Medicinal Chemistry.[6]

These compounds exhibit potent inhibition of DPP-4.[5][6] High selectivity against the closely related proteases DPP-8 and DPP-9 is crucial, as inhibition of these enzymes has been linked to adverse effects in preclinical studies.

In Vivo Studies: Assessing Efficacy and Pharmacokinetic Profiles

Promising in vitro data must be translated into in vivo efficacy and favorable pharmacokinetic properties. Animal models are indispensable for this stage of drug development.

Case Study 1: In Vivo Efficacy of a DPP-4 Inhibitor in an Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical model to evaluate the efficacy of anti-diabetic agents.

Experimental Workflow: Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow cluster_preparation Animal Preparation cluster_dosing Dosing cluster_challenge Glucose Challenge cluster_sampling Blood Sampling & Analysis cluster_analysis Data Analysis A Fasting of ICR or KKAy mice (e.g., 16 hours) B Oral administration of test compound (e.g., Compound 17a) or vehicle A->B Acclimatization C Oral glucose challenge (e.g., 2 g/kg) 30-60 min post-dose B->C Drug Absorption D Blood collection from tail vein at t = 0, 15, 30, 60, 120 min C->D Glucose Absorption E Measurement of blood glucose levels D->E Analysis F Calculation of Area Under the Curve (AUC) for blood glucose E->F Quantification G Statistical comparison between treated and vehicle groups F->G Evaluation

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

In studies with Compound 17a, oral administration resulted in a significant reduction in blood glucose excursions after a glucose challenge in both normal ICR mice and diabetic KKAy mice, confirming its in vivo efficacy.[5]

Case Study 2: Pharmacokinetic Profile of a 4-Fluoropyrrolidine Derivative

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for predicting its human dose and dosing regimen.

Table 3: Pharmacokinetic Parameters of 4-Fluoropyrrolidine-2-carbonitrile Derivatives in Sprague-Dawley Rats

CompoundOral Bioavailability (F%)Half-life (t1/2, h)
Compound 8l 53.2-
Compound 9l 22.82.74

Data sourced from the European Journal of Medicinal Chemistry.[6]

Compound 8l demonstrates good oral bioavailability, suggesting efficient absorption from the gastrointestinal tract.[6] While Compound 9l has lower bioavailability, its half-life of nearly 3 hours may be suitable for certain dosing regimens.[6] The introduction of the fluorine atom in this scaffold likely contributes to the observed metabolic stability and oral bioavailability.

Signaling Pathway: EGFR Inhibition in NSCLC

EGFR_Pathway EGFR Mutant EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PF06747775 PF-06747775 ((3R,4R)-4-fluoropyrrolidin-3-ol derivative) PF06747775->EGFR Irreversible Inhibition

Caption: Inhibition of Mutant EGFR Signaling by PF-06747775.

Conclusion and Future Directions

The (3R,4R)-4-fluoropyrrolidin-3-ol scaffold has proven to be a versatile and valuable starting point for the design of potent and selective inhibitors for a range of therapeutic targets. The strategic incorporation of fluorine imparts favorable physicochemical and pharmacokinetic properties, leading to compounds with promising in vitro and in vivo profiles.

The comparative data presented in this guide highlight the potential of this scaffold in developing targeted therapies for oncology and metabolic diseases. Future research in this area will likely focus on further optimizing the ADME properties of these compounds, exploring novel substitutions on the pyrrolidine ring to enhance potency and selectivity, and applying this scaffold to a broader range of biological targets. The continued exploration of fluorinated pyrrolidines holds significant promise for the discovery of next-generation therapeutics.

References

Safety Operating Guide

Navigating the Disposal of (3R,4R)-4-fluoropyrrolidin-3-ol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to responsible chemical management.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a fluorinated pyrrolidine derivative. While a complete, peer-reviewed toxicological profile may be limited for this specific compound, Safety Data Sheets (SDS) for stereoisomers provide critical hazard information. The compound is classified with the following hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Given its fluorinated nature, it is categorized as a halogenated organic compound . This classification is paramount for proper waste segregation. Halogenated organic compounds require specific disposal routes, often involving high-temperature incineration, to prevent the formation of toxic byproducts.

Table 1: Hazard Summary for this compound

Hazard StatementGHS Classification
Harmful if swallowedAcute Toxicity, Oral (Category 4)
Causes skin irritationSkin Irritation (Category 2)
Causes serious eye irritationEye Irritation (Category 2A)
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory. The following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: In cases of poor ventilation or when handling powders that may become airborne, a NIOSH-approved respirator is recommended.

Spill Management: Immediate and Controlled Response

Accidental spills require a prompt and safe response to minimize exposure and environmental contamination.

For small spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material such as vermiculite or sand to contain the spill.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

For large spills:

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Alert Others: Inform your supervisor and the institutional Environmental Health and Safety (EHS) department.

  • Prevent Entry: Secure the area to prevent unauthorized entry.

  • Professional Cleanup: Allow trained EHS personnel to manage the cleanup.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound waste must be handled as follows:

  • Designated Waste Stream: This compound must be disposed of in the halogenated organic waste stream. It should never be mixed with non-halogenated organic waste, aqueous waste, or solid non-hazardous waste.

  • Waste Containers: Use only chemically compatible and properly sealed containers for waste collection. These containers should be clearly labeled.

Step-by-Step Disposal Protocol

The following workflow outlines the process for the disposal of this compound.

Experimental Workflow: Disposal of this compound

cluster_prep Preparation cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Waste_Container Obtain Labeled Halogenated Organic Waste Container PPE->Waste_Container Collect_Solid Collect Solid Waste (e.g., unused compound, contaminated consumables) Collect_Liquid Collect Liquid Waste (e.g., solutions containing the compound) Segregate Place Waste into Halogenated Organic Container Collect_Solid->Segregate Collect_Liquid->Segregate Seal Securely Seal Container Segregate->Seal Store Store in Designated Satellite Accumulation Area (SAA) Seal->Store EHS_Contact Contact Environmental Health & Safety (EHS) for Waste Pickup Store->EHS_Contact Documentation Complete Hazardous Waste Manifest EHS_Contact->Documentation Pickup Licensed Contractor Picks Up Waste Documentation->Pickup

Caption: Disposal workflow for this compound.

The Role of Institutional Environmental Health and Safety (EHS)

Your institution's EHS department is your primary resource for guidance on chemical waste disposal. They will provide:

  • Approved waste containers and labels.

  • Specific procedures for your facility.

  • Scheduled pickups of hazardous waste.

  • Training on proper waste handling and disposal.

Always consult with your EHS department to ensure full compliance with local, state, and federal regulations. The ultimate disposal of this compound will be carried out by a licensed hazardous waste disposal company, coordinated through your EHS department.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper PPE usage, diligent spill management, and correct waste segregation, researchers can ensure that the lifecycle of this compound concludes safely and in full compliance with all regulations. This commitment not only protects individuals and the environment but also upholds the integrity of the scientific research community.

References

A Senior Application Scientist's Guide to the Safe Handling of (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride (CAS No. 1523530-25-7). As a senior application scientist, my objective is to offer not just a set of instructions, but a framework for thinking about the safe handling of this and similar chemical compounds. The protocols outlined below are designed to be self-validating systems, ensuring that safety is an integral part of the experimental workflow.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a fluorinated organic compound that presents several potential hazards. A thorough understanding of these risks is the foundation of a safe handling plan. The primary hazards associated with this compound are summarized in the table below.

Hazard ClassificationDescriptionPotential Consequences
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]May cause gastrointestinal irritation, nausea, and vomiting.[2]
Skin Irritation (Category 2) Causes skin irritation.[1][3]Redness, inflammation, and discomfort upon contact.
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[1][3]Pain, redness, and potential damage to the eye tissue.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System May cause respiratory irritation.[1][3][4]Coughing, sneezing, and irritation of the nasal passages and throat if inhaled as a dust.

Given these hazards, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize all routes of exposure. This approach aligns with the general principle of minimizing all chemical exposures in a laboratory setting, as few chemicals are without hazards.[5]

The Core of Safety: Engineering Controls

Before any personal protective equipment is considered, the primary line of defense is always engineering controls. These are measures designed to isolate the handler from the hazardous chemical.

  • Fume Hood: All weighing and handling of this compound powder must be conducted in a certified chemical fume hood. This is non-negotiable. A fume hood provides the necessary ventilation to capture and remove airborne dust particles, protecting the user from respiratory exposure.[6] The fume hood's performance should be regularly checked to ensure it is functioning correctly.

  • Ventilation: The laboratory should have adequate general ventilation.[3][5] This provides a secondary level of protection by diluting any fugitive emissions that may escape the primary containment of the fume hood.

Personal Protective Equipment (PPE): The Last Line of Defense

Personal protective equipment is essential, but it is the final barrier between you and the chemical.[6] The selection of PPE must be based on a thorough risk assessment. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize the risk of exposure to harmful substances.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of damage before use.[7] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[7]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, given that this compound can cause serious eye irritation, it is highly recommended to use chemical splash goggles.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is mandatory to protect against skin contact.[6] Ensure the lab coat is fully buttoned. For procedures with a higher risk of contamination, consider using chemical-resistant aprons or sleeves.

  • Respiratory Protection: While working in a fume hood should prevent the need for respiratory protection, a NIOSH-approved respirator may be necessary in situations where ventilation is inadequate or during the cleanup of a large spill. The use of respirators must be part of a comprehensive respiratory protection program, as required by OSHA.[8]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to guide the user through the safe handling of this compound from receipt to use in an experiment.

4.1 Pre-Handling Checklist:

  • Review the Safety Data Sheet (SDS): Before working with the compound for the first time, read the SDS thoroughly.[8] Note the specific hazards, first-aid measures, and handling precautions.

  • Ensure Training: All personnel handling the chemical must be trained on its hazards and the laboratory's Chemical Hygiene Plan.[8]

  • Prepare the Work Area: Confirm that the fume hood is operational. Clear the work area of any unnecessary items.

  • Assemble Materials: Have all necessary equipment, including spatulas, weigh boats, and solvent dispensers, inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE before entering the area where the chemical is handled.

4.2 Handling Procedure:

  • Transporting the Chemical: When moving the container from storage to the fume hood, use a secondary container to minimize the risk of a spill.

  • Weighing the Compound:

    • Perform all weighing operations inside the fume hood.

    • Use a spatula to carefully transfer the solid to a weigh boat. Avoid generating dust.

    • Close the primary container tightly immediately after use.[3]

  • Dissolving the Compound:

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Keep the container covered as much as possible during this process.

  • Post-Handling:

    • Clean all equipment used for handling the solid. Decontaminate spatulas and other reusable items according to your laboratory's standard operating procedures.

    • Wipe down the work surface inside the fume hood with an appropriate solvent.

    • Dispose of all contaminated disposable items as hazardous waste.

Emergency Preparedness: Planning for the Unexpected

Accidents can happen even in the most well-prepared laboratories.[6] Having a clear emergency plan is crucial.

  • In Case of Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention if irritation occurs.[2]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • In Case of Inhalation: Move the person to fresh air.[2][3] If they feel unwell, call a poison center or doctor.[2][3]

  • In Case of Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[2]

  • Spill Response: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10]

  • Waste Collection: All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, must be collected in a designated, labeled hazardous waste container.

  • Waste Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.

  • Disposal: The disposal of the hazardous waste must be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[10] Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Workflow

The following diagram illustrates the key decision points and safety measures in the handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_sds Review SDS & Assess Risks prep_eng Verify Engineering Controls (Fume Hood) prep_sds->prep_eng prep_ppe Don Appropriate PPE prep_eng->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve end_op Experiment handle_dissolve->end_op post_clean Decontaminate Workspace & Equipment post_dispose Segregate & Label Hazardous Waste post_clean->post_dispose post_remove_ppe Remove & Dispose of PPE post_dispose->post_remove_ppe end_dispose Final Disposal via Certified Vendor post_dispose->end_dispose start Start start->prep_sds end_op->post_clean

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride
Reactant of Route 2
(3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。